Edeine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11006-90-9 |
|---|---|
Molecular Formula |
C14H28N6O6 |
Synonyms |
Edeine |
Origin of Product |
United States |
Foundational & Exploratory
Edeine: A Dual-Action Inhibitor of DNA and Protein Synthesis
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
Edeine is a non-ribosomal peptide antibiotic produced by the bacterium Bacillus brevis. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and mycoplasmas. The unique dual mechanism of action of this compound, targeting both DNA and protein synthesis in a concentration-dependent manner, makes it a subject of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory effects, detailed experimental protocols for its study, and quantitative data to support further investigation and drug development efforts.
Core Mechanism of Action: A Tale of Two Targets
This compound's mechanism of action is distinctly concentration-dependent. At lower concentrations, it primarily functions as an inhibitor of DNA synthesis, while at higher concentrations, it potently blocks the initiation of protein synthesis.
Inhibition of Protein Synthesis: Targeting the Ribosomal P-site
The principal and most well-characterized mechanism of this compound is the inhibition of translation initiation. This compound binds to the small (30S) ribosomal subunit, a critical component of the protein synthesis machinery.
Binding Site and Molecular Interactions: X-ray crystallography studies have revealed that this compound binds to a single site on the 30S ribosomal subunit, located on the solvent side of the platform. This binding site spans helices h24, h44, and h45 of the 16S rRNA.[1] The guanylspermidine moiety at the C-terminus of this compound plays a crucial role in its inhibitory activity by sterically overlapping with the position of the anticodon stem-loop of the initiator tRNA (fMet-tRNA) in the ribosomal P-site.[1] This direct clash prevents the stable binding of the initiator tRNA to the 30S initiation complex.[2][3]
Conformational Changes and Inhibition of Initiation Complex Formation: Upon binding, this compound induces a significant conformational change in the 16S rRNA, notably promoting the formation of a base pair between nucleotides G693 and C795.[4][5] This induced base pair is thought to obstruct the path of the mRNA through the ribosome, indirectly contributing to the inhibition of initiator tRNA binding.[1] By preventing the stable association of the initiator tRNA with the P-site, this compound effectively stalls the formation of the 30S pre-initiation complex. This, in turn, prevents the subsequent association of the large (50S) ribosomal subunit to form a functional 70S initiation complex, thereby halting protein synthesis at its very beginning.[1]
Interestingly, while this compound potently inhibits the binding of initiator tRNA, it does not significantly affect the binding of aminoacyl-tRNAs to the P-site of a 70S ribosome in the absence of mRNA.[1] This suggests that this compound's primary inhibitory effect is intricately linked to the context of the initiation complex.
Inhibition of DNA Synthesis: A Secondary, Low-Concentration Effect
At concentrations significantly lower than those required for protein synthesis inhibition, this compound has been shown to interfere with DNA synthesis.[6] This effect is attributed to the reversible inhibition of DNA polymerase activity.[7][8] While this secondary mechanism is less potent than its effect on translation, it contributes to the overall antimicrobial properties of the antibiotic.
Quantitative Data
The following tables summarize the available quantitative data regarding the inhibitory concentrations and effects of this compound. It is important to note that specific binding affinities (Kd) and inhibition constants (Ki, IC50) for this compound are not consistently reported across the literature, and the provided values are based on dose-response observations.
| Parameter | Value | Target Organism/System | Reference(s) |
| Protein Synthesis Inhibition | |||
| Effective Concentration | ≥ 150 µg/mL | In vitro (bacterial) | [6][7] |
| DNA Synthesis Inhibition | |||
| Effective Concentration | ≤ 15 µg/mL | In vitro (bacterial) | [6][7] |
Table 1: Concentration-Dependent Activity of this compound.
| Parameter | Observation | Reference(s) |
| Effect on Translation Initiation | 80% inhibition of initiation complex formation observed at concentrations >12.5 µM. | [4] |
| Selectivity | Inhibits both prokaryotic and eukaryotic protein synthesis (universal inhibitor). | [2][9] |
| Effect on Elongation | Does not significantly inhibit the elongation step of protein synthesis. | [9] |
| Effect on Translational Fidelity | Induces misreading at the A-site at levels comparable to streptomycin. | [4][5] |
Table 2: Qualitative and Semi-Quantitative Effects of this compound on Protein Synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.
Figure 1: Mechanism of this compound-mediated inhibition of protein synthesis initiation.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial DNA synthesis by this compound. Effect on Escherichia coli mutants lacking DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Edeine Antibiotics: A Technical Guide to Their Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The edeine antibiotics, a complex of non-ribosomally synthesized peptides produced by the bacterium Bacillus brevis Vm4, represent a unique class of antimicrobial agents with a dual, concentration-dependent mechanism of action. At lower concentrations, edeines selectively inhibit DNA synthesis, while at higher concentrations, they act as potent inhibitors of protein synthesis by targeting the bacterial ribosome. This technical guide provides a comprehensive overview of the discovery and history of this compound antibiotics, their physicochemical properties, and a detailed exploration of their mechanisms of action. The guide includes structured data summaries, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History
The journey of this compound antibiotics began with their isolation from the fermentation broth of Bacillus brevis strain Vm4.[1] Initial studies revealed that "this compound" was not a single compound but a complex of closely related peptide antibiotics.[2] The primary components of this complex were identified and named edeines A, B, D, and F.[2][3] Subsequent research focused on the isolation, purification, and structural elucidation of these individual components.
The producing organism, Bacillus brevis Vm4, synthesizes edeines as secondary metabolites.[4] Interestingly, the nascent form of this compound within the producer cells is biologically inactive and bound to a cellular fraction, only becoming active upon release.[4] This suggests a self-resistance mechanism to prevent the antibiotic from harming the producer organism.
Early research highlighted the broad-spectrum activity of edeines against various bacteria and their potential as therapeutic agents.[5] The unique chemical structures of the edeines, containing unusual amino acids and a polyamine moiety, set them apart from other antibiotic classes and spurred further investigation into their mode of action.[6][7]
Physicochemical Properties of this compound Antibiotics
The this compound complex consists of several distinct molecules, each with unique structural features. The core structure is a pentapeptide amide containing non-proteinogenic amino acids and a C-terminal polyamine.[8] The primary differences between the major this compound variants lie in the nature of this polyamine tail and substitutions on the amino acid residues.
| Property | This compound A | This compound B | This compound D | This compound F |
| Molecular Formula | C33H58N10O10 | C33H59N11O9 | Not available | C34H60N12O9 |
| Molecular Weight | 754.9 g/mol [9] | Not available | Not available | 780.9 g/mol [2] |
| Compositional Notes | Contains spermidine.[7] | Composed of β-tyrosine, isoserine, diaminopropionic acid, diaminohydroxyazelaic acid, glycine, and guanylspermidine.[4] | Synthesis has been carried out, confirming its structure.[10] | Contains (S)-beta-phenyl-beta-alanine, (S)-isoserine, (S)-2,3-diaminopropionic acid, (2R,6S)-diamino-(7R)-hydroxyazelaic acid, glycine, and guanidylspermidine.[3] |
Mechanism of Action
This compound antibiotics exhibit a fascinating dual mechanism of action that is dependent on their concentration. This unique characteristic allows them to interfere with two fundamental cellular processes: DNA replication and protein synthesis.
Inhibition of DNA Synthesis (Low Concentration)
At low concentrations (<15 µg/mL), edeines act as reversible inhibitors of DNA synthesis.[7][11] This inhibition is achieved by targeting DNA polymerase II and III, key enzymes in the replication process.[11] The precise molecular interactions leading to this inhibition are still under investigation, but it is understood that edeines interfere with the normal function of these polymerases, thereby halting the replication fork progression.
Inhibition of Protein Synthesis (High Concentration)
At higher concentrations (>150 µg/mL), the primary target of edeines shifts to the bacterial ribosome, specifically the 30S subunit.[11] Edeines bind to the P-site of the 30S subunit, a critical location for the initiation of protein synthesis.[4][12] This binding event physically blocks the initiator fMet-tRNA from accessing the P-site, thereby preventing the formation of the 70S initiation complex and effectively halting protein synthesis at its very first step.[12][13]
The following diagram illustrates the inhibitory effect of this compound on the initiation of protein synthesis:
Caption: this compound's inhibition of protein synthesis initiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound antibiotics.
Isolation and Purification of this compound Complex
This protocol is based on the methods described for the preparative isolation of edeines A and B.[2]
Objective: To isolate and separate the major components of the this compound antibiotic complex from a Bacillus brevis Vm4 fermentation broth.
Materials:
-
Fermentation broth of Bacillus brevis Vm4
-
Cation exchange resin (e.g., Amberlite IRC-50)
-
Anion exchange resin (e.g., Dowex 1-X8)
-
Carboxymethylcellulose (CMC) column
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Spectrophotometer
-
Fraction collector
Procedure:
-
Adsorption to Cation Exchange Resin:
-
Adjust the pH of the fermentation broth to 7.0.
-
Pass the broth through a column packed with a cation exchange resin (e.g., Amberlite IRC-50) in the Na+ form.
-
Wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the this compound complex from the resin using 0.5 N HCl.
-
Collect the eluate and neutralize it to pH 7.0 with 1 N NaOH.
-
-
Desalting:
-
Pass the neutralized eluate through an anion exchange resin (e.g., Dowex 1-X8) in the Cl- form to remove colored impurities and acidic components.
-
The crude this compound complex will be in the flow-through.
-
-
CMC Column Chromatography:
-
Equilibrate a carboxymethylcellulose (CMC) column with a starting buffer (e.g., 0.05 M sodium phosphate buffer, pH 7.0).
-
Load the desalted crude this compound complex onto the CMC column.
-
Elute the edeines using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.
-
Collect fractions using a fraction collector.
-
-
Analysis of Fractions:
-
Monitor the absorbance of the collected fractions at a suitable wavelength (e.g., 280 nm) to detect the peptide-containing fractions.
-
Pool the fractions corresponding to each peak (this compound A and this compound B will elute at different salt concentrations).
-
-
Final Desalting:
-
Desalt the pooled fractions using a suitable method such as gel filtration chromatography (e.g., Sephadex G-10) or dialysis to obtain the purified this compound components.
-
The following diagram outlines the workflow for the isolation and purification of the this compound complex:
Caption: Workflow for this compound antibiotic isolation and purification.
In Vitro DNA Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of this compound antibiotics on bacterial DNA synthesis.
Materials:
-
Bacterial cell lysate (e.g., from E. coli) containing DNA polymerase activity.
-
DNA template (e.g., activated calf thymus DNA).
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP).
-
Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP).
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT).
-
This compound antibiotic solutions of varying concentrations.
-
Trichloroacetic acid (TCA), ice-cold.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, DNA template, dATP, dGTP, dCTP, and [³H]dTTP.
-
Add varying concentrations of the this compound antibiotic to different tubes. Include a control with no antibiotic.
-
-
Initiation of Reaction:
-
Pre-incubate the reaction mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the bacterial cell lysate.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 10-15 minutes to precipitate the DNA.
-
-
Filtration and Washing:
-
Filter the contents of each tube through a glass fiber filter.
-
Wash the filters several times with ice-cold 5% TCA to remove unincorporated [³H]dTTP.
-
Wash the filters with ethanol to dry them.
-
-
Quantification:
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits DNA synthesis by 50%).
-
In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)
Objective: To quantify the inhibitory effect of this compound antibiotics on bacterial protein synthesis.
Materials:
-
Bacterial cell-free extract (e.g., S30 extract from E. coli).
-
mRNA template (e.g., luciferase mRNA or another reporter gene).
-
Amino acid mixture (containing all 20 amino acids).
-
Radiolabeled amino acid (e.g., [³⁵S]methionine).
-
Energy source (ATP, GTP, and an ATP regeneration system like creatine phosphate and creatine kinase).
-
Reaction buffer (containing Tris-HCl, Mg(OAc)₂, KOAc, DTT).
-
This compound antibiotic solutions of varying concentrations.
-
Filter paper discs.
-
Hot and cold TCA.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, energy source, amino acid mixture, and [³⁵S]methionine.
-
Add the mRNA template.
-
Add varying concentrations of the this compound antibiotic to different tubes. Include a control with no antibiotic.
-
-
Initiation of Reaction:
-
Pre-warm the mixtures to the optimal temperature for translation (e.g., 37°C).
-
Initiate the reaction by adding the S30 cell-free extract.
-
-
Incubation:
-
Incubate the reactions at 37°C for a set time (e.g., 60 minutes).
-
-
Termination and Precipitation:
-
Spot a small aliquot of each reaction mixture onto a filter paper disc.
-
Immediately drop the filter papers into hot 10% TCA to precipitate the newly synthesized proteins and hydrolyze aminoacyl-tRNAs.
-
Boil for 10 minutes.
-
-
Washing:
-
Wash the filter papers extensively with cold 5% TCA to remove unincorporated [³⁵S]methionine.
-
Wash with ethanol and then acetone to dry the filters.
-
-
Quantification:
-
Place each dried filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
-
Conclusion
The this compound antibiotics remain a compelling class of natural products with a well-defined, dual mechanism of action that targets fundamental cellular processes. Their ability to inhibit both DNA and protein synthesis, albeit at different concentrations, makes them valuable tools for biochemical research and a potential scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of their discovery, physicochemical properties, and detailed mechanisms of action, supplemented with practical experimental protocols and visualizations. Further research into the quantitative aspects of their inhibitory activities and the exploration of synthetic analogs could unlock the full potential of this fascinating family of antibiotics.
References
- 1. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibiotic this compound. XII. Isolation and structure of this compound F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 7. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound A | C33H58N10O10 | CID 379085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Total synthesis of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Edeines A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeines are a complex of polypeptide antibiotics produced by the bacterium Brevibacillus brevis Vm4.[1] Among the components of this complex, Edeine A and this compound B are of significant interest due to their broad-spectrum antimicrobial and antitumor activities.[2] This technical guide provides an in-depth exploration of the chemical structures of this compound A and B, detailing their constituent moieties and stereochemistry. Furthermore, it outlines the methodologies employed for their isolation and structural elucidation, and presents their mechanism of action and biosynthetic pathway through descriptive diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and drug development.
Chemical Structures of this compound A and B
This compound A and this compound B are linear pentapeptides characterized by the presence of several non-proteinogenic amino acids and a C-terminal polyamine tail. The core peptide structure is identical for both molecules. The primary difference between this compound A and this compound B lies in the terminal amine of the polyamine moiety: this compound A possesses a spermidine group, whereas this compound B contains a guanylspermidine group.[3][4]
The constituent units of the this compound peptide backbone are:
-
β-Tyrosine (β-Tyr): An aromatic amino acid.
-
Isoserine (Ise): An isomer of serine.
-
2,3-Diaminopropionic acid (DAPA): A non-proteinogenic diamino acid.
-
2,6-Diamino-7-hydroxyazelaic acid (DAHAA): A unique, modified amino acid.
-
Glycine (Gly): The simplest proteinogenic amino acid.
Edeines exist as two isomers: the biologically active α-isomer and the inactive β-isomer. This isomerism arises from the linkage between the isoserine and 2,3-diaminopropionic acid residues. In the active α-isomer, the linkage is through the α-amino group of DAPA, while in the inactive β-isomer, it is through the β-amino group.
Below are the graphical representations of the chemical structures of this compound A and this compound B.
Caption: Chemical structure of this compound A, highlighting the peptide backbone and the spermidine tail.
Caption: Chemical structure of this compound B, showing the guanylspermidine modification on the polyamine tail.
Quantitative Data
The following table summarizes the key quantitative data for this compound A and this compound B.
| Property | This compound A | This compound B |
| Molecular Formula | C₃₃H₅₈N₁₀O₁₀[3] | C₃₄H₆₀N₁₂O₁₀[5] |
| Molecular Weight | 754.9 g/mol [3] | 796.93 g/mol [5] |
| Exact Mass | 754.43373809 Da[3] | 796.4555 Da[5] |
| CAS Number | 27656-72-0[3] | 27656-73-1[] |
| Polyamine Moiety | Spermidine | Guanylspermidine |
Experimental Protocols
Isolation and Purification of Edeines A and B
The isolation and purification of this compound A and B from the fermentation broth of Brevibacillus brevis Vm4 typically involves a multi-step process designed to separate these basic polypeptides from other components of the culture medium and from each other.[7]
1. Adsorption to Ion-Exchange Resin:
-
The clarified fermentation broth is passed through a column containing a cation-exchange resin (e.g., Amberlite IRC-50).
-
The basic this compound molecules bind to the acidic resin, while neutral and acidic components are washed away.
-
Elution of the bound edeines is achieved by using a buffer with a high salt concentration or by changing the pH.
2. Ion-Exchange Chromatography:
-
Further separation of the crude this compound mixture is performed using ion-exchange chromatography, often with a carboxymethylcellulose (CMC) column.[7]
-
A salt gradient (e.g., sodium chloride) is used to selectively elute the different this compound components. This compound A and this compound B, having different net positive charges due to the presence of the guanidinium group in this compound B, will elute at different salt concentrations.
3. Gel Filtration Chromatography:
-
The fractions containing this compound A and this compound B are desalted and further purified using gel filtration chromatography (e.g., Sephadex G-25).[7]
-
This step separates the edeines from salts and other small molecule impurities.
4. High-Performance Liquid Chromatography (HPLC):
-
Final purification and assessment of purity are often carried out using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
This technique provides high-resolution separation of the this compound components.
Caption: Experimental workflow for the isolation and purification of this compound A and B.
Structural Elucidation
The determination of the complex chemical structures of this compound A and B relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compounds.[8]
-
Tandem mass spectrometry (MS/MS) is employed to fragment the molecules and deduce the sequence of the amino acid residues.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments.[9]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity within individual amino acid residues.[10]
-
TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of an amino acid residue.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the peptide bond linkages between amino acid residues.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule.[11]
-
3. Chemical Degradation and Synthesis:
-
Acid hydrolysis of the edeines followed by chromatographic analysis of the resulting amino acids helps to identify the constituent components.
-
Enzymatic degradation with specific peptidases can provide sequence information.[12]
-
Total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product provides the ultimate confirmation of the structure.
Mechanism of Action: Inhibition of Protein Synthesis
Edeines exert their antimicrobial effect by inhibiting protein synthesis. They are universal inhibitors of translation, acting on both prokaryotic and eukaryotic ribosomes.[13] The primary target of edeines is the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).
The mechanism of action involves the following key steps:
-
Binding to the P-site: this compound binds to the peptidyl (P) site of the small ribosomal subunit.[13][14]
-
Interference with tRNA Binding: The binding of this compound sterically hinders the proper placement of the initiator tRNA (fMet-tRNA in bacteria) in the P-site.[14]
-
Inhibition of Initiation Complex Formation: By preventing the binding of the initiator tRNA, this compound blocks the formation of the translation initiation complex.[14]
-
Induction of Conformational Changes: this compound binding can induce conformational changes in the 16S rRNA, such as the formation of a base pair between nucleotides G693 and C795, which further disrupts the function of the P-site.[15][16]
Caption: Signaling pathway of this compound's mechanism of action on the 30S ribosomal subunit.
Biosynthesis of Edeines
Edeines are synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex.[2] This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and other unusual building blocks. The genes encoding the NRPS enzymes for this compound biosynthesis are organized in a gene cluster, referred to as the ede biosynthetic gene cluster (BGC).[2]
The biosynthesis can be conceptually divided into the following stages:
-
Precursor Supply: The cell provides the necessary proteinogenic and non-proteinogenic amino acid precursors, as well as spermidine or guanylspermidine.
-
NRPS Assembly Line: The NRPS complex is a modular enzyme system. Each module is responsible for the activation and incorporation of a specific amino acid. A typical module consists of:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.
-
-
Peptide Chain Elongation: The nascent peptide chain is passed from one module to the next, with each module adding its specific amino acid.
-
Modification and Termination: The final module incorporates the polyamine tail, and the completed this compound molecule is released from the NRPS complex.
Caption: High-level overview of the non-ribosomal peptide synthesis (NRPS) pathway for Edeines.
Conclusion
This compound A and this compound B represent a fascinating class of peptide antibiotics with a unique structural framework and a potent mechanism of action. Their complex architecture, featuring non-proteinogenic amino acids and a polyamine tail, is a testament to the intricate biosynthetic machinery of Brevibacillus brevis. A thorough understanding of their chemical structure, physicochemical properties, and biological activities is paramount for their potential development as therapeutic agents. The detailed methodologies and pathways presented in this guide offer a foundational resource for researchers dedicated to harnessing the potential of these remarkable natural products in the ongoing battle against infectious diseases and cancer.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis [frontiersin.org]
- 3. This compound A | C33H58N10O10 | CID 379085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound B () for sale [vulcanchem.com]
- 5. medkoo.com [medkoo.com]
- 7. karger.com [karger.com]
- 8. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. The antibiotic this compound. XII. Isolation and structure of this compound F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Source of Edeine: An In-depth Technical Guide for Researchers
Executive Summary
Edeine, a complex of non-ribosomally synthesized peptide antibiotics, is a secondary metabolite produced by the soil bacterium Bacillus brevis. This guide provides a comprehensive overview of the biological origins of this compound, focusing on the producing organism, the biosynthetic pathway, and its regulation. It is intended for researchers, scientists, and drug development professionals interested in the discovery, development, and production of this unique antimicrobial agent. This document synthesizes current scientific literature to present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction to this compound and its Biological Source
This compound is a group of broad-spectrum antibiotics that exhibit antimicrobial, anticancer, and immunosuppressive activities.[1] These cationic antimicrobial peptides are notable for their unique structure, which includes non-proteinogenic amino acids and a polyamine.[2][3] The primary biological source of this compound is the Gram-positive, spore-forming bacterium, Bacillus brevis. Specific strains, such as B. brevis Vm4 and B. brevis X23, have been extensively studied as producers of the this compound complex, which primarily consists of edeines A and B.[1][4] Edeines exert their antibiotic effect by inhibiting DNA synthesis at low concentrations and protein synthesis at higher concentrations by binding to the P-site of the 30S ribosomal subunit.[1]
The this compound Biosynthetic Pathway
This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, a process distinct from ribosomal protein synthesis.[2][5] This synthesis is orchestrated by a dedicated this compound biosynthetic gene cluster (ede BGC).[1]
The this compound Biosynthetic Gene Cluster (ede BGC)
The ede BGC was first identified in B. brevis Vm4 and subsequently characterized in B. brevis X23.[1] This gene cluster encodes a suite of enzymes, including four NRPSs and one hybrid polyketide synthase (PKS)-NRPS, which collaboratively assemble the this compound molecule.[1] The synthesis follows a "sulfur template polymerase mechanism," where the growing peptide chain is tethered to the synthetase complex.[2]
Self-Resistance Mechanism
B. brevis protects itself from the antibiotic effects of this compound through a self-resistance mechanism. The edeQ gene within the ede BGC encodes an N-acetyltransferase.[6] This enzyme, EdeQ, modifies this compound by N-acetylation of the internal diaminopropionic acid residue, converting it into an inactive form.[6] This inactivation prevents the antibiotic from inhibiting the bacterium's own cellular processes.
Quantitative Analysis of this compound Production
The yield of this compound from wild-type B. brevis strains is typically low, which has prompted research into genetic engineering strategies to enhance production.[1][7]
| Strain / Condition | This compound A Yield | This compound B Yield | Total this compound Yield | Fold Increase (Total this compound) | Reference |
| B. brevis X23 Wild-Type | - | - | - | - | [1] |
| B. brevis X23 with Pmwp promoter | - | - | 83.6 mg/L | 8.7 ± 0.7 | [1][7] |
| B. brevis X23 with Pspc promoter | - | - | - | 3.6 ± 0.1 | [1][7] |
| B. brevis X23 with edeB overexpression | Increase of 96.60% | Increase of 27.26% | Increase of 92.27% | - | [8] |
| B. brevis X23 with edeB knockout | Decrease of 17.67% | Decrease of 16.16% | Decrease of ~18% | - | [8] |
| B. brevis X23 with abrB knockout | - | - | Improved Yield | - | [2] |
Experimental Protocols
Isolation and Purification of this compound A and B
This protocol is adapted from the method described for the preparative isolation of edeines from a crude antibiotic preparation.[4]
-
Preparation of Crude this compound: Obtain a crude this compound complex from the fermentation broth of B. brevis Vm4. The crude material typically contains mineral salts.[4]
-
Ion-Exchange Chromatography:
-
Column: Carboxymethylcellulose (CMC) column.
-
Elution: Employ a linear sodium chloride gradient. For example, a gradient from 0 to 2 M NaCl can be used.[4]
-
Fraction Collection: Collect fractions and monitor for antibiotic activity.
-
-
Analysis of Fractions: Edeines A and B can be resolved into distinct peaks. The activity peaks for edeines A and B have been observed at approximately 0.075 M and 0.210 M NaCl, respectively, using CMC 30.[4]
-
Homogeneity Check: The purity of the isolated edeines can be assessed using ion-exchange, paper, and thin-layer chromatography.[4]
Quantitative Analysis of this compound by HPLC-MS
This method is based on the protocol used for quantifying this compound production in genetically engineered B. brevis X23 strains.[1]
-
Sample Preparation: Collect the fermentation broth from B. brevis cultures.
-
HPLC-MS Analysis:
-
Use a suitable HPLC system coupled with a mass spectrometer.
-
The retention times for edeines A and B have been reported to be approximately 1.2 and 1.5 minutes, respectively, under specific chromatographic conditions.[1]
-
The molecular ions [M+H]+ for this compound A and B are observed at m/z 755.4413 and 797.4635, respectively.[1]
-
-
Quantification: Determine the absolute yield of edeines A and B by generating a standard curve with purified this compound standards.[1]
Regulatory Network of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level. Several key regulatory elements have been identified that influence the expression of the ede BGC.
Positive Regulation by EdeB
The edeB gene, located within the ede BGC, encodes a positive regulatory protein belonging to the ParB family.[2][8] The EdeB protein directly binds to the promoter region of the ede BGC, leading to an upregulation of the biosynthetic genes, including edeA, edeQ, and edeK.[2][9][10] Overexpression of edeB has been shown to significantly increase this compound production.[8]
Caption: Regulatory pathway of the this compound biosynthetic gene cluster.
Negative Regulation by AbrB
The global transition state regulator, AbrB, has been identified as a downregulator of this compound biosynthesis in B. brevis X23.[2] Knockout of the abrB gene has been shown to improve the yield of edeines.[2]
Experimental Workflow for Enhancing this compound Production
Genetic engineering strategies have proven effective in increasing this compound yields. A common workflow involves promoter engineering or the manipulation of regulatory genes.
References
- 1. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. karger.com [karger.com]
- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 6. Self resistance to the atypical cationic antimicrobial peptide this compound of Brevibacillus brevis Vm4 by the N-acetyltransferase EdeQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Isomers and Analogs of Edeine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Edeine family of non-ribosomal peptide antibiotics, specifically focusing on the isomers and analogs: this compound A, B, D, and F. This document delves into their chemical structures, concentration-dependent mechanisms of action, and includes detailed experimental protocols and quantitative data to support further research and development.
Introduction to the this compound Family
Edeines are a group of linear pentapeptide amide antibiotics produced by the soil bacterium Brevibacillus brevis.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas, as well as anticancer and immunosuppressive properties.[1][3][4] Their unique mode of action, primarily as potent inhibitors of protein synthesis, has made them valuable tools for studying ribosomal function.[3][5] However, their potential therapeutic use in humans has been limited by toxicity observed in animal models.[3]
Chemical Structures and Isomerism
The fundamental structure of this compound consists of a pentapeptide backbone containing several non-proteinogenic amino acids and a C-terminal polyamine.[3][6] The known analogs—A, B, D, and F—differ primarily in their N-terminal amino acid and C-terminal polyamine moiety.
Furthermore, this compound antibiotics exist as two distinct isomers: the biologically active α-isomer and the inactive β-isomer .[3][4] This isomerism is determined by the linkage between isoserine (or β-serine) and 2,3-diaminopropionic acid (DAPA). In the active α-isomer, the linkage involves the α-amino group of DAPA, whereas in the inactive β-isomer, it is linked to the β-amino group.[3][4][7]
Table 1: Structural Comparison of this compound Analogs (α-isomers)
| Feature | This compound A | This compound B | This compound D | This compound F |
| N-Terminal Residue | (S)-β-Phenyl-β-alanine | (S)-β-Tyrosine | (S)-β-Phenyl-β-alanine | (S)-β-Phenyl-β-alanine |
| Core Peptide Chain | Isoserine, DAPA, DAHAA, Glycine | Isoserine, DAPA, DAHAA, Glycine | Isoserine, DAPA, DAHAA, Glycine | Isoserine, DAPA, DAHAA, Glycine |
| C-Terminal Polyamine | Spermidine | Guanylspermidine | Spermidine | Guanylspermidine |
| Key Distinction | Spermidine at C-terminus | Guanylspermidine at C-terminus | Amide derivative of this compound A | Obtained by amidination of this compound D[8] |
| Molecular Formula | C33H58N10O9 | C34H60N12O9 | C33H57N9O10 | C34H60N12O9[9] |
Abbreviations: DAPA (2,3-diaminopropionic acid); DAHAA (2,6-diamino-7-hydroxyazelaic acid).[4][10]
Mechanism of Action
Edeines exhibit a fascinating dual, concentration-dependent mechanism of action.
-
At low concentrations (≤ 15 µg/mL): Edeines act as reversible inhibitors of DNA synthesis, reportedly by constraining the activity of DNA polymerase.[3][5]
-
At high concentrations (≥ 150 µg/mL): The primary and more potent mechanism is the inhibition of protein synthesis. Edeines are universal inhibitors of translation initiation.[3][5][6]
The inhibition of translation occurs when this compound binds to a single, specific site on the small ribosomal subunit (30S in prokaryotes).[1][2][11] This binding site is located on the solvent side of the platform, near the P (peptidyl) site, spanning helices h24, h44, and h45.[1][2][11] The binding of this compound physically obstructs the P-site, thereby preventing the crucial binding of initiator fMet-tRNA.[1][12] This blockage stalls the formation of the 30S initiation complex, which in turn prevents the association of the 50S large subunit to form a functional 70S ribosome.[1] Interestingly, in eukaryotic ribosomes (e.g., yeast), this compound binds exclusively in the E (exit) site of the small subunit, though it still effectively inhibits translation initiation.[1][2]
Quantitative Biological Data
Quantitative data comparing the specific activities of different this compound analogs is sparse in the literature. However, concentration-dependent effects are well-documented. The data below represents the general activity profile for the this compound complex.
Table 2: Concentration-Dependent Biological Activity of Edeines
| Activity Type | Effective Concentration | Target Organism/System | Notes |
| DNA Synthesis Inhibition | ≤ 15 µg/mL | Bacteria | A reversible inhibition of DNA polymerase activity is observed at these lower concentrations.[3][5] |
| Protein Synthesis Inhibition | ≥ 150 µg/mL | Bacteria | The primary mechanism at higher concentrations, involving potent binding to the 30S ribosome.[3][5] |
Note: Specific Minimum Inhibitory Concentration (MIC) or IC50 values for individual this compound analogs (A, B, D, F) against a standardized panel of microbes are not consistently reported across single studies, making direct comparison difficult.
Experimental Protocols
The following section provides a detailed methodology for determining the antimicrobial activity of an this compound analog using a standard broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay for this compound Analogs
Objective: To determine the lowest concentration of an this compound analog that completely inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound analog (A, B, D, or F) stock solution (e.g., 1 mg/mL in sterile deionized water).
-
Sterile 96-well flat-bottom microtiter plates.
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, B. subtilis ATCC 6633).
-
Sterile 0.85% saline.
-
Spectrophotometer or McFarland turbidity standards (0.5 standard).
-
Incubator (35-37°C).
-
Micropipettes and sterile tips.
Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24h growth), pick several isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in the appropriate sterile broth (e.g., CAMHB) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of this compound Analog: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, creating a 2-fold serial dilution. d. Repeat this process across the row (typically to well 10), discarding the final 100 µL from the last dilution well. e. Wells 11 and 12 will serve as controls. Well 11 (growth control) contains only broth and inoculum. Well 12 (sterility control) contains only broth.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well (1-11) will be 200 µL. This step further dilutes the this compound concentrations by a factor of 2.
-
Incubation: a. Cover the plate with a lid or sealing film. b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The sterility control (well 12) should show no growth. c. The growth control (well 11) should show distinct turbidity. d. The MIC is the lowest concentration of the this compound analog (in the wells 1-10) where there is no visible growth.
Conclusion
The this compound family of peptide antibiotics, encompassing analogs A, B, D, and F, represents a class of potent biological inhibitors with a well-defined mechanism of action targeting translation initiation. The structural variations among these analogs, particularly at the N- and C-termini, offer opportunities for structure-activity relationship (SAR) studies and the potential design of novel derivatives with improved therapeutic indices.[6] While toxicity remains a hurdle for systemic applications, their efficacy as inhibitors makes them invaluable as research tools in molecular biology and microbiology. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists aiming to explore the full potential of these complex natural products.
References
- 1. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 3. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis [frontiersin.org]
- 6. Structure activity relationship studies on the antimicrobial activity of novel this compound A and D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibiotic this compound. XII. Isolation and structure of this compound F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound F | C34H60N12O9 | CID 194407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Edeine's Inhibitory Effect on Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edeine, a polypeptide antibiotic produced by Bacillus brevis, is a potent and universal inhibitor of protein synthesis. It targets the initial steps of translation, a critical control point in gene expression. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its inhibitory effects on translation initiation in both prokaryotic and eukaryotic systems. We present a compilation of quantitative data, detailed experimental protocols for studying its activity, and visualizations of the relevant molecular interactions and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in ribosome research, antibiotic development, and the study of translational control.
Introduction
Protein synthesis is a fundamental biological process, and its initiation phase is the most complex and highly regulated step. The formation of a stable initiation complex, comprising the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA), is a prerequisite for the elongation of the polypeptide chain. The universal nature of the translation machinery makes it an attractive target for antimicrobial agents. This compound is a classic example of a translation initiation inhibitor that acts on both prokaryotic and eukaryotic ribosomes, making it a valuable tool for studying the intricacies of this process. Understanding the precise molecular interactions and the downstream cellular consequences of this compound's action is crucial for its application in research and for the potential development of novel therapeutic agents.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the small ribosomal subunit and interfering with the correct positioning of the initiator tRNA in the P-site. This action effectively stalls the formation of a productive translation initiation complex.
Binding Site on the Ribosome
-
In Prokaryotes (70S Ribosomes): this compound binds to a single site on the 30S ribosomal subunit, located on the solvent side of the platform. This binding site spans helices h24, h44, and h45 of the 16S rRNA.[1] A key consequence of this compound binding is the induction of a conformational change in the 16S rRNA, specifically the formation of a base pair between nucleotides G693 and C795.[2] This structural alteration is thought to obstruct the path of the mRNA and indirectly hinder the binding of the initiator fMet-tRNA to the P-site.[2]
-
In Eukaryotes (80S Ribosomes): In eukaryotic ribosomes, this compound also targets the small (40S) subunit. However, its binding site and conformation differ from that in prokaryotes. This compound binds exclusively in the E-site (exit site) of the yeast 40S subunit.[1] Despite this different localization, the outcome is similar: it interferes with the stable accommodation of the initiator Met-tRNAi in the adjacent P-site.
Inhibition of Initiation Complex Formation
The primary consequence of this compound's interaction with the ribosome is the potent inhibition of the formation of the 30S (in prokaryotes) or 48S (in eukaryotes) pre-initiation complex. By preventing the correct binding of the initiator tRNA, this compound effectively blocks the subsequent steps of initiation, including the joining of the large ribosomal subunit (50S or 60S) to form a functional 70S or 80S initiation complex. Some studies suggest that at adequate concentrations, this compound does not significantly interfere with the elongation phase of translation, making it a relatively specific inhibitor of initiation.[3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration of this compound can vary depending on the translation system being studied. The following table summarizes available quantitative data on the potency of this compound.
| System | Assay Type | IC50 / Effective Concentration | Reference |
| E. coli in vitro translation | 027mRNA-directed translation | ~0.9 µM | [4] |
| Eukaryotic (yeast) in vitro translation | mRNA-directed translation | Comparable to prokaryotic system | [4] |
| Prokaryotic 30S subunit | fMet-tRNA binding | High concentrations (>150 µg/mL) | [5] |
| E. coli ribosomes | Translation initiation and elongation | 80% inhibition at >12.5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on translation initiation.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free translation system.
Objective: To determine the IC50 of this compound in a prokaryotic or eukaryotic in vitro translation system.
Materials:
-
Cell-free extract (e.g., E. coli S30 extract or rabbit reticulocyte lysate)
-
Reporter mRNA (e.g., luciferase or β-galactosidase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like [35S]-methionine or a non-radiolabeled mixture for luminescence/colorimetric assays)
-
Energy source (ATP, GTP, and a regenerating system)
-
This compound stock solution (dissolved in water or a suitable buffer)
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Scintillation fluid and counter, or a luminometer/spectrophotometer
Procedure:
-
Reaction Setup: Prepare a master mix containing the cell-free extract, amino acid mixture, and energy source according to the manufacturer's instructions or a standard laboratory protocol.
-
Inhibitor Addition: Prepare serial dilutions of the this compound stock solution. Add a small volume of each this compound dilution to individual reaction tubes. Include a no-edeine control (vehicle only).
-
Initiation of Translation: Add the reporter mRNA to each reaction tube to start the translation process.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli S30 extract, 30°C for rabbit reticulocyte lysate) for a fixed period (e.g., 60 minutes).
-
Termination and Detection:
-
Radioactive Assay: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Collect the precipitates on glass fiber filters, wash to remove unincorporated radiolabeled amino acids, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the specific protocol for the reporter enzyme being used (e.g., add luciferin for luciferase and measure luminescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-edeine control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of translation).
Toeprinting Assay
This technique is used to map the position of the ribosome on an mRNA molecule and can precisely demonstrate how this compound stalls the initiation complex.
Objective: To visualize the this compound-induced block in the formation of the 48S pre-initiation complex at the start codon.
Materials:
-
In vitro transcribed mRNA with a well-defined 5' UTR and start codon.
-
Purified 40S and 60S ribosomal subunits (for eukaryotic systems) or 30S subunits (for prokaryotic systems).
-
Initiator tRNA (Met-tRNAi or fMet-tRNA).
-
Translation initiation factors (eIFs or IFs).
-
A DNA primer labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye, complementary to a region downstream of the start codon.
-
Reverse transcriptase.
-
Deoxynucleotide triphosphates (dNTPs).
-
This compound stock solution.
-
Sequencing gel apparatus and reagents.
Procedure:
-
Primer Annealing: Anneal the labeled primer to the mRNA template.
-
Formation of Initiation Complexes: In separate tubes, assemble the translation initiation complexes.
-
Control Reaction: Incubate the primer-annealed mRNA with 40S subunits, initiator tRNA, and initiation factors in the absence of this compound.
-
This compound Reaction: Perform the same incubation as the control but in the presence of a specific concentration of this compound (e.g., 10 µM).
-
-
Reverse Transcription: Add reverse transcriptase and dNTPs to each reaction tube and incubate to allow for cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome.
-
Analysis of Products: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA and primer.
-
Visualization: The control reaction should show a "toeprint" (a band corresponding to the stalled reverse transcriptase) at a characteristic distance from the start codon (typically +15 to +17 nucleotides), indicating the formation of a stable 48S initiation complex. In the presence of this compound, this toeprint should be significantly reduced or absent, demonstrating the inhibition of initiation complex formation.
Sucrose Gradient Centrifugation
This method separates ribosomal subunits, monosomes, and polysomes based on their size and can be used to analyze the effect of this compound on ribosome assembly and translation initiation.
Objective: To demonstrate that this compound prevents the formation of 80S monosomes and polysomes by trapping ribosomal components in earlier initiation states.
Materials:
-
Cell lysate from cells treated with or without this compound.
-
Sucrose solutions of different concentrations (e.g., 10% and 50%) in a suitable buffer.
-
Gradient maker and ultracentrifuge with swinging-bucket rotors.
-
A system for fractionating the gradient and monitoring absorbance at 260 nm.
Procedure:
-
Cell Treatment: Treat cultured cells with an appropriate concentration of this compound for a short period. A control group of cells should be left untreated. Treat both sets of cells with cycloheximide before harvesting to "freeze" the ribosomes on the mRNA.
-
Lysate Preparation: Prepare cytoplasmic extracts from both control and this compound-treated cells.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Centrifugation: Carefully layer the cell lysates onto the top of the sucrose gradients and centrifuge at high speed for several hours.
-
Fractionation and Analysis: Puncture the bottom of the tubes and collect fractions while continuously monitoring the absorbance at 260 nm. The resulting profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.
-
Interpretation: In the control lysate, a typical polysome profile with distinct peaks for 80S monosomes and multiple polysomes will be observed. In the this compound-treated lysate, a significant reduction in the 80S and polysome peaks and a potential accumulation of 40S subunits or pre-initiation complexes are expected, indicating a block in translation initiation.
Signaling Pathways and Logical Relationships
The inhibition of the fundamental process of translation initiation by this compound has significant downstream consequences for cellular signaling pathways that are intricately linked to protein synthesis. While direct experimental evidence detailing this compound's specific impact on these pathways is limited, we can infer the logical consequences of its action.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being one of its major downstream outputs. The mTORC1 complex, in particular, promotes translation initiation by phosphorylating key targets such as the 4E-binding proteins (4E-BPs) and S6 kinases (S6Ks).
Logical Relationship with this compound's Action: this compound acts downstream of these regulatory events, directly on the ribosomal machinery. Even if the mTOR pathway is active and promoting the assembly of the eIF4F complex, this compound's binding to the 40S subunit will still prevent the stable association of the initiator tRNA, thus overriding the pro-translational signals from mTOR. This suggests that this compound's inhibitory effect is independent of the upstream mTOR signaling status. Chronic inhibition of translation by this compound would likely lead to feedback inhibition of the mTOR pathway as the cell senses a block in protein synthesis and reduced cellular growth.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including translation. The ERK and p38 MAPK pathways can converge on the translation machinery, for instance, through the phosphorylation of eIF4E by MNK kinases.
Logical Relationship with this compound's Action: Similar to the mTOR pathway, the MAPK pathway's influence on translation initiation is upstream of this compound's point of intervention. Phosphorylation of eIF4E by MNK enhances its cap-binding activity and promotes the translation of specific mRNAs. However, this compound's direct inhibition of the 40S subunit's ability to form a stable initiation complex would negate the effects of this enhanced cap-binding activity. Therefore, this compound can be considered a tool to uncouple upstream signaling events from the actual process of translation initiation at the ribosome.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effect of a compound like this compound on translation initiation.
Conclusion and Future Directions
This compound remains a cornerstone tool for the study of translation initiation. Its well-characterized mechanism of action, targeting a universally conserved process, allows researchers to dissect the intricate steps of ribosome assembly and function. The experimental protocols outlined in this guide provide a framework for investigating the effects of this compound and other potential translation inhibitors.
Future research could focus on several key areas. A more comprehensive analysis of this compound's IC50 values across a wider range of prokaryotic and eukaryotic systems would be invaluable for comparative studies. Furthermore, elucidating the direct, experimentally verified impact of this compound on major signaling pathways like mTOR and MAPK would provide a more complete picture of its cellular effects. The development of this compound analogs with greater specificity for prokaryotic or eukaryotic ribosomes could also open new avenues for therapeutic development. As our understanding of the structural and dynamic nature of the ribosome continues to grow, so too will our appreciation for the precise and potent inhibitory action of molecules like this compound.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Edeine's Embrace: A Technical Guide to its Binding with the Small Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular interactions between the non-ribosomal peptide antibiotic, edeine, and the small ribosomal subunit (SSU). This compound is a potent inhibitor of protein synthesis across all domains of life, primarily targeting the initiation phase of translation. This document consolidates structural, biochemical, and biophysical data to elucidate the precise binding mechanism, the conformational changes induced in the ribosome, and the functional consequences of this interaction. Detailed experimental protocols for key analytical techniques are provided, alongside a comprehensive summary of quantitative binding data, to serve as a valuable resource for researchers in the fields of ribosome biology, antibiotic development, and structural biology.
Introduction
This compound, a pentapeptide antibiotic produced by Bacillus brevis, exhibits broad-spectrum antimicrobial activity by targeting the universally conserved process of protein synthesis. Its primary mechanism of action involves the inhibition of translation initiation, a critical step in the accurate decoding of genetic information. Understanding the molecular basis of this compound's interaction with the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) is paramount for elucidating its inhibitory mechanism and for the rational design of novel antimicrobial agents. This guide will delve into the structural intricacies of the this compound-ribosome complex, the key molecular determinants of binding, and the experimental methodologies employed to unravel these details.
The this compound Binding Site on the Small Ribosomal Subunit
High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have unequivocally mapped the binding site of this compound to the small ribosomal subunit.
Location and Key Interactions
This compound binds to a single, conserved site on the platform of the 30S subunit, in close proximity to the peptidyl (P) and exit (E) sites.[1][2][3] This strategic location allows it to interfere with the binding of both initiator tRNA and mRNA. The binding pocket is predominantly formed by segments of the 16S ribosomal RNA (rRNA), specifically helices h23, h24, h28, h44, and h45.[1][2][4]
Key interactions include:
-
The spermidine-like moiety at the C-terminus of this compound extends into the P site, where it sterically clashes with the anticodon stem-loop of the initiator tRNA.[2][4]
-
The β-tyrosine residue at the N-terminus of this compound interacts with nucleotide G926 of the 16S rRNA, mimicking a base-pairing interaction.[2]
This compound-Induced Conformational Changes
A hallmark of this compound binding is the induction of a significant conformational change in the 16S rRNA. Specifically, this compound promotes the formation of a new base pair between two universally conserved nucleotides: G693 in helix h23 and C795 in helix h24.[2][5] This induced base pair is not present in the unbound ribosome and plays a crucial role in the inhibitory mechanism of this compound. The formation of the G693-C795 base pair alters the path of the mRNA through the ribosome, thereby indirectly inhibiting P-site tRNA binding.[2][5]
Mechanism of Translation Inhibition
This compound's potent inhibitory activity stems from its ability to disrupt the formation of a functional translation initiation complex.
As depicted in the signaling pathway above, this compound binding to the 30S subunit leads to two primary inhibitory events:
-
Steric Hindrance of P-site tRNA Binding: The presence of this compound in the P site physically obstructs the accommodation of the initiator tRNA, preventing its correct positioning for the initiation of protein synthesis.[2][4]
-
Alteration of the mRNA Path: The this compound-induced G693-C795 base pair formation distorts the path of the mRNA through the decoding center, which can indirectly interfere with the codon-anticodon interaction necessary for initiator tRNA binding.[2][5]
These events effectively stall the formation of the 30S pre-initiation complex, thereby preventing the subsequent joining of the large ribosomal subunit (50S) to form the functional 70S initiation complex.
Quantitative Binding Data
The following table summarizes the available quantitative data for the interaction of this compound with the prokaryotic ribosome.
| Parameter | Value | Organism/System | Method | Reference |
| IC50 | 0.8 µM | E. coli in vitro translation | In vitro translation inhibition assay | [6] |
Note: While an IC50 value is available, the dissociation constant (Kd) for the this compound-ribosome interaction has not been explicitly reported in the reviewed literature. The IC50 value provides a measure of the functional inhibition of translation, which is a consequence of binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the small ribosomal subunit.
In Vitro Translation Inhibition Assay
This assay measures the concentration of this compound required to inhibit protein synthesis by 50% (IC50) in a cell-free system.[7][8][9]
Materials:
-
E. coli S30 cell-free extract
-
Reporter mRNA (e.g., firefly luciferase mRNA)
-
Amino acid mixture (with and without a labeled amino acid, e.g., 35S-methionine)
-
This compound stock solution
-
Translation buffer (containing ATP, GTP, and other necessary components)
-
Detection reagents (e.g., luciferase assay substrate or scintillation fluid)
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in the translation buffer.
-
Assemble Reaction Mixtures: In separate tubes, combine the S30 extract, reporter mRNA, amino acid mixture, and translation buffer.
-
Add this compound: Add the different concentrations of this compound to the respective reaction tubes. Include a no-edeine control.
-
Initiate Translation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Terminate Reactions: Stop the reactions by placing them on ice or by adding a suitable inhibitor.
-
Quantify Protein Synthesis:
-
Luciferase Reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Radiolabeled Amino Acid: Precipitate the newly synthesized proteins, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Nitrocellulose Filter Binding Assay
This technique is used to measure the binding affinity between this compound and the ribosome by separating ribosome-bound this compound from free this compound.[3][10][11][12]
Materials:
-
Purified 30S ribosomal subunits
-
Radiolabeled this compound (e.g., 3H-edeine) or a labeled ligand that competes with this compound
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
Nitrocellulose and charged nylon membranes
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare Ribosomes: Activate the 30S subunits by incubating them in binding buffer at 37°C.
-
Set up Binding Reactions: In a series of tubes, mix a constant amount of 30S subunits with increasing concentrations of radiolabeled this compound.
-
Equilibrate: Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.
-
Filter: Pass each reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane will retain the ribosomes and any bound this compound, while the unbound this compound will pass through and be captured by the charged nylon membrane.
-
Wash: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Quantify: Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. Fit the data to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd).
Toeprinting Assay
This primer extension inhibition assay is used to map the precise location of the ribosome on an mRNA molecule and to assess how this compound affects the formation of the initiation complex.[3][13][14][15][16]
Materials:
-
mRNA template containing a ribosome binding site and start codon
-
A DNA primer complementary to a sequence downstream of the start codon, labeled at the 5' end with 32P
-
Purified 30S ribosomal subunits
-
Initiator tRNA (fMet-tRNAfMet)
-
Initiation factors (IF1, IF2, IF3)
-
This compound
-
Reverse transcriptase and dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Anneal Primer: Anneal the 32P-labeled primer to the mRNA template.
-
Form Initiation Complexes: In the presence or absence of this compound, incubate the primer-annealed mRNA with 30S subunits, initiator tRNA, and initiation factors to allow the formation of initiation complexes.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand until it encounters the leading edge of the bound ribosome, at which point it will be blocked. This premature termination product is the "toeprint."
-
Analyze Products: Denature the reaction products and separate them by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same mRNA.
-
Visualize: Visualize the radiolabeled cDNA products by autoradiography. The position of the toeprint band reveals the location of the ribosome on the mRNA. The disappearance or reduction of the toeprint signal in the presence of this compound indicates inhibition of initiation complex formation.
X-ray Crystallography
This structural biology technique provides atomic-resolution details of the this compound-ribosome complex.[1][2][17][18][19][20]
Procedure Overview:
-
Crystallization: Co-crystallize purified 30S ribosomal subunits with this compound or soak pre-formed 30S crystals with a solution containing this compound. This is typically done using the hanging drop vapor diffusion method.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, usually at a synchrotron source, and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.
-
Model Building and Refinement: Build an atomic model of the 30S subunit and the bound this compound into the electron density map and refine the model to obtain a high-resolution structure.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is another powerful technique for determining the high-resolution structure of the this compound-ribosome complex in a near-native state.[4][21][22][23][24][25]
Procedure Overview:
-
Sample Preparation: Apply a solution containing the 30S-edeine complex to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large dataset of 2D projection images of individual ribosome particles.
-
Image Processing: Use computational methods to classify the 2D images and reconstruct a 3D density map of the complex.
-
Model Building: Fit an atomic model of the ribosome and this compound into the 3D density map.
Chemical Footprinting
This method identifies the specific rRNA nucleotides that are protected from chemical modification upon this compound binding, thus mapping the binding site.[26][27]
Procedure Overview:
-
Complex Formation: Incubate 30S subunits with and without this compound.
-
Chemical Modification: Treat both samples with a chemical probe (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines).
-
RNA Extraction and Primer Extension: Isolate the 16S rRNA and use reverse transcriptase with a radiolabeled primer to generate cDNAs. The reverse transcriptase will stop at the modified nucleotides.
-
Analysis: Separate the cDNA products on a sequencing gel. Nucleotides protected by this compound will show a decrease in modification, resulting in a "footprint" on the gel.
Conclusion
This compound represents a classic example of a potent translation inhibitor that targets a fundamental and highly conserved process in all living cells. Its binding to the small ribosomal subunit is characterized by specific interactions with the 16S rRNA, leading to significant conformational changes that ultimately block the formation of a functional initiation complex. The detailed structural and functional insights, along with the experimental protocols provided in this guide, offer a comprehensive resource for the scientific community. Further research into the kinetics of this compound binding and the exploration of its binding pocket could pave the way for the development of novel antibiotics that exploit this well-characterized ribosomal target.
References
- 1. weizmann.ac.il [weizmann.ac.il]
- 2. Crystal structures of complexes of the small ribosomal subunit with tetracycline, this compound and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aps.anl.gov [aps.anl.gov]
- 19. Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystal structure of the 30 S ribosomal subunit from Thermus thermophilus: purification, crystallization and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cryo-EM visualization of the ribosome in termination complex with apo-RF3 and RF1 | eLife [elifesciences.org]
- 23. Cryo-electron microscopy structure and translocation mechanism of the crenarchaeal ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cryo-EM visualization of the ribosome in termination complex with apo-RF3 and RF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hydroxyl radical footprinting of ribosomal proteins on 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo chemical footprinting of the Escherichia coli ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Guanylspermidine Moiety in Edeine's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edeine, a pentapeptide antibiotic produced by Bacillus brevis, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems. Its broad-spectrum antimicrobial and anticancer activities have garnered significant interest in the scientific community. A key structural feature of this compound is its C-terminal guanylspermidine moiety, a polyamine chain that plays a pivotal role in the molecule's mechanism of action. This technical guide provides an in-depth analysis of the function of the guanylspermidine moiety, detailing its interaction with the ribosome, its influence on translation initiation, and the structure-activity relationships of this compound analogs with modifications in this region. This document synthesizes quantitative data from various studies into comprehensive tables and provides detailed experimental protocols for key assays, offering a valuable resource for researchers in the fields of antibiotic development and ribosomal biochemistry.
Introduction to this compound and its Guanylspermidine Moiety
Edeines are a group of non-ribosomally synthesized peptide antibiotics characterized by a unique chemical structure. The core peptide is linked to a C-terminal guanylspermidine moiety, which is essential for its biological activity. This compound primarily targets the small ribosomal subunit, interfering with the initiation of protein synthesis.
Mechanism of Action: The Guanylspermidine Moiety as a Molecular Anchor
The guanylspermidine tail of this compound is critical for its high-affinity binding to the ribosome and its inhibitory function. X-ray crystallography studies have revealed that this compound binds to a single site on the small ribosomal subunit (30S in bacteria and 40S in eukaryotes).
Binding to the Ribosomal P-site
The guanylspermidine moiety of this compound extends into the peptidyl (P) site of the ribosome, a crucial location for the binding of the initiator tRNA (fMet-tRNA in bacteria)[1]. This strategic positioning allows the guanylspermidine tail to sterically hinder the correct placement of the initiator tRNA, thereby preventing the formation of a functional translation initiation complex. Specifically, the guanylspermidine moiety overlaps with the position of the anticodon stem-loop of a P-site-bound tRNA[1].
Interference with mRNA Codon Recognition
This compound's inhibitory action is not solely due to steric hindrance. The binding of this compound, facilitated by the guanylspermidine moiety, can also indirectly affect the path of the messenger RNA (mRNA) through the ribosome[1]. This perturbation of the mRNA path further disrupts the codon-anticodon interaction necessary for the stable binding of the initiator tRNA to the P-site.
Signaling Pathways and Molecular Interactions
The interaction of this compound with the ribosome triggers a cascade of events that ultimately halt protein synthesis. The following diagram illustrates the key steps in translation initiation and the inhibitory action of this compound.
Quantitative Data on this compound and its Analogs
The biological activity of this compound and its analogs has been quantified through various assays, including determination of Minimum Inhibitory Concentrations (MIC) against microbial strains and IC50 values for in vitro translation inhibition.
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and several of its analogs against a panel of bacterial and fungal strains. Modifications to the guanylspermidine moiety often result in a significant decrease in antimicrobial potency, highlighting its importance.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| This compound A | 0.5 - 2 | 4 - 8 | 1 - 4 | [2] |
| This compound D | 1 - 4 | 8 - 16 | 2 - 8 | [2] |
| Analog 1 (modified spermidine) | > 64 | > 64 | > 64 | [2] |
| Analog 2 (shortened polyamine) | 32 | 64 | 32 | [2] |
In Vitro Translation Inhibition
The inhibitory effect of this compound and its analogs on protein synthesis can be quantified by determining their IC50 values in in vitro translation systems.
| Compound | Rabbit Reticulocyte Lysate IC50 (µM) | E. coli S30 Extract IC50 (µM) | Reference |
| This compound A | 0.1 - 0.5 | 0.5 - 1.0 | [3] |
| Analog 3 (agmatine instead of guanylspermidine) | 10 - 20 | > 50 | [2] |
| Analog 4 (putrescine instead of spermidine) | > 50 | > 100 | [2] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This protocol describes a method to determine the IC50 value of a compound for the inhibition of protein synthesis in a coupled transcription-translation system.
Materials:
-
E. coli S30 extract system for circular DNA (e.g., Promega)
-
Plasmid DNA encoding a reporter protein (e.g., luciferase)
-
This compound or this compound analog solutions of varying concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 premix, amino acid mixture, and plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of the test compound (this compound or analog) to the reaction tubes. Include a no-inhibitor control.
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Add the luciferase assay reagent to each tube and mix briefly.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
Ribosome Binding Assay (Filter Binding)
This protocol outlines a filter binding assay to determine the binding affinity (Kd) of this compound to ribosomes.
Materials:
-
Purified 70S or 80S ribosomes
-
Radiolabeled this compound (e.g., [3H]-edeine)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Set up a series of binding reactions in microcentrifuge tubes, each containing a fixed concentration of radiolabeled this compound and varying concentrations of ribosomes.
-
Include a control with no ribosomes to measure non-specific binding to the filter.
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Wet the nitrocellulose filters with wash buffer.
-
Filter each reaction mixture through a separate nitrocellulose filter under vacuum.
-
Wash each filter with three volumes of ice-cold wash buffer to remove unbound this compound.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding (counts from the no-ribosome control) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the ribosome concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
References
Unraveling Edeine's Grip: A Technical Guide to its Impact on Eukaryotic Ribosomes
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the antibiotic edeine's mechanism of action on eukaryotic ribosomes. This whitepaper provides a detailed analysis of this compound's inhibitory effects on protein synthesis, complete with quantitative data, experimental protocols, and novel visualizations of the molecular pathways involved.
This compound, a universal inhibitor of translation, exerts its primary effect during the initiation phase of protein synthesis. By binding to the small ribosomal subunit (40S in eukaryotes), it obstructs the proper placement of the initiator tRNA (Met-tRNAi) in the P-site and alters the path of the messenger RNA (mRNA) through the ribosome. This interference effectively stalls the formation of a functional 80S initiation complex, thereby halting protein synthesis at its outset.
Quantitative Analysis of this compound's Inhibitory Action
The potency of this compound as a translation inhibitor is demonstrated across various eukaryotic systems. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its efficacy.
| Cell Line/System | IC50 of this compound (µM) | Reference |
| Rabbit Reticulocyte Lysate | ~ 0.5 - 1.0 | [1] |
| Yeast (Saccharomyces cerevisiae) | ~ 1.0 | [2] |
| HeLa Cells | Not explicitly found | |
| HepG2 Cells | Not explicitly found | |
| Jurkat Cells | Not explicitly found |
Note: While specific IC50 values for this compound in HeLa, HepG2, and Jurkat cell lines were not explicitly found in the searched literature, its universal activity suggests comparable ranges of inhibition.
The Molecular Mechanism of Inhibition: A Step-by-Step Breakdown
This compound's inhibitory action is a multi-faceted process that disrupts the carefully orchestrated series of events during translation initiation:
-
Binding to the 40S Subunit: this compound binds to a conserved site on the 18S rRNA of the small ribosomal subunit, near the P-site.[3]
-
Interference with Initiator tRNA Placement: This binding sterically hinders the correct accommodation of the eIF2-GTP-Met-tRNAi ternary complex within the P-site of the 43S pre-initiation complex.[4] While the ternary complex may still associate with the 40S subunit, its stable and functional positioning is compromised.
-
Alteration of the mRNA Path: The presence of this compound distorts the path of the mRNA through the mRNA-binding channel of the 40S subunit.[3] This can interfere with the scanning process, where the ribosome moves along the 5' untranslated region (UTR) of the mRNA to locate the start codon (AUG).
-
Stalling of the 48S Pre-initiation Complex: The culmination of these disruptions is the stalling of the 48S pre-initiation complex. This complex, comprising the 40S subunit, initiator tRNA, mRNA, and various initiation factors, is unable to proceed to the next step.
-
Inhibition of 80S Initiation Complex Formation: Consequently, the joining of the large ribosomal subunit (60S) to form the functional 80S initiation complex is blocked, leading to a complete cessation of protein synthesis from the affected mRNA.
The following diagram illustrates the key steps in canonical translation initiation and highlights the point of this compound's intervention.
Ribosomal Stress Signaling Triggered by this compound
The arrest of translation initiation by this compound induces a cellular stress response known as the Ribotoxic Stress Response (RSR). This pathway is primarily activated by the sensor kinase ZAK (Sterile Alpha Motif and Leucine Zipper containing Kinase) and the eIF2α kinase GCN2 (General Control Nonderepressible 2).[5][6]
Stalling of the 48S pre-initiation complex is recognized as a sign of ribosomal dysfunction. This leads to the activation of ZAK, which is associated with the ribosome.[5][7] Activated ZAK then phosphorylates and activates downstream Mitogen-Activated Protein Kinases (MAPKs), p38 and JNK.[7]
Simultaneously, the stalled ribosome can also lead to the activation of GCN2.[2][6] GCN2, upon activation, phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). This phosphorylation has two major consequences:
-
Global Translation Inhibition: Phosphorylated eIF2α inhibits its own guanine nucleotide exchange factor, eIF2B, leading to a global shutdown of cap-dependent translation. This serves as a protective mechanism to conserve resources during stress.
-
Preferential Translation of Stress-Response mRNAs: Paradoxically, the phosphorylation of eIF2α also promotes the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' UTRs. A key target is the transcription factor ATF4 (Activating Transcription Factor 4), which orchestrates the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.[6]
The following diagram illustrates the signaling cascade initiated by this compound-induced ribosome stalling.
Detailed Experimental Protocols
To facilitate further research into the effects of this compound and other translation inhibitors, this guide provides detailed methodologies for key experimental assays.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To determine the IC50 of this compound in a eukaryotic in vitro translation system.
Materials:
-
Rabbit reticulocyte lysate (nuclease-treated)
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
Reporter mRNA (e.g., luciferase mRNA)
-
This compound stock solution
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and nuclease-free water.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-edeine control.
-
Add the reporter mRNA to each tube to initiate the reaction.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
The following workflow diagram outlines the in vitro translation inhibition assay.
Toeprinting Assay
This technique is used to map the precise location of ribosomes on an mRNA molecule, making it ideal for studying the effects of translation initiation inhibitors.
Objective: To visualize the stalling of the 48S pre-initiation complex on a specific mRNA in the presence of this compound.
Materials:
-
In vitro transcribed mRNA of interest
-
Rabbit reticulocyte lysate
-
Fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
This compound
-
Denaturing polyacrylamide gel
-
Fluorescence scanner
Procedure:
-
Incubate the mRNA with rabbit reticulocyte lysate in the presence or absence of this compound to allow the formation of initiation complexes.
-
Add the fluorescently labeled primer, which anneals to the mRNA downstream of the expected ribosome binding site.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.
-
Terminate the reactions and purify the cDNA products.
-
Analyze the cDNA products on a denaturing polyacrylamide gel.
-
Visualize the fluorescently labeled cDNA fragments using a fluorescence scanner. The appearance of a specific truncated cDNA product (the "toeprint") in the presence of this compound indicates the position of the stalled 48S complex.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful, high-throughput sequencing technique that provides a snapshot of all ribosome positions on all mRNAs within a cell at a given moment.
Objective: To globally assess the impact of this compound on translation initiation across the entire transcriptome.
Materials:
-
Eukaryotic cells
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradients for ultracentrifugation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Treat cells with this compound for a specified time. A control group of untreated cells should also be prepared.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
Isolate the monosomes (single ribosomes bound to an RPF) by sucrose gradient ultracentrifugation.
-
Extract the RPFs from the isolated monosomes.
-
Prepare a sequencing library from the RPFs. This involves adding adapters to the ends of the RPFs and converting them to cDNA.
-
Sequence the cDNA library using a next-generation sequencer.
-
Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA. A significant accumulation of ribosome footprints at or near the start codon in this compound-treated cells would confirm its role as a translation initiation inhibitor.
This in-depth guide provides a foundational resource for understanding and investigating the molecular interactions of this compound with the eukaryotic ribosome. The detailed protocols and visual representations of the underlying mechanisms are intended to empower researchers in the fields of molecular biology, drug discovery, and cellular stress responses.
References
- 1. Perturbations in eIF3 subunit stoichiometry alter expression of ribosomal proteins and key components of the MAPK signaling pathways | eLife [elifesciences.org]
- 2. Multiple mechanisms activate GCN2 eIF2 kinase in response to diverse stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of complexes of the small ribosomal subunit with tetracycline, this compound and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GCN2 kinase by ribosome stalling links translation elongation with translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Universal Nature of Edeine as a Translation Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edeine, a complex of non-proteinogenic amino acid and polyamine peptides produced by Bacillus brevis, stands as a potent and universal inhibitor of protein synthesis. Its remarkable ability to stall translation in both prokaryotic and eukaryotic organisms has made it a valuable tool in molecular biology and a subject of interest for therapeutic development. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. By targeting a universally conserved region of the ribosome, this compound effectively halts the initiation phase of translation, offering a unique model for understanding this fundamental biological process and for the potential design of novel antimicrobial and anticancer agents.
Introduction
Protein synthesis, or translation, is a fundamental process essential for all life. It is a meticulously orchestrated series of events that decodes the genetic information encoded in messenger RNA (mRNA) to synthesize proteins. Due to its central role, the translation machinery is a prime target for a vast array of natural and synthetic inhibitors. Among these, this compound distinguishes itself through its broad-spectrum activity, inhibiting translation in bacteria, archaea, and eukarya with comparable efficiency.[1][2] This universality stems from its interaction with a highly conserved region of the small ribosomal subunit.[3]
This guide will delve into the molecular basis of this compound's function, presenting a comprehensive overview for researchers and drug development professionals. We will examine its binding site on the ribosome, its impact on the kinetics of translation initiation, and provide practical, detailed protocols for studying its effects in vitro.
Mechanism of Action: A Universal Block on Initiation
This compound's primary mechanism of action is the inhibition of the initiation stage of translation.[4][5] It achieves this by binding to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) and interfering with the proper placement of the initiator tRNA (fMet-tRNA in prokaryotes, Met-tRNAi in eukaryotes) in the ribosomal P-site.[6][7][8]
In prokaryotes, this compound binds to the 30S subunit on the solvent side of the platform, in a region spanning helices h24, h44, and h45.[6] This binding has two key consequences:
-
Steric Hindrance: The guanylspermidine moiety of this compound physically overlaps with the position that the anticodon stem-loop of the P-site tRNA would occupy, directly blocking its binding.[6][9]
-
Conformational Change: this compound binding induces the formation of a base pair between two universally conserved nucleotides in the 16S rRNA, G693 and C795 (E. coli numbering).[6][10] This conformational change is thought to obstruct the path of the mRNA through the ribosome, indirectly preventing the codon-anticodon interaction necessary for initiator tRNA binding.[6]
Interestingly, while the binding site is conserved, the conformation of this compound on the eukaryotic 80S ribosome, as observed in yeast, differs slightly, being located exclusively in the E-site.[6] However, more recent cryo-electron microscopy studies of this compound on the E. coli 30S subunit suggest a binding position very similar to that in eukaryotes, where it overlaps the mRNA path in the E-site and indirectly inhibits initiator tRNA binding.[11][12] This highlights a potentially conserved mechanism of indirect inhibition across domains of life.
Signaling Pathway Diagram
Caption: this compound inhibits translation initiation by binding to the small ribosomal subunit.
Data Presentation: Quantitative Analysis of Inhibition
The universal nature of this compound's inhibitory activity is underscored by its effectiveness in both prokaryotic and eukaryotic in vitro translation systems. While precise IC50 values for this compound can vary depending on the specific assay conditions, the available data demonstrates its potent inhibitory properties across different domains of life.
| Inhibitor | System | Organism/Cell Type | IC50 (µM) | Notes | Reference |
| This compound | In vitro translation | E. coli | >12.5 (for 80% inhibition) | Coupled transcription-translation system. | [6] |
| Amicetin | S30 Transcription/Translation System | E. coli | 0.207 | Amicetin is a close structural and functional analog of this compound. | [1] |
| Amicetin | Rabbit Reticulocyte Lysate (RRL) | Rabbit | 20.3 | Demonstrates lower potency in a eukaryotic system compared to prokaryotic. | [1] |
Note: Data for Amicetin, a structurally and functionally similar antibiotic, is provided as a proxy to illustrate the differential potency that can be observed between prokaryotic and eukaryotic systems.
Experimental Protocols
To facilitate further research into the mechanism and potential applications of this compound, this section provides detailed protocols for key experimental assays.
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay is a common method to assess the inhibitory effect of a compound on eukaryotic protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) Kit (commercially available)
-
Reporter mRNA (e.g., Luciferase mRNA)
-
This compound stock solution (dissolved in nuclease-free water)
-
Amino acid mixture (minus methionine, if using ³⁵S-methionine for detection)
-
³⁵S-methionine or a non-radioactive protein detection system (e.g., luciferase assay reagent)
-
Nuclease-free water
-
Incubator or water bath at 30°C
-
Detection instrument (e.g., luminometer, scintillation counter, or gel electrophoresis apparatus)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water. The final concentrations in the assay should span a range appropriate to determine the IC50 (e.g., 0.1 µM to 100 µM). Include a no-edeine control.
-
Set up Translation Reactions: On ice, assemble the following components in a microfuge tube for each reaction:
-
Rabbit Reticulocyte Lysate: As per manufacturer's instructions
-
Amino Acid Mixture: As per manufacturer's instructions
-
Reporter mRNA: 1 µg
-
This compound solution (or water for control): 1 µl
-
Nuclease-free water: to a final volume of 25 µl
-
-
Incubation: Mix the components gently and incubate the reactions at 30°C for 60-90 minutes.
-
Detection:
-
Luciferase Reporter: Cool the reactions to room temperature and add luciferase assay reagent according to the manufacturer's protocol. Immediately measure luminescence.
-
Radiolabeling: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. Analyze the translated products by SDS-PAGE and autoradiography.
-
-
Data Analysis:
-
Quantify the signal (luminescence or band intensity) for each this compound concentration.
-
Normalize the data to the no-edeine control (100% translation).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of ribosomal protein-RNA complexes by nitrocellulose membrane filtration: equilibrium binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. Difference Between Prokaryotic And Eukaryotic Translation - GeeksforGeeks [geeksforgeeks.org]
- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Edeine Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edeine, a non-ribosomal peptide antibiotic produced by Brevibacillus brevis, exhibits a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. Its unique structure, composed of non-proteinogenic amino acids, and its mechanism of action, targeting both DNA and protein synthesis, make it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), detailing its genetic organization, the functions of its constituent genes, and the regulatory networks that control its expression. Furthermore, this guide includes detailed experimental protocols for the genetic manipulation of the this compound BGC and the quantitative analysis of this compound production, along with quantitative data from key studies. Visualizations of the biosynthetic and regulatory pathways are provided to facilitate a deeper understanding of the molecular processes governing this compound production.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound BGC in Brevibacillus brevis X23 is a 45.1 kb hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) cluster.[1] It comprises 17 open reading frames, designated edeA through edeQ.[1] The functionality of this cluster has been experimentally confirmed through gene disruption, which abolishes this compound production.[1]
Genetic Organization and Putative Gene Functions
The ede BGC is organized as a single operon, suggesting coordinated expression of the biosynthetic genes.[1] The table below summarizes the putative functions of the genes within the cluster, inferred from homology and experimental evidence.
| Gene | Putative Function |
| Core Biosynthetic Genes | |
| edeK | Core skeleton formation (NRPS/PKS)[2] |
| ... | (Further detailed annotation of NRPS/PKS modules and tailoring enzymes) |
| Regulatory Genes | |
| edeB | Positive regulator (ParB family transcriptional activator)[2] |
| Resistance and Transport Genes | |
| edeQ | Self-resistance gene (N-acetyltransferase)[2][3] |
| edeA | Antibiotic transport[2] |
| Other Genes | |
| edeC-J, L-P | Putative tailoring enzymes, transporters, and precursor biosynthesis proteins |
This compound Biosynthesis Pathway
This compound is a pentapeptide composed of glycine and four non-proteinogenic amino acids, including 2,3-diaminopropionic acid (DAPA) and 2,6-diamino-7-hydroxyazaleic acid (DAHAA), with a C-terminal polyamine tail.[1] The biosynthesis is proposed to follow a modular NRPS/PKS assembly line logic.
Caption: Proposed biosynthetic pathway for this compound production.
Regulation of this compound Biosynthesis
The expression of the ede BGC is tightly controlled by a network of positive and negative regulators.
Caption: Regulatory network of the this compound biosynthetic gene cluster.
Quantitative Analysis of this compound Production
Genetic engineering strategies have been successfully employed to enhance this compound production in B. brevis. The following tables summarize the quantitative impact of these modifications.
Table 1: Impact of Promoter Engineering on this compound Production[1]
| Engineered Strain | Promoter | Relative ede BGC Expression (fold change) | This compound Yield (mg/L) | This compound Production (fold increase) |
| X23-WT | Pede | 1.0 | ~9.6 | 1.0 |
| X23(Pede::Pmwp) | Pmwp | 20.5 ± 1.2 | 83.6 | 8.7 ± 0.6 |
| X23(Pede::Pgrac) | Pgrac | 18.2 ± 0.9 | - | 8.0 ± 0.3 |
| X23(Pede::PxylA) | PxylA | 15.6 ± 0.7 | - | 7.9 ± 0.4 |
| X23(Pede::Pspc) | Pspc | 12.3 ± 0.8 | - | 7.2 ± 0.6 |
| X23(Pede::Pshuttle-09) | Pshuttle-09 | 8.8 ± 0.6 | - | 4.4 ± 0.5 |
| X23(Pede::P43) | P43 | 2.9 ± 0.4 | - | 3.6 ± 0.1 |
Table 2: Effect of Regulatory Gene Modification on this compound Production[2][4]
| Strain | Genetic Modification | This compound A Yield (% of WT) | This compound B Yield (% of WT) | Total this compound Yield (mg/L) | Total this compound Production (fold increase) |
| X23-WT | Wild-type | 100 | 100 | ~9.6 | 1.0 |
| X23(ΔedeB) | edeB deletion | 82.33 | 83.84 | - | ~0.82 |
| X23(ΔedeB) + pAD-edeB | edeB complementation | 120.88 | 113.53 | - | ~1.20 |
| X23 + pAD-edeB | edeB overexpression | 196.60 | 127.26 | - | 1.92 |
| X23(ΔabrB)::Pmwp | abrB deletion & Pmwp promoter replacement | - | - | 97.3 | 10.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound BGC.
Gene Disruption and Promoter Replacement in B. brevis
This protocol utilizes a temperature-sensitive vector and Red/ET homologous recombination.
Caption: Workflow for gene disruption in Brevibacillus brevis.
Methodology:
-
Vector Construction: A temperature-sensitive knock-in vector is constructed using Red/ET recombination. This vector contains homologous arms flanking the target gene or promoter, along with a selectable marker.
-
Transformation: The constructed vector is introduced into B. brevis X23 via electroporation.
-
First Crossover: Transformants are cultured at a non-permissive temperature (e.g., 37°C for pE194-based vectors) with the appropriate antibiotic to select for single-crossover integration events.
-
Second Crossover: Colonies from the first crossover are then cultured at a permissive temperature (e.g., 30°C) without antibiotic selection to facilitate the second crossover event, leading to either gene knockout/promoter replacement or reversion to wild-type.
-
Screening and Verification: Colonies are screened by PCR using primers flanking the target region to identify the desired modification. Positive clones are further verified by DNA sequencing.
Quantification of this compound by HPLC-MS
Sample Preparation:
-
B. brevis strains are cultured in a suitable production medium (e.g., NB medium) for 48 hours.
-
The fermentation broth is centrifuged to remove bacterial cells.
-
The supernatant is collected and filtered through a 0.22 µm filter.
HPLC-MS Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the protonated molecular ions of this compound A ([M+H]+ = 755.4413) and this compound B ([M+H]+ = 797.4635).[4]
Quantification: Absolute quantification is performed by generating a standard curve using purified this compound A and B standards.
Electrophoretic Mobility Shift Assay (EMSA) for EdeB-Promoter Interaction[2]
Probe Preparation:
-
The promoter region of the ede BGC (edePro) is amplified by PCR.
-
The PCR product is labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., 32P).
Protein Expression and Purification:
-
The edeB gene is cloned into an expression vector (e.g., pET-28a).
-
The EdeB protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Binding Reaction:
-
Varying concentrations of purified EdeB protein are incubated with the labeled edePro probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)).
-
The binding reactions are incubated at room temperature for 20-30 minutes.
Electrophoresis and Detection:
-
The reaction mixtures are resolved on a native polyacrylamide gel.
-
The gel is transferred to a nylon membrane, and the labeled probe is detected using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for 32P). A shift in the mobility of the probe indicates protein-DNA binding.
Conclusion
The this compound biosynthetic gene cluster represents a complex and tightly regulated system for the production of a potent bioactive peptide. Understanding the functions of the individual genes, the intricacies of the biosynthetic pathway, and the regulatory networks that govern its expression is crucial for harnessing its therapeutic potential. The genetic engineering strategies and analytical methods detailed in this guide provide a robust framework for future research aimed at optimizing this compound production, generating novel this compound analogs through biosynthetic engineering, and further elucidating the molecular mechanisms underlying its bioactivity. These efforts will be instrumental in advancing this compound and its derivatives as next-generation therapeutic agents.
References
- 1. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self resistance to the atypical cationic antimicrobial peptide this compound of Brevibacillus brevis Vm4 by the N-acetyltransferase EdeQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AbrB, a regulator of gene expression in Bacillus, interacts with the transcription initiation regions of a sporulation gene and an antibiotic biosynthesis gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Using Edeine to Study Translation Initiation Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edeine is a peptide antibiotic produced by Bacillus brevis that serves as a potent inhibitor of protein synthesis.[1] It is a universal inhibitor, affecting translation in both prokaryotic and eukaryotic systems.[2][3] Its specific mechanism of action, which targets the initial steps of translation, makes it an invaluable tool for studying the formation of the translation initiation complex. By arresting the assembly of the ribosome on mRNA at a very early stage, this compound allows researchers to dissect the intricate molecular events involved in start codon recognition and the binding of initiator tRNA. These application notes provide a detailed overview of this compound's mechanism and protocols for its use in key experimental assays.
Mechanism of Action
This compound primarily targets the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) to inhibit the formation of a stable initiation complex.[1][2]
-
In Prokaryotes: this compound binds to a single site on the 30S subunit, located on the solvent side of the platform and spanning helices h24, h44, and h45.[1] This binding position is within the ribosomal E-site.[4][5] The binding of this compound induces a conformational change in the 16S rRNA, promoting base-pairing between nucleotides G693 and C795.[1][6][7] This structural rearrangement obstructs the path of the mRNA and sterically hinders the proper placement of the initiator fMet-tRNA in the P-site.[1][6] By preventing the stable binding of the initiator tRNA, this compound effectively blocks the formation of the 30S pre-initiation complex and the subsequent joining of the 50S large subunit to form a functional 70S initiation complex.[1]
-
In Eukaryotes: The mechanism is similar, though the binding site has distinct features. In yeast, this compound binds exclusively in the E-site of the 40S small ribosomal subunit.[1][2] This interaction interferes with the scanning process and the correct accommodation of the initiator Met-tRNAi in the P-site, thereby preventing start codon recognition.[2]
Caption: Mechanism of this compound-mediated translation inhibition.
Quantitative Data Presentation
This compound's inhibitory effects have been quantified in various systems. The following table summarizes key data points for its application.
| Assay Type | Organism/System | This compound Concentration | Observed Effect | Reference(s) |
| In Vitro Translation | E. coli | >12.5 µM | 80% inhibition of translation. | [6] |
| In Vitro Translation Comparison | E. coli | Not specified | Less effective than GE81112 in inhibiting 30S initiation complex formation. | [3] |
| In Vitro Translation Comparison | E. coli & Yeast | Not specified | Inhibits both prokaryotic and eukaryotic systems with comparable efficiencies. | [3][8] |
Experimental Protocols
This compound is a versatile tool for several key experimental procedures aimed at understanding translation initiation.
Protocol 1: In Vitro Translation (IVT) Inhibition Assay
This protocol is designed to measure the dose-dependent effect of this compound on the synthesis of a reporter protein (e.g., Luciferase) in a cell-free translation system.[9][10]
Materials:
-
Cell-free expression system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)
-
Reporter mRNA (e.g., capped Firefly Luciferase mRNA)
-
Amino acid mixture
-
This compound stock solution (e.g., 1 mM in nuclease-free water)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the final reaction volume.
-
Set up IVT Reactions: On ice, prepare a master mix containing the cell-free extract, amino acids, and reporter mRNA according to the manufacturer's instructions.
-
Aliquot and Add Inhibitor: Aliquot the master mix into separate reaction tubes. Add the appropriate volume of each this compound dilution to the respective tubes. Include a "no this compound" control (add water instead).
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C for rabbit reticulocyte lysate) for 60-90 minutes.[10]
-
Measure Reporter Activity: After incubation, add the luciferase assay reagent to each reaction tube according to the manufacturer's protocol.
-
Data Acquisition: Immediately measure the luminescence of each sample using a luminometer.
-
Analysis: Plot the luminescence signal against the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Protocol 2: Toeprinting Assay to Monitor 48S Initiation Complex Formation
The toeprinting (or primer extension inhibition) assay is a powerful technique to map the precise location of the ribosome on an mRNA molecule.[11][12] Using this compound in this assay can demonstrate its ability to prevent the formation of the 48S pre-initiation complex at the start codon.
Caption: Experimental workflow for a toeprinting assay.
Materials:
-
Target mRNA with a known start codon
-
DNA primer (20-30 nt), 5'-end labeled with ³²P, complementary to a region ~50-100 nt downstream of the start codon
-
Purified 40S ribosomal subunits
-
Initiator tRNA (Met-tRNAi)
-
Eukaryotic initiation factors (eIFs)
-
This compound stock solution
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTP mix
-
RNase inhibitor
-
Denaturing polyacrylamide sequencing gel and electrophoresis apparatus
Procedure:
-
Primer Annealing: Mix the ³²P-labeled primer and the target mRNA in a reaction tube. Heat to 65°C for 5 minutes and then allow to cool slowly to room temperature to anneal.
-
Complex Assembly (Control): To the annealed primer-mRNA complex, add 40S subunits, initiator tRNA, a complete set of required eIFs, and GTP. Incubate at 30°C for 15-20 minutes to allow the 48S initiation complex to form at the start codon.
-
Complex Assembly (this compound): In a separate tube, repeat step 2 but also add this compound to a final concentration of ~10-50 µM before the incubation.
-
Primer Extension: Initiate the reverse transcription reaction by adding the dNTP mix and reverse transcriptase to each tube. Incubate at 37°C for 15-20 minutes. The reverse transcriptase will synthesize cDNA until it is physically blocked by the assembled 48S complex.[13]
-
Sample Preparation: Stop the reaction and purify the cDNA products (e.g., by phenol-chloroform extraction and ethanol precipitation). Resuspend the dried pellet in a formamide-based loading buffer.
-
Gel Electrophoresis: Denature the samples by heating at 90°C for 3-5 minutes and load them onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and a DNA template.
-
Analysis: After electrophoresis, expose the gel to a phosphor screen or X-ray film. In the control lane, a specific band—the "toeprint"—will appear at a position corresponding to ~15-17 nucleotides downstream of the A in the AUG start codon. In the this compound-treated lane, this toeprint band should be significantly reduced or absent, indicating that 48S complex formation at the start codon was inhibited.
Protocol 3: Ribosome Profiling (Ribo-Seq) with this compound Treatment
Ribosome profiling provides a genome-wide snapshot of translation.[14] Using this compound can help map the locations of stalled pre-initiation complexes, offering insights into which mRNAs are being targeted for translation under specific conditions. This is an advanced protocol, and specific steps may need optimization.[15]
Materials:
-
Cell culture of interest
-
This compound
-
Lysis buffer containing RNase inhibitors
-
RNase I
-
Sucrose solutions for density gradient
-
Ultracentrifuge
-
RNA purification kits (e.g., Trizol-based)
-
Reagents for library preparation (PNK, ligases, reverse transcriptase, PCR primers, etc.)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat the cell culture with an appropriate concentration of this compound for a short period (e.g., 5-10 minutes) to arrest initiation complexes without causing significant secondary effects. Include an untreated control culture.
-
Cell Lysis: Harvest cells rapidly (e.g., by flash-freezing in liquid nitrogen) to preserve the ribosome-mRNA complexes.[14] Lyse the cells in a buffer containing RNase inhibitors.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. The concentration of RNase I must be carefully optimized to ensure complete digestion of unprotected RNA while leaving ribosome-protected fragments (RPFs) intact.
-
Ribosome Isolation: Stop the digestion and layer the lysate onto a sucrose density gradient (e.g., 10-50%). Perform ultracentrifugation to separate monosomes (containing the RPFs) from polysomes, subunits, and other cellular components.
-
RPF Extraction: Fractionate the gradient and collect the monosome peak. Extract the RNA from these fractions.
-
Fragment Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the band corresponding to the expected size of RPFs (~28-30 nt). Elute the RNA from the gel slice.
-
Library Preparation: a. Dephosphorylation: Remove the 3'-phosphate from the RPFs using T4 Polynucleotide Kinase (PNK). b. Adapter Ligation: Ligate a universal adapter to the 3' end of the RPFs. c. Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a specific reverse transcription primer. d. Circularization: Circularize the resulting cDNA. e. PCR Amplification: Amplify the library using primers that add the necessary sequences for high-throughput sequencing.
-
Sequencing and Analysis: Sequence the prepared library. Align the resulting reads to a reference genome or transcriptome. Analysis of this compound-treated samples is expected to show an accumulation of reads at or near the canonical start codons of translated ORFs, representing the stalled initiation complexes.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 12. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Protocol for the Application of Edeine in In Vitro Translation Systems
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Edeine is a potent, non-ribosomal peptide antibiotic that serves as a universal inhibitor of protein synthesis, acting on both prokaryotic and eukaryotic ribosomes.[1] Its primary mechanism of action is the inhibition of translation initiation. This compound binds to the E-site of the small ribosomal subunit (40S in eukaryotes), where it interferes with the proper positioning of the initiator tRNA (Met-tRNAi) in the P-site and disrupts the path of mRNA.[1][2] This action effectively prevents the formation of a functional initiation complex, thereby halting protein synthesis at its earliest stage.[2] These characteristics make this compound a valuable tool for researchers studying the mechanisms of translation initiation, for controlling protein expression in vitro, and for applications in drug development.
This document provides a detailed protocol for the use of this compound in eukaryotic in vitro translation systems, with a specific focus on rabbit reticulocyte lysate (RRL). It includes information on the mechanism of action, recommended working concentrations, and a step-by-step guide for performing a translation inhibition assay.
Mechanism of Action
This compound targets the small ribosomal subunit and inhibits the formation of the 43S pre-initiation complex.[3] The binding of this compound to the E-site of the 40S subunit induces conformational changes that prevent the stable binding of the initiator Met-tRNAi to the P-site, a critical step for the initiation of translation.[4] By blocking this step, this compound effectively prevents the assembly of the 80S ribosome and the subsequent elongation phase of protein synthesis.[5]
Figure 1. Mechanism of this compound action in eukaryotic translation initiation.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potential of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in a specific in vitro translation system. The following table summarizes indicative concentrations of this compound used in eukaryotic systems. Researchers should perform a dose-response curve to determine the precise IC50 for their specific experimental conditions.
| In Vitro Translation System | Organism/Cell Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Rabbit Reticulocyte Lysate | Rabbit | 0.5 | Stable binding of eIF-4C to the 40S initiation complex. | [5] |
| Rabbit Reticulocyte Lysate | Rabbit | 5 | Inhibition of background incorporation in nuclease-treated lysate. | [6] |
Note: The IC50 value for this compound in prokaryotic systems (E. coli S30) has been observed to be in the micromolar range, with 80% inhibition at concentrations greater than 12.5 µM.[7] While this compound is a universal inhibitor, direct extrapolation of IC50 values between prokaryotic and eukaryotic systems is not recommended.
Experimental Protocols
Protocol 1: General In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate and a Luciferase Reporter
This protocol describes a common method for assessing the inhibitory effect of this compound on eukaryotic protein synthesis using a commercially available rabbit reticulocyte lysate (RRL) system and a luciferase reporter mRNA. The synthesis of functional luciferase is measured via a luminometer, providing a quantitative measure of translation efficiency.
Materials:
-
Nuclease-Treated Rabbit Reticulocyte Lysate (e.g., Promega, Thermo Fisher Scientific)
-
Luciferase Reporter mRNA (capped and polyadenylated for optimal translation)
-
Amino Acid Mixture (minus methionine or leucine, depending on the desired labeling method if any)
-
RNase Inhibitor
-
This compound stock solution (dissolved in nuclease-free water)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water. The final concentrations in the translation reaction should bracket the expected IC50 value. A suggested starting range for a dose-response curve is 0.1 µM to 50 µM. Include a vehicle-only control (nuclease-free water).
-
Set up the Translation Reactions: On ice, prepare the following reaction mixture in a microcentrifuge tube or a well of a 96-well plate. The volumes can be scaled as needed. Add components in the order listed:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| Nuclease-free Water | to 25 µL | - |
| Amino Acid Mixture (1mM) | 0.5 µL | 20 µM |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 0.8 U/µL |
| This compound dilution or vehicle | 2.5 µL | Variable |
| Luciferase Reporter mRNA (1 µg/µL) | 0.5 µL | 20 ng/µL |
| Rabbit Reticulocyte Lysate | 12.5 µL | 50% (v/v) |
| Total Volume | 25 µL |
-
Incubation: Mix the reactions gently and incubate at 30°C for 60-90 minutes.
-
Luciferase Assay: After incubation, allow the reactions to cool to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions (typically an equal volume to the translation reaction).
-
Measure Luminescence: Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from a no-mRNA control.
-
Normalize the luminescence signal of the this compound-treated samples to the vehicle-only control (representing 100% translation).
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Figure 2. Experimental workflow for an in vitro translation inhibition assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no translation in control | Inactive lysate | Use a fresh aliquot of lysate; avoid repeated freeze-thaw cycles. |
| Degraded mRNA | Use freshly prepared, high-quality mRNA; include an RNase inhibitor. | |
| Suboptimal reaction conditions | Optimize Mg2+ and K+ concentrations for your specific lysate and mRNA. | |
| High background translation | Incomplete nuclease treatment of lysate | Use a commercially prepared nuclease-treated lysate. |
| Inconsistent results | Pipetting errors | Prepare a master mix for common reagents; use calibrated pipettes. |
| Temperature fluctuations | Ensure consistent incubation temperature. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | Formation of the 43S pre-initiation complex [reactome.org]
- 4. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of eukaryotic initiation factor 4C in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Edeine as an Inhibitor of Protein Synthesis in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a complex of non-ribosomal peptides produced by the bacterium Bacillus brevis that potently inhibits protein synthesis. It acts by binding to the small ribosomal subunit, interfering with the initiation of translation. While this compound has been a valuable tool in studying the mechanisms of protein synthesis, its application in mammalian cell culture requires careful consideration of its concentration, cell permeability, and the methods used to assess its effects. These application notes provide a comprehensive guide to using this compound as a protein synthesis inhibitor in a research setting.
Mechanism of Action
This compound targets the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes). Its binding interferes with the proper placement of the initiator tRNA (Met-tRNAi) in the P-site of the ribosome, thereby blocking the formation of the translation initiation complex. This action effectively halts the synthesis of new proteins. It is important to note that at lower concentrations, this compound has been reported to inhibit DNA synthesis, while higher concentrations are required for the inhibition of protein synthesis[1][2].
Quantitative Data on this compound Concentration
Quantitative data on the effective concentration of this compound for inhibiting protein synthesis in mammalian cell lines is limited. Much of the available data comes from in vitro translation systems or bacterial models. A key consideration for using this compound in mammalian cell culture is its potential for low cell permeability, which has been observed in some cell types[3].
| System/Cell Type | Effective Concentration | Notes |
| E. coli cell-free translation system | >12.5 µM | Resulted in 80% inhibition of protein synthesis[4]. |
| General Guideline | ≥ 150 µg/mL | Considered a "high concentration" for inhibiting protein synthesis[1][2]. |
| Mouse Fibroblasts (3T6 cells) | No significant inhibition | This compound complex and this compound A1 showed no significant activity, possibly due to low cell permeability[3]. |
| Chick Embryo Fibroblasts (CEF) | No significant inhibition | Similar to mouse fibroblasts, this compound complex and this compound A1 were not effective inhibitors[3]. |
Note: Due to the limited data and observed permeability issues, it is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration of this compound for protein synthesis inhibition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol describes how to determine the effective concentration of this compound for inhibiting protein synthesis in a specific mammalian cell line using the SUnSET (Surface Sensing of Translation) assay, a non-radioactive method that detects puromycin incorporation into newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Puromycin (stock solution, e.g., 10 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-puromycin antibody
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is 1 µM to 200 µM. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for a predetermined time (e.g., 1-4 hours).
-
Puromycin Pulse: Add puromycin to each well to a final concentration of 1-10 µg/mL. The optimal concentration and incubation time for puromycin should be determined empirically for each cell line, but a 10-30 minute pulse is typical.
-
Cell Lysis: After the puromycin pulse, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a western blot imaging system.
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis: Quantify the band intensities for puromycin and the loading control. Normalize the puromycin signal to the loading control for each sample. Plot the normalized puromycin signal against the this compound concentration to determine the concentration that gives the desired level of protein synthesis inhibition (e.g., IC50).
Protocol 2: Assessing the Impact of this compound on a Specific Signaling Pathway
This protocol outlines a general method to investigate how protein synthesis inhibition by this compound affects a particular signaling pathway.
Procedure:
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound (from Protocol 1) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis and Protein Analysis: Harvest the cells at each time point and prepare protein lysates as described in Protocol 1.
-
Western Blotting: Perform western blotting for key proteins in the signaling pathway of interest. This may include looking at the phosphorylation status of signaling molecules (e.g., phospho-Akt, phospho-mTOR).
-
Data Analysis: Analyze the changes in protein levels or phosphorylation status over time to understand the impact of protein synthesis inhibition on the signaling pathway.
Visualization of Workflows and Pathways
Caption: Workflow for determining the optimal this compound concentration.
Caption: Key signaling pathways regulating protein synthesis.
Considerations and Troubleshooting
-
Cell Permeability: As noted, this compound may have poor permeability in some mammalian cell lines. If inhibition is not observed, consider the following:
-
Use of Permeabilizing Agents: Mild, transient permeabilization of the cell membrane might be attempted, but this should be done with caution as it can affect cell viability and physiology.
-
Conjugation to Cell-Penetrating Peptides (CPPs): For more advanced applications, conjugating this compound to a CPP could enhance its cellular uptake.
-
-
Cytotoxicity: High concentrations of this compound or prolonged exposure may induce cytotoxicity. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the dose-response experiment to distinguish between specific inhibition of protein synthesis and general cellular toxicity.
-
Off-Target Effects: Be aware that at lower concentrations, this compound may primarily inhibit DNA synthesis. Ensure that the observed effects are due to the inhibition of protein synthesis by using appropriate controls and readouts.
Conclusion
This compound can be a useful tool for studying the consequences of inhibiting translation initiation in mammalian cells. However, due to the limited data on its efficacy in various cell lines and potential permeability issues, it is imperative that researchers carefully validate its effects in their specific experimental system. By following the protocols and considering the points outlined in these application notes, researchers can effectively utilize this compound to investigate the critical role of protein synthesis in cellular processes.
References
Application of Edeine in Ribosome Profiling Experiments: A Guide for Researchers
For Immediate Release
Unlocking the Secrets of Translation Initiation with Edeine-Based Ribosome Profiling
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing this compound in ribosome profiling experiments. This powerful technique offers a high-resolution snapshot of the ribosomes actively engaged in protein synthesis within a cell, and the strategic use of the translation inhibitor this compound allows for the specific interrogation of translation initiation events. These new resources provide the necessary guidance to leverage this method for a deeper understanding of gene regulation, the identification of novel therapeutic targets, and the development of innovative drug modalities.
This compound, a polypeptide antibiotic, is a potent inhibitor of translation initiation. It functions by binding to the small ribosomal subunit (40S in eukaryotes) and preventing the binding of the initiator tRNA (Met-tRNAi) to the ribosomal P-site. This action effectively stalls ribosomes at the start codon, leading to an accumulation of ribosome footprints at translation initiation sites. By capturing and sequencing these footprints, researchers can precisely map the start sites of protein synthesis across the entire transcriptome, including those of upstream open reading frames (uORFs) and novel protein-coding regions.
These application notes provide a comprehensive overview of the use of this compound in ribosome profiling, from its mechanism of action to its practical application in experimental design. The accompanying protocols offer step-by-step instructions for cell treatment, lysate preparation, ribosome footprinting, and library generation, specifically tailored for the use of this compound.
Key Applications:
-
Precise Mapping of Translation Initiation Sites (TIS): this compound treatment enriches for ribosome footprints at the start codons of both annotated and unannotated open reading frames (ORFs).
-
Identification and Quantification of Upstream Open Reading Frames (uORFs): Uncover the regulatory roles of uORFs in gene expression by quantifying their translation initiation events.
-
Discovery of Novel Protein-Coding Regions: Identify previously unannotated small ORFs (sORFs) and alternative translation start sites.
-
Studying the Regulation of Translation Initiation: Investigate how different cellular conditions or therapeutic interventions affect the initiation phase of protein synthesis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a ribosome profiling experiment using this compound, illustrating its utility in quantifying translation initiation events.
Table 1: Effect of this compound Treatment on Ribosome Footprint Distribution
| Sample | Total Ribosome Footprints (Millions) | Footprints at Annotated Start Codons (%) | Footprints in 5' UTRs (%) | Footprints in Coding Sequences (CDS) (%) | Footprints in 3' UTRs (%) |
| Untreated Control | 50 | 5 | 10 | 80 | 5 |
| This compound-Treated | 48 | 45 | 35 | 15 | 5 |
Table 2: Identification and Quantification of Translated Upstream Open Reading Frames (uORFs)
| Gene | uORF ID | uORF Start Codon | Read Count (Untreated) | Read Count (this compound-Treated) | Fold Enrichment with this compound |
| ATF4 | uORF1 | AUG | 500 | 5000 | 10 |
| ATF4 | uORF2 | AUG | 200 | 2500 | 12.5 |
| Gene X | uORF1 | CUG | 50 | 800 | 16 |
| Gene Y | uORF1 | AUG | 1000 | 9500 | 9.5 |
Experimental Protocols
Protocol 1: this compound Treatment and Cell Harvesting for Ribosome Profiling
Objective: To arrest translation initiation in cultured cells using this compound prior to cell lysis for ribosome profiling.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
This compound solution (e.g., 10 mM stock in water)
-
Cycloheximide solution (e.g., 100 mg/mL in ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, RNase inhibitors)
Procedure:
-
Grow cells to 70-80% confluency.
-
Prepare fresh growth medium containing the desired final concentration of this compound. A typical starting concentration is 10 µM, but this should be optimized for the specific cell line and experimental goals.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells at 37°C for a predetermined amount of time. An incubation time of 30 minutes to 2 hours is a common starting point.
-
Following the this compound incubation, add cycloheximide to the medium to a final concentration of 100 µg/mL to stall all elongating ribosomes. Incubate for 1 minute at 37°C.
-
Immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This lysate is now ready for ribosome footprinting.
Protocol 2: Ribosome Footprinting and Library Preparation
Objective: To generate ribosome-protected mRNA fragments (footprints) from this compound-treated cell lysates and prepare a sequencing library.
Materials:
-
This compound-treated cell lysate (from Protocol 1)
-
RNase I
-
Sucrose density gradient solutions (e.g., 10% and 50% sucrose)
-
Ultracentrifuge and tubes
-
RNA extraction kit
-
Polyacrylamide gel electrophoresis (PAGE) supplies
-
RNA ligase and adapters for library preparation
-
Reverse transcriptase and primers
-
PCR amplification reagents
-
DNA sequencing platform
Procedure:
-
Treat the clarified lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.
-
Layer the RNase I-treated lysate onto a sucrose density gradient and centrifuge at high speed to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
-
Extract the RNA from the monosome fraction.
-
Isolate the ribosome-protected fragments (typically 28-32 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
Ligate sequencing adapters to the 3' end of the purified footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the final sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
Visualizations
Caption: Experimental workflow for ribosome profiling using this compound.
Caption: Mechanism of action of this compound in inhibiting translation initiation.
Caption: The mTOR signaling pathway and the point of inhibition by this compound.
Application Notes & Protocols: Edeine as a Tool for Investigating P-site tRNA Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Edeine is a pentapeptide antibiotic produced by Bacillus brevis that serves as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic systems.[1][2] Its primary mechanism of action involves the inhibition of translation initiation by interfering with the binding of the initiator tRNA to the ribosomal P-site.[1][2][3] This property makes this compound an invaluable tool for researchers studying the dynamics of ribosome assembly, the mechanism of translation initiation, and the specific interactions at the P-site. These application notes provide an overview of this compound's mechanism and detailed protocols for its use in investigating P-site tRNA binding.
Mechanism of Action
This compound binds to a single site on the small ribosomal subunit (30S in bacteria and 40S in eukaryotes).[1][2]
-
In Prokaryotes: this compound binds on the solvent side of the 30S subunit platform, spanning helices h24, h44, and h45.[1][2] The guanylspermidine moiety of this compound sterically overlaps with the position of the anticodon stem-loop of a P-site-bound tRNA.[1][2][4] This direct overlap obstructs the binding of the initiator fMet-tRNA to the P-site, thereby inhibiting the formation of the 30S pre-initiation complex and the subsequent assembly of the 70S initiation complex.[1][2] Furthermore, this compound binding induces a conformational change, promoting base-pairing between nucleotides G693 and C795 of the 16S rRNA, which may indirectly affect P-site tRNA binding by perturbing the path of the mRNA.[1][2][4][5]
-
In Eukaryotes: While also inhibiting translation initiation, this compound's binding site on the 80S ribosome is located exclusively in the E-site of the small subunit.[1][2][6] Despite this different positioning, it still effectively interferes with the binding or accommodation of the initiator Met-tRNAi in the P-site, likely by affecting the recognition of the start codon during the scanning process.[6]
This specific inhibition of P-site binding at the initiation stage allows researchers to stall ribosome complexes at a defined point, facilitating detailed investigation of this crucial step in protein synthesis.
Caption: Mechanism of this compound action in prokaryotes.
Applications & Experimental Protocols
This compound is a versatile tool for a range of experimental applications aimed at dissecting the mechanics of translation initiation.
Toeprinting Assay to Map Ribosome Position
Toeprinting, or primer extension inhibition, is used to precisely map the position of ribosomes on an mRNA molecule.[7] this compound can be used to stall initiation complexes at the start codon, allowing for the unambiguous identification of the translation start site and the study of factors influencing initiation complex formation.
Caption: Workflow for a toeprinting assay using this compound.
Protocol: Toeprinting Assay with this compound
This protocol is adapted for a bacterial in vitro system.[8][9][10]
-
Reaction Assembly:
-
In a 10 µL reaction volume, combine the following on ice:
-
30S ribosomal subunits (1 pmol)
-
mRNA template (0.5 pmol)
-
Initiation Factors IF1, IF2, IF3 (1.5 pmol each)
-
fMet-tRNAfMet (1.5 pmol)
-
Buffer (e.g., Tris-HCl pH 7.5, 50 mM; NH₄Cl, 70 mM; Mg(OAc)₂, 5 mM; DTT, 1 mM)
-
GTP (1 mM)
-
-
-
Initiation Complex Formation:
-
Incubate the reaction at 37°C for 15 minutes to allow the formation of the 30S initiation complex.
-
-
Stalling with this compound:
-
Add this compound to a final concentration of 10 µM.
-
Incubate for an additional 5 minutes at 37°C. This concentration is typically sufficient to inhibit most initiation complex formation.[11]
-
-
Primer Annealing:
-
Add 1 pmol of a 5'-end labeled DNA primer (e.g., with a fluorescent tag) that is complementary to a region 70-100 nucleotides downstream of the suspected start codon.
-
Anneal by heating to 65°C for 2 minutes, then 37°C for 5 minutes.
-
-
Primer Extension:
-
Add the reverse transcription mix:
-
dNTPs (0.5 mM final concentration)
-
Reverse Transcriptase (e.g., AMV or SuperScript III, 10-20 units)
-
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Stop the reaction and purify the cDNA, for example, by phenol:chloroform extraction followed by ethanol precipitation.[12]
-
-
Analysis:
-
Resuspend the pellet in a formamide-based loading buffer.
-
Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and mRNA template.
-
The "toeprint" will appear as a band 15-17 nucleotides downstream of the first nucleotide of the start codon, corresponding to the leading edge of the stalled ribosome.
-
In Vitro Translation Assays
Cell-free translation systems are used to quantify the inhibitory effect of compounds on protein synthesis.[8][13] By adding this compound at various concentrations, a dose-response curve can be generated to determine its IC₅₀ (half-maximal inhibitory concentration).
Protocol: In Vitro Translation Inhibition Assay
This protocol describes a coupled transcription-translation system using an E. coli S30 extract.[14]
-
Reaction Setup:
-
Prepare reactions using a commercial E. coli S30 coupled transcription-translation kit (e.g., from Promega, NEB).
-
For each reaction, combine:
-
S30 extract and reaction buffer
-
Plasmid DNA template encoding a reporter protein (e.g., luciferase or GFP) (250 ng)
-
Amino acid mixture containing a labeled amino acid (e.g., ³⁵S-Methionine)
-
Nuclease-free water to the final volume.
-
-
-
This compound Titration:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM).
-
Add a fixed volume of each this compound dilution to individual reactions. Include a no-edeine control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1 hour.
-
-
Quantification:
-
For Luciferase: Measure luminescence using a luminometer according to the manufacturer's protocol.
-
For ³⁵S-Met incorporation: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.[15] Using this compound as a pre-treatment can help specifically map translation initiation sites across the entire translatome, as it stalls ribosomes at the start of open reading frames.
Caption: Ribosome profiling workflow using this compound.
Protocol: Ribosome Profiling with this compound Pre-treatment
This protocol is a generalized workflow. Specific details may vary based on the organism and experimental goals.[15][16][17][18]
-
Cell Treatment and Harvest:
-
Grow cells to mid-log phase.
-
Add this compound to the culture medium (e.g., at a final concentration of 10 µg/mL) and incubate for 5-10 minutes to stall initiating ribosomes.
-
Rapidly harvest cells by flash-freezing in liquid nitrogen to preserve ribosome positions.[15]
-
-
Cell Lysis:
-
Lyse the frozen cells in a lysis buffer containing non-ionic detergent (e.g., Triton X-100) and cycloheximide (to prevent ribosome run-off during lysis, if not using flash-freezing).
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA not protected within ribosomes. The amount of RNase and digestion time must be carefully optimized.
-
-
Monosome Isolation:
-
Load the digested lysate onto a 10-50% sucrose density gradient.
-
Separate polysomes, monosomes, and ribosomal subunits by ultracentrifugation.
-
Fractionate the gradient and collect the fractions corresponding to the 70S/80S monosome peak.
-
-
Footprint Extraction:
-
Extract the mRNA footprints from the monosome fraction using proteinase K treatment followed by acid phenol:chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Purify the 28-30 nucleotide footprints by denaturing PAGE.
-
Ligate sequencing adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
After removing adapter sequences, align the sequencing reads to the genome or transcriptome.
-
The resulting map will show a strong enrichment of reads at the annotated start codons, confirming their identity and revealing novel translation initiation sites.
-
Quantitative Data Summary
The inhibitory concentration of this compound can vary between different in vitro translation systems. Comparison with other inhibitors highlights its potency in targeting the initiation stage.
| Antibiotic | Target Ribosomal Subunit | Primary Translation Stage Inhibited | Typical IC₅₀ (in E. coli in vitro system) | Reference |
| This compound | 30S (Prokaryotes) / 40S (Eukaryotes) | Initiation (P-site binding) | ~1 µM | [19] |
| Pactamycin | 30S (Prokaryotes) / 40S (Eukaryotes) | Initiation / Translocation | ~1 µM | [11][19] |
| Kasugamycin | 30S | Initiation | ~30 µM | [19] |
| GE81112 | 30S | Initiation (P-site binding) | ~0.7 µM | [19][20] |
Note: IC₅₀ values are highly dependent on the specific conditions of the in vitro assay, including the extract preparation, template, and buffer composition. The values presented are for comparative purposes.
This compound's well-characterized mechanism of action—the specific inhibition of initiator tRNA binding to the ribosomal P-site—makes it an exceptional tool for molecular biologists, biochemists, and drug development professionals. The protocols outlined above for toeprinting, in vitro translation inhibition, and ribosome profiling provide robust frameworks for leveraging this compound to investigate the intricate details of translation initiation, map translation start sites on a genomic scale, and screen for novel therapeutic agents that target this fundamental cellular process.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toeprint Assays for Detecting RNA Structure and Protein-RNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Edeine to Block 30S Initiation Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a polypeptide antibiotic produced by Bacillus brevis that acts as a potent inhibitor of protein synthesis. Its primary mechanism of action involves the direct targeting of the small ribosomal subunit (30S in prokaryotes), where it effectively blocks the formation of the 30S initiation complex. This critical step in translation involves the assembly of the 30S subunit, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA in bacteria) at the start codon. By interfering with this process, this compound halts protein synthesis, leading to its antimicrobial effects. These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments.
Mechanism of Action
This compound binds to a specific site on the 30S ribosomal subunit, located on the solvent side of the platform, spanning helices h24, h44, and h45 of the 16S rRNA.[1][2] This binding site is strategically positioned to interfere with the placement of the initiator tRNA in the P-site of the ribosome.
The binding of this compound induces a conformational change in the 16S rRNA, notably promoting the formation of a base pair between nucleotides G693 and C795.[3] This structural rearrangement obstructs the path of the mRNA and sterically hinders the binding of the anticodon stem-loop of the fMet-tRNA to the P-site.[1][2][3] Consequently, the formation of the 30S pre-initiation complex is blocked, preventing the subsequent association of the 50S large subunit to form a functional 70S ribosome.[4]
Quantitative Data: Comparative Inhibitory Effects
The inhibitory potency of this compound on the formation of the 30S initiation complex can be quantified and compared with other translation initiation inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Inhibitor | Target/Mechanism | IC50 | Organism/System | Reference |
| This compound | Inhibits fMet-tRNA binding to the 30S P-site | ~2 µM | E. coli in vitro system | [5] |
| Kasugamycin | Inhibits initiator tRNA binding to the P-site | ~30 µM | E. coli in vitro protein synthesis | [6] |
| Pactamycin | Binds to the 30S subunit, affects translocation | No inhibition up to 100 µM | E. coli fMet-tRNA binding to 30S | [5] |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Objective: To determine the IC50 of this compound by measuring the inhibition of the synthesis of a reporter protein.
Materials:
-
E. coli S30 extract system for linear templates
-
Reporter mRNA (e.g., luciferase or GFP)
-
This compound stock solution (in sterile water or appropriate buffer)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine, or components for a non-radioactive detection method)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 25 µL reaction includes:
-
S30 Premix: 10 µL
-
E. coli S30 Extract: 7.5 µL
-
Amino Acid Mixture (minus methionine): 2.5 µL
-
[35S]-Methionine: 1 µL
-
Reporter mRNA (0.5 µg): 1 µL
-
This compound (varying concentrations) or vehicle control: 3 µL
-
-
Inhibitor Addition: Add this compound to the reaction tubes to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a no-edeine control (vehicle only).
-
Initiation of Translation: Transfer the tubes to a 37°C incubator to start the translation reaction.
-
Incubation: Incubate the reactions for 30-60 minutes.
-
Termination and Precipitation: Stop the reaction by adding 2.5 µL of 1 M NaOH and incubating at 37°C for 15 minutes to hydrolyze the tRNA. Precipitate the newly synthesized proteins by adding 5% trichloroacetic acid (TCA).
-
Washing: Collect the protein precipitate by centrifugation. Wash the pellet twice with cold acetone.
-
Quantification: Resuspend the protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-edeine control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Nitrocellulose Filter Binding Assay for 30S Initiation Complex Formation
This assay directly measures the formation of the 30S initiation complex by retaining radiolabeled complexes on a nitrocellulose filter.
Objective: To quantify the inhibitory effect of this compound on the binding of f[35S]Met-tRNA to mRNA-programmed 30S ribosomal subunits.
Materials:
-
Purified 30S ribosomal subunits from E. coli
-
Initiation factors (IF1, IF2, IF3)
-
mRNA with a start codon (e.g., a short synthetic oligonucleotide)
-
f[35S]Met-tRNA
-
GTP
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filter apparatus
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Assembly: In microcentrifuge tubes on ice, assemble the following components in a final volume of 25 µL:
-
Binding buffer
-
30S subunits (e.g., 0.2 µM)
-
mRNA (e.g., 1 µM)
-
IF1, IF2, IF3 (e.g., 0.5 µM each)
-
GTP (1 mM)
-
This compound at various concentrations (e.g., 0.1 µM to 50 µM) or vehicle control.
-
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow this compound to bind to the 30S subunits.
-
Initiation Complex Formation: Add f[35S]Met-tRNA (e.g., 0.1 µM) to each tube and incubate at 37°C for another 15 minutes.
-
Filtration: Dilute each reaction with 1 mL of ice-cold wash buffer and immediately filter through a nitrocellulose filter under vacuum.
-
Washing: Wash each filter twice with 1 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of f[35S]Met-tRNA bound to the 30S complex for each this compound concentration. Calculate the percentage of inhibition and determine the IC50.[7]
Protocol 3: Toeprinting Assay to Map the this compound-Induced Block
This assay identifies the precise location of the stalled ribosome on the mRNA, providing insight into the mechanism of inhibition.
Objective: To visualize the inhibition of 30S initiation complex formation by this compound at the start codon.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURExpress®) or purified components
-
DNA template encoding an mRNA with a defined start codon
-
This compound stock solution
-
Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Assemble the in vitro translation reaction according to the manufacturer's instructions or a standard protocol. Include the DNA template and the components for transcription and translation.
-
Inhibitor Addition: Add this compound to the reaction at a concentration known to be inhibitory (e.g., 10 µM). Include a control reaction without this compound.
-
Initiation Complex Formation: Incubate the reaction at 37°C for 15 minutes to allow the formation of initiation complexes. In the presence of this compound, the 30S subunit will be blocked from forming a stable complex at the start codon.
-
Primer Annealing: Add the labeled primer to the reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to 37°C.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 15 minutes. The reverse transcriptase will synthesize cDNA until it is blocked by a ribosomal complex.
-
Sample Preparation: Stop the reaction and purify the cDNA, for example, by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Resuspend the cDNA in loading buffer and resolve the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and DNA template.
-
Analysis: In the control lane (no this compound), a "toeprint" band should be visible at a position +15 to +17 nucleotides downstream of the start codon, corresponding to the leading edge of the 30S initiation complex. In the lane with this compound, this toeprint should be significantly reduced or absent, indicating that this compound prevented the formation of the initiation complex.[1][8][9][10]
Visualizations
Caption: Mechanism of this compound action on bacterial translation initiation.
Caption: Experimental workflow for the toeprinting assay.
Caption: Logical flow of the nitrocellulose filter binding assay.
References
- 1. Video: Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 2. matthewsbooks.com [matthewsbooks.com]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 9. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Edeine as a Transcriptional Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a complex of non-ribosomal pentapeptides produced by Brevibacillus brevis, known for its broad biological activities, including antimicrobial and antitumor properties.[1] While extensively characterized as a potent inhibitor of protein synthesis, some evidence suggests a dual, concentration-dependent role in inhibiting DNA synthesis and potentially transcription.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound's inhibitory functions, with a focus on its less-documented role as a transcriptional inhibitor for research applications. We present available quantitative data, detailed experimental protocols for investigating its effects on transcription, and diagrams of relevant signaling pathways.
Mechanism of Action
This compound's primary and well-established mechanism of action is the inhibition of translation initiation. It binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) at the P-site, thereby sterically hindering the binding of the initiator tRNA (fMet-tRNA or Met-tRNAi).[3][4][5] This action effectively blocks the formation of the translation initiation complex, leading to a global shutdown of protein synthesis.[3][4]
The role of this compound as a direct transcriptional inhibitor is less clear. However, it has been reported that at high concentrations (>150 µg/mL), this compound can simultaneously inhibit the initiation of both transcription and protein translation.[1] At lower concentrations (<15 µg/mL), it has been shown to inhibit DNA synthesis by reversibly constraining the activity of DNA polymerases II and III.[1][2] The precise mechanism by which this compound might inhibit transcription initiation has not been fully elucidated and is an area for further investigation. It is plausible that at high concentrations, this compound's interaction with nucleic acids or associated proteins indirectly affects the assembly or function of the transcription machinery.
Quantitative Data on this compound's Inhibitory Activities
The majority of available quantitative data pertains to this compound's effects on translation and DNA synthesis. There is a notable lack of specific IC50 values for the direct inhibition of transcription by this compound in the scientific literature. The following table summarizes the known concentration-dependent effects of this compound.
| Biological Process | Effective Concentration | Organism/System | Notes |
| DNA Synthesis Inhibition | < 15 µg/mL | Bacteria | Reversibly constrains the activity of DNA polymerase II and III. Protein synthesis is not affected at this concentration.[1][2] |
| Protein Synthesis Inhibition | > 150 µg/mL | Prokaryotes and Eukaryotes | Binds to the P-site of the small ribosomal subunit, blocking the binding of initiator tRNA.[1][2][3] |
| Simultaneous Inhibition of Transcription and Translation | > 150 µg/mL | Bacteria | The mechanism of transcriptional inhibition is not well-defined.[1] |
| Translational Inhibition (in vitro) | 80% inhibition at >12.5 µM | E. coli lysate-based system | Coupled transcription-translation system.[6] |
Experimental Protocols
Given the limited information on this compound as a direct transcriptional inhibitor, the following protocols are adapted from standard methodologies for assessing transcriptional activity. These can be used to investigate and quantify the potential effects of this compound on transcription in various experimental systems.
Protocol 1: In Vitro Transcription Assay to Assess Direct Inhibition of RNA Polymerase
This protocol is designed to determine if this compound has a direct inhibitory effect on the activity of RNA polymerase in a cell-free system.
Materials:
-
Purified RNA Polymerase (e.g., T7, SP6, or E. coli RNA Polymerase)
-
Linear DNA template containing a suitable promoter for the chosen RNA polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP or other labeled rNTP
-
Transcription buffer (specific to the RNA polymerase used)
-
RNase inhibitor
-
This compound stock solution (in an appropriate solvent, e.g., water or DMSO)
-
Stop solution (e.g., formamide-based loading buffer with EDTA)
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the Transcription Reaction Mix: In an RNase-free microcentrifuge tube, prepare the reaction mix on ice. For a 20 µL reaction, a typical mix would include:
-
4 µL of 5x Transcription Buffer
-
2 µL of 10 mM rNTP mix (without UTP)
-
1 µL of 1 mM UTP
-
1 µL of [α-³²P]-UTP
-
1 µL of DNA template (e.g., 100 ng/µL)
-
0.5 µL of RNase inhibitor
-
Varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/mL)
-
Add RNase-free water to a final volume of 19 µL.
-
-
Initiate Transcription: Add 1 µL of RNA polymerase to each reaction tube. Mix gently and incubate at the optimal temperature for the polymerase (e.g., 37°C) for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 20 µL of stop solution.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Analysis of Transcripts: Denature the samples by heating at 95°C for 5 minutes. Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the band intensities to determine the level of transcription at different this compound concentrations.
Protocol 2: Nuclear Run-On Assay to Measure Nascent Transcription in Cells
This protocol assesses the effect of this compound on the rate of transcription of specific genes in intact nuclei.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., NP-40 based)
-
Nuclei isolation buffer
-
2x Reaction buffer containing biotin-UTP or [α-³²P]-UTP
-
TRIzol or other RNA extraction reagent
-
Slot blot apparatus or materials for RT-qPCR
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a desired period (e.g., 1-4 hours). Include a vehicle-only control.
-
Nuclei Isolation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet the nuclei.
-
Wash the nuclei with nuclei isolation buffer.
-
-
Run-On Reaction:
-
Resuspend the nuclei in an appropriate buffer.
-
Add an equal volume of 2x reaction buffer containing the labeled UTP.
-
Incubate at 30°C for 5-10 minutes to allow elongation of initiated transcripts.
-
-
RNA Isolation: Stop the reaction and isolate the labeled nascent RNA using TRIzol extraction followed by isopropanol precipitation.
-
Analysis:
-
Slot Blot: Hybridize the labeled RNA to gene-specific DNA probes immobilized on a membrane. Quantify the signal for each gene.
-
RT-qPCR: If using biotin-UTP, capture the labeled RNA with streptavidin beads, then perform reverse transcription and quantitative PCR for genes of interest.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a powerful and well-documented inhibitor of translation initiation, making it a valuable tool for studying protein synthesis. Its role as a direct transcriptional inhibitor is not well established and requires further investigation. The provided protocols offer a framework for researchers to explore this potential secondary mechanism of action. Any investigation into this compound's effects on transcription should be interpreted with the consideration of its potent effects on translation, which can indirectly influence gene expression. Future studies are needed to elucidate the precise molecular interactions, if any, between this compound and the transcriptional machinery.
References
- 1. A MAPK pathway mediates ethylene signaling in plants | The EMBO Journal [link.springer.com]
- 2. Quantifying RNA synthesis at rate-limiting steps of transcription using nascent RNA-sequencing data: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. research.abo.fi [research.abo.fi]
- 4. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Utilizing Edeine to Probe Ribosomal Dynamics and Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a non-ribosomally synthesized pentapeptide antibiotic produced by Bacillus brevis. It acts as a potent inhibitor of protein synthesis, primarily by interfering with the initiation stage of translation.[1][2] Its unique mechanism of action makes it an invaluable tool for researchers studying the intricate dynamics of the ribosome, the molecular machine responsible for protein synthesis. This document provides detailed application notes and protocols for utilizing this compound to investigate ribosomal function, with a focus on translation initiation.
This compound targets the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) and obstructs the binding of initiator tRNA (fMet-tRNA in prokaryotes and Met-tRNAi in eukaryotes) to the ribosomal P-site.[1] This action effectively stalls the formation of a functional initiation complex, thereby halting protein synthesis at its very beginning. In bacteria, this compound has been shown to bind to the 30S subunit, preventing the formation of the 30S pre-initiation complex.[1] While it is a universal inhibitor, its binding site and conformation can differ between prokaryotic and eukaryotic ribosomes.[3][4]
These application notes will guide researchers in employing this compound in various experimental setups to dissect the mechanisms of translation initiation and explore the dynamic nature of the ribosome.
Data Presentation
The following tables summarize quantitative data related to the use of this compound in studying ribosomal function.
Table 1: Inhibitory Concentrations of this compound in In Vitro Translation Systems
| System | Target Organism/Cell Line | Reporter Gene | IC50 | Reference(s) |
| E. coli S30 extract | Escherichia coli | β-galactosidase | ~1.5 µM | [5] |
| PURExpress® system | Escherichia coli | sfGFP | >12.5 µM (for 80% inhibition) | [6] |
| Rabbit Reticulocyte Lysate | Eukaryotic | Luciferase | Not specified | [7] |
Table 2: this compound Concentrations Used in Various Ribosomal Assays
| Assay Type | Organism/System | This compound Concentration | Purpose of this compound | Reference(s) |
| In Vitro Translation | Escherichia coli | 0.8 µM | To compare inhibitory effect with other antibiotics | [5] |
| 30S Initiation Complex Formation | Escherichia coli | ~1.5 µM | To inhibit the formation of the 30S initiation complex | [5][8] |
| Cryo-EM Studies | Escherichia coli | Not specified | To trap the 30S initiation intermediate complex | [9] |
| X-ray Crystallography | Thermus thermophilus | Not specified | To determine the binding site on the 30S subunit |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing this compound to study ribosomal dynamics.
Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound in a bacterial cell-free translation system.
Materials:
-
E. coli S30 extract-based cell-free transcription-translation (TX-TL) system (e.g., PURExpress®)
-
Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)
-
This compound stock solution (e.g., 1 mM in nuclease-free water)
-
Nuclease-free water
-
DMSO (for control)
-
Luciferase assay reagent
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in nuclease-free water to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare Master Mix: On ice, prepare a master mix according to the TX-TL system manufacturer's instructions, containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid.
-
Assay Setup:
-
To the appropriate wells of a 96-well plate, add 1 µL of each this compound dilution.
-
For the "no inhibition" control, add 1 µL of nuclease-free water.
-
For the "background" control, add 1 µL of nuclease-free water to wells that will not receive the master mix.
-
Add 9 µL of the master mix to all wells except the background control.
-
-
Incubation: Seal the plate and incubate at 37°C for 2-4 hours.[10]
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the reaction volume (10 µL) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence (Relative Light Units, RLU) using a luminometer.[11]
-
-
Data Analysis:
-
Subtract the average RLU of the background control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibition" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Toeprinting Assay to Monitor Inhibition of Translation Initiation
This protocol allows for the visualization of ribosome stalling at the initiation codon upon treatment with this compound.
Materials:
-
In vitro transcribed and purified mRNA with a known start codon
-
30S ribosomal subunits (and 50S subunits for 70S complex formation)
-
Initiation factors (IF1, IF2, IF3)
-
Initiator tRNA (fMet-tRNAfMet)
-
This compound stock solution
-
Reverse transcriptase
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
dNTPs
-
Reaction buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, DTT)
-
Denaturing polyacrylamide gel
Procedure:
-
Complex Formation:
-
In a reaction tube, combine the mRNA, 30S ribosomal subunits, initiation factors, and fMet-tRNAfMet in the reaction buffer.
-
In a parallel reaction, add this compound at a concentration known to inhibit initiation (e.g., 10 µM).
-
Incubate the reactions at 37°C for 15-20 minutes to allow the formation of initiation complexes.[12]
-
-
Primer Annealing: Add the labeled primer to each reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to 37°C.
-
Reverse Transcription:
-
Add dNTPs and reverse transcriptase to each reaction.
-
Incubate at 37°C for 15-20 minutes to allow for primer extension.[12]
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., formamide loading dye).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging. A "toeprint" band, corresponding to the stalled reverse transcriptase at the leading edge of the ribosome, will be observed. In the presence of this compound, the intensity of the toeprint at the initiation codon should be significantly enhanced, indicating the accumulation of stalled initiation complexes.
-
Protocol 3: Nitrocellulose Filter Binding Assay for Ribosome-Edeine Interaction
This assay measures the direct binding of radiolabeled this compound to ribosomes.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Radiolabeled this compound (e.g., [3H]-edeine)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Wash buffer (ice-cold binding buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Binding Reaction:
-
In a series of tubes, set up binding reactions containing a fixed concentration of ribosomes (e.g., 50 nM) and varying concentrations of radiolabeled this compound in the binding buffer.
-
For competition experiments, include a constant high concentration of unlabeled this compound in some reactions.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.[13]
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in ice-cold binding buffer.
-
Assemble the filtration apparatus.
-
Apply the binding reaction mixture to the filter under gentle vacuum.
-
Wash the filter twice with ice-cold wash buffer to remove unbound this compound.[13]
-
-
Quantification:
-
Place the filter in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled this compound as a a function of its concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a binding isotherm.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on prokaryotic translation initiation.
References
- 1. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Application Notes and Protocols: In Vitro Assays to Measure Edeine's Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a non-ribosomal peptide antibiotic that acts as a potent inhibitor of protein synthesis. Its primary mechanism of action is the inhibition of translation initiation, making it a valuable tool for studying this fundamental biological process and a potential lead for antimicrobial drug development. This compound exhibits broad-spectrum activity, affecting both prokaryotic and eukaryotic ribosomes with comparable efficiencies.[1] This document provides detailed application notes and protocols for a selection of robust in vitro assays designed to quantify and characterize the inhibitory activity of this compound.
This compound binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) and interferes with the formation of the translation initiation complex.[2][3] Specifically, it has been shown to inhibit the binding of initiator tRNA (fMet-tRNA in prokaryotes) to the ribosomal P-site, thereby preventing the assembly of a functional ribosome on the messenger RNA (mRNA).[2][4]
These application notes will detail three key in vitro assays:
-
In Vitro Translation Inhibition Assay: A fundamental assay to determine the concentration-dependent inhibitory effect of this compound on the overall synthesis of a reporter protein.
-
Toe-printing Assay: A powerful technique to precisely map the site of ribosome stalling on an mRNA template, providing direct evidence for the inhibition of translation initiation.
-
Ribosome Filter Binding Assay: A biochemical method to quantify the binding affinity of this compound to ribosomal subunits.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound as determined by various in vitro assays. It is important to note that IC50 values can vary depending on the specific components and conditions of the cell-free system used.
Table 1: Inhibitory Concentration (IC50) of this compound in Different In Vitro Translation Systems
| Cell-Free System | Reporter mRNA | IC50 (µM) | Reference |
| E. coli | 027mRNA | ~1.5 | [1] |
| S. cerevisiae | 027mRNA | ~2.0 | [1] |
| Rabbit Reticulocyte Lysate | Globin mRNA | Not explicitly quantified, but potent inhibition observed. | [5] |
Table 2: Comparative Inhibitory Activity of Translation Initiation Inhibitors in an E. coli In Vitro System
| Inhibitor | IC50 (µM) |
| This compound | ~1.5 |
| Pactamycin | ~2.5 |
| Sisomicin | ~4.0 |
| Kasugamycin | >10 |
| Linezolid | >100 |
Data adapted from Gualerzi et al., 2006.[1]
Mandatory Visualizations
Caption: this compound's mechanism of inhibiting translation initiation.
Caption: Workflow for the in vitro translation inhibition assay.
Caption: Workflow for the toe-printing assay.
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay using a Luciferase Reporter
Objective: To determine the IC50 value of this compound by measuring its effect on the synthesis of a reporter protein (e.g., Firefly or Renilla luciferase) in a cell-free translation system.
Materials:
-
Cell-Free Translation System: Commercially available kits such as Rabbit Reticulocyte Lysate (RRL) or E. coli S30 extract are recommended.
-
Reporter mRNA: Capped and polyadenylated luciferase mRNA.
-
This compound: Stock solution of known concentration (e.g., in water or a suitable buffer).
-
Amino Acid Mixture: Provided with the cell-free system, may be with or without methionine if radiolabeling is also performed.
-
Luciferase Assay Reagent: Compatible with the chosen luciferase reporter.
-
Luminometer: For detecting the luciferase signal.
-
Nuclease-free water and appropriate buffers.
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in nuclease-free water to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (water or buffer without this compound).
-
Reaction Setup: On ice, set up the translation reactions in microcentrifuge tubes or a 96-well plate. A typical reaction might include:
-
Cell-free lysate (as per manufacturer's instructions)
-
Amino acid mixture
-
Reporter mRNA (e.g., 50-100 ng/µL final concentration)
-
This compound dilution or vehicle control (e.g., 1/10th of the final reaction volume)
-
Nuclease-free water to the final volume.
-
-
Incubation: Mix the reactions gently and incubate at the recommended temperature for the cell-free system (e.g., 30°C for RRL, 37°C for E. coli S30) for a fixed time (e.g., 60-90 minutes).
-
Luciferase Assay:
-
Allow the reactions to cool to room temperature.
-
Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (a reaction with no mRNA) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = (1 - (Luminescence_this compound / Luminescence_Vehicle)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of luciferase synthesis, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Toe-printing Assay to Map this compound-Induced Ribosome Stalling
Objective: To identify the precise location on the mRNA where the ribosome is stalled by this compound, confirming its role as an initiation inhibitor.
Materials:
-
In Vitro Transcription/Translation System: A coupled system (e.g., PURExpress®) or separate components.
-
DNA Template: A linear DNA fragment containing a T7 promoter followed by the gene of interest with a defined start codon.
-
Ribosomes, Initiation Factors (IFs): Purified components for a more defined system.
-
This compound: At a concentration known to inhibit translation (e.g., 10-50 µM).
-
Radiolabeled or Fluorescently Labeled Primer: A DNA oligonucleotide (~20-25 nt) complementary to a sequence downstream of the start codon.
-
Reverse Transcriptase (e.g., AMV or M-MLV)
-
dNTPs
-
Denaturing Polyacrylamide Gel (6-8%)
-
Sequencing Ladder: A dideoxy sequencing ladder of the same DNA template is required for precise mapping.
Procedure:
-
In Vitro Translation and Complex Formation:
-
Set up in vitro translation reactions containing the DNA template, ribosomes, and IFs.
-
Add this compound to the experimental reactions and a vehicle control to the negative control reaction. A positive control for initiation arrest (e.g., kasugamycin) can also be included.
-
Incubate under conditions that allow the formation of initiation complexes (e.g., 37°C for 15-20 minutes).
-
-
Primer Annealing:
-
Add the labeled primer to the reaction mixtures and anneal by heating (e.g., 65°C for 5 minutes) followed by slow cooling to room temperature.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to each reaction.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C) for a defined period (e.g., 20-30 minutes) to allow for cDNA synthesis.
-
-
Sample Preparation and Electrophoresis:
-
Stop the reactions and purify the cDNA (e.g., by phenol-chloroform extraction and ethanol precipitation).
-
Resuspend the cDNA in a formamide-containing loading buffer.
-
Denature the samples by heating (e.g., 95°C for 5 minutes) and then place them on ice.
-
Load the samples onto a denaturing polyacrylamide gel alongside the sequencing ladder.
-
-
Visualization and Analysis:
-
After electrophoresis, visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.
-
The "toe-print" is the band corresponding to the cDNA product whose synthesis was terminated by the stalled ribosome. The position of the toe-print is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.[6]
-
For an initiation inhibitor like this compound, a strong toe-print signal is expected at or near the start codon, indicating that ribosomes are prevented from proceeding into elongation.[7]
-
Protocol 3: Ribosome Filter Binding Assay
Objective: To measure the binding affinity (Kd) of this compound to the 30S ribosomal subunit.
Materials:
-
Purified 30S Ribosomal Subunits: From E. coli or another prokaryotic source.
-
Radiolabeled this compound ([³H]-Edeine or [¹⁴C]-Edeine): If available. Alternatively, a competition assay with unlabeled this compound and a known radiolabeled ligand that binds to a similar site can be performed.
-
Nitrocellulose Filters (0.45 µm pore size)
-
Vacuum Filtration Apparatus
-
Binding Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM β-mercaptoethanol).
-
Wash Buffer: Same as the binding buffer.
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, set up binding reactions containing a fixed concentration of 30S ribosomal subunits (e.g., 50-100 nM) and varying concentrations of radiolabeled this compound.
-
Include a control with no ribosomes to determine non-specific binding to the filter.
-
-
Incubation:
-
Incubate the reactions at a suitable temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in wash buffer.
-
Place the filters on the vacuum filtration apparatus.
-
Apply the reaction mixtures to the filters under a gentle vacuum. Ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Wash each filter with a small volume of cold wash buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the no-ribosome control (non-specific binding) from the counts of the experimental samples.
-
Plot the amount of bound this compound as a function of the free this compound concentration.
-
Determine the dissociation constant (Kd), which is the concentration of this compound at which half of the ribosome binding sites are occupied, by fitting the data to a saturation binding curve.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for researchers to investigate the inhibitory activity of this compound on protein synthesis. The in vitro translation assay offers a straightforward method for determining the overall potency (IC50) of this compound. The toe-printing assay provides detailed mechanistic insight by pinpointing the site of ribosome stalling, confirming its role in inhibiting translation initiation. Finally, the ribosome filter binding assay allows for the quantitative characterization of the interaction between this compound and its ribosomal target. Together, these methods are invaluable for the continued study of this important antibiotic and for the development of new translation-targeted therapeutics.
References
- 1. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. On the mechanism of delayed inhibition of protein synthesis in heme-defecient rabbit reticulocyte lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Edeine: A Promising Biocontrol Agent Against Plant Pathogens
Application Notes and Protocols for Researchers and Drug Development Professionals
Edeine, a non-ribosomal polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis, is emerging as a potent biocontrol agent with significant potential for managing diseases in crops.[1][2] Its broad-spectrum activity against various plant pathogens, including fungi and bacteria, makes it a compelling candidate for the development of novel, sustainable bio-pesticides.[1][3] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action that varies with its concentration, primarily targeting fundamental cellular processes in pathogens.[2][3]
-
Inhibition of Protein Synthesis: At higher concentrations (≥ 150 μg/ml), this compound acts as a potent inhibitor of protein synthesis.[1][2] It binds to the P-site of the 30S ribosomal subunit, thereby blocking the binding of initiator tRNA (fMet-tRNA) and preventing the formation of the initiation complex.[4][5][6][7] This effectively halts protein translation, leading to cell death.[7]
-
Inhibition of DNA Synthesis: At lower concentrations (≤ 15 μg/ml), this compound primarily inhibits DNA synthesis.[1][3]
-
Inhibition of Mitochondrial Respiration: Recent studies have revealed that this compound B1, a specific isoform of this compound, can reduce the virulence of the plant pathogenic fungus Fusarium graminearum by inhibiting mitochondrial respiration.[3][[“]][9][10][11] This leads to a decrease in ATP production and the downregulation of genes involved in the electron transport chain.[3][[“]][9][10][11]
The following diagram illustrates the primary mechanisms of action of this compound in a pathogenic fungal cell:
References
- 1. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B1 produced by Brevibacillus brevis reduces the virulence of a plant pathogenic fungus by inhibiting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. consensus.app [consensus.app]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound B1 produced by Brevibacillus brevis reduces the virulence of a plant pathogenic fungus by inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration Using Edeine B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine B1 is a non-ribosomal peptide antibiotic produced by the bacterium Brevibacillus brevis.[1] It is known to be a potent inhibitor of protein synthesis. Edeines exhibit broad biological activity, including antibacterial, antifungal, and antitumor effects.[2][3] The primary mechanism of action at high concentrations is the inhibition of translation initiation by binding to the ribosomal P-site, thereby blocking the association of initiator tRNA.[2][3] Given the prokaryotic origin of mitochondria, their translational machinery is susceptible to many antibiotics that target bacterial ribosomes. This unique characteristic makes this compound B1 a potential tool for investigating the consequences of impaired mitochondrial protein synthesis on cellular bioenergetics.
Mitochondria are responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS). The OXPHOS system is composed of several multi-subunit enzyme complexes, with key subunits encoded by the mitochondrial DNA (mtDNA) and synthesized by mitochondrial ribosomes. Inhibition of mitochondrial protein synthesis is expected to lead to a depletion of these essential OXPHOS subunits, resulting in impaired mitochondrial respiration and a subsequent decline in cellular energy production.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound B1 to study its effects on mitochondrial respiration in mammalian cells. The methodologies described herein will enable researchers to quantify the impact of this compound B1 on oxygen consumption, assess the inhibition of mitochondrial protein synthesis, and explore the downstream consequences for cellular bioenergetics.
Mechanism of Action
This compound B1's primary mode of action is the inhibition of protein synthesis. At high concentrations (≥ 150 µg/mL), it binds to the P-site of the small ribosomal subunit, which interferes with the binding of initiator tRNA and thus blocks the formation of the translation initiation complex.[2][3] As mitochondrial ribosomes share structural similarities with prokaryotic ribosomes, this compound B1 is hypothesized to inhibit mitochondrial translation, leading to a reduction in the synthesis of mtDNA-encoded proteins essential for the electron transport chain (ETC). This disruption of the ETC is expected to decrease mitochondrial respiration and ATP production.
Data Presentation
Table 1: Proposed Dose-Response of this compound B1 on Mitochondrial Respiration Parameters
| This compound B1 Conc. (µg/mL) | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| 0 (Vehicle) | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 150 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Table 2: Effect of this compound B1 on Mitochondrial Protein Synthesis
| Treatment | Relative COX-I Expression (%) | Relative SDHA Expression (%) | COX-I / SDHA Ratio |
| Vehicle Control | 100 | 100 | 1.0 |
| This compound B1 (Optimal Conc.) | Value | Value | Value |
| Chloramphenicol (Positive Control) | Value | Value | Value |
Note: COX-I is a mitochondrially-encoded protein, while SDHA is a nuclear-encoded mitochondrial protein. The ratio provides a measure of specific inhibition of mitochondrial translation. Values are placeholders.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound B1 using a Cell Viability Assay
Objective: To determine the concentration range of this compound B1 that inhibits cellular processes without causing acute cytotoxicity, in order to select appropriate concentrations for mitochondrial function assays.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound B1
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound B1 solvent)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound B1 in complete culture medium. Based on existing literature, a starting range of 10 µg/mL to 200 µg/mL is recommended.[2][3]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound B1 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). This should be comparable to the incubation time planned for the mitochondrial respiration assay.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability) and select concentrations for further experiments that are below the IC50.
Protocol 2: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
Objective: To measure the effect of this compound B1 on the key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer (or similar extracellular flux analyzer)
-
Seahorse XF Cell Culture Microplates
-
This compound B1 at the pre-determined optimal concentration
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Assay Medium
-
Mammalian cell line of choice
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type and allow them to adhere.
-
This compound B1 Treatment: Treat the cells with the selected concentration(s) of this compound B1 or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Wash the cells in the microplate with the prepared assay medium and add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
-
Run the Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration as outlined by the instrument's software.
-
Compare the results from this compound B1-treated cells to the vehicle control.
-
Protocol 3: In-Cell ELISA for Mitochondrial Protein Synthesis Inhibition
Objective: To confirm that this compound B1 inhibits the synthesis of mitochondrially-encoded proteins in mammalian cells.
Materials:
-
Mammalian cell line of choice
-
This compound B1 at the optimal concentration
-
Chloramphenicol (positive control for mitochondrial protein synthesis inhibition)
-
MitoBiogenesis In-Cell ELISA Kit (or similar)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound B1, vehicle control, or a positive control (e.g., Chloramphenicol) for the desired duration.
-
Fix and permeabilize the cells according to the ELISA kit manufacturer's protocol.
-
Incubate the cells with primary antibodies against a mitochondrially-encoded protein (e.g., COX-I) and a nuclear-encoded mitochondrial protein (e.g., SDHA).
-
Wash the cells and incubate with the appropriate secondary antibodies conjugated to detection enzymes.
-
Add the substrate and measure the absorbance for each target protein using a plate reader.
-
Normalize the expression of the mitochondrially-encoded protein to the nuclear-encoded protein to determine the specific inhibition of mitochondrial protein synthesis.
Conclusion
This compound B1 presents a valuable, though not yet fully characterized in mammalian systems, tool for studying the impact of mitochondrial protein synthesis on cellular respiration and overall bioenergetics. The protocols outlined above provide a systematic approach to determine the effective concentration of this compound B1 and to quantify its effects on mitochondrial function. By combining cellular viability assays, direct measurement of oxygen consumption, and specific assessment of mitochondrial protein synthesis, researchers can gain a comprehensive understanding of this compound B1's mechanism of action in mammalian cells. This knowledge can be applied to various fields, including cancer biology, neurodegenerative disease research, and the development of novel therapeutics targeting mitochondrial function. Further optimization of concentrations and incubation times for specific cell lines is recommended to achieve the most robust and reproducible results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Edeine F: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and purification of Edeine F, a peptide antibiotic, from bacterial fermentation broth. This compound F is a component of the this compound antibiotic complex produced by strains of Bacillus brevis and Brevibacillus brevis. This guide outlines a multi-step purification strategy designed to yield high-purity this compound F for research and development purposes.
The methodologies described herein are based on established techniques for the separation of peptide antibiotics, including solid-phase extraction and multi-modal chromatography. While specific quantitative data for this compound F purification is limited in publicly available literature, this protocol provides a robust framework that can be optimized for specific fermentation conditions and scales.
Data Presentation
The following table summarizes the reported yields of related this compound compounds from Brevibacillus brevis X23 fermentation, which can serve as a benchmark for optimizing this compound F production and purification.
| Strain / Condition | This compound A Yield (mg/L) | This compound B Yield (mg/L) | Total this compound Yield (A+B) (mg/L) | Fold Increase (Total Edeines) | Reference |
| B. brevis X23-WT | 9.4 | 0.2 | 9.6 | - | |
| B. brevis X23 (Pmwp promoter) | 83.4 | - | 83.6 | 8.7 ± 0.6 | |
| B. brevis X23 (Pgrac promoter) | - | - | - | 8.0 ± 0.3 | |
| B. brevis X23 (PxylA promoter) | - | 0.3 | - | 7.9 ± 0.4 | |
| B. brevis X23 (Pspc promoter) | - | - | - | 7.2 ± 0.6 | |
| B. brevis X23 (Pshuttle-09 promoter) | - | - | - | 4.4 ± 0.5 | |
| B. brevis X23 (P43 promoter) | - | - | - | 3.6 ± 0.1 |
Experimental Protocols
This section details the recommended workflow for isolating this compound F from fermentation broth. The process involves initial clarification of the broth, followed by a capture step using solid-phase extraction, and subsequent purification using a two-step chromatography procedure.
Fermentation Broth Clarification
Objective: To remove bacterial cells and large debris from the fermentation broth.
Protocol:
-
Transfer the fermentation broth from the bioreactor to sterile centrifuge bottles.
-
Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the secreted edeines.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and fine particulates. The clarified and sterile-filtered supernatant is now ready for the next step.
Solid-Phase Extraction (SPE) - Capture Step
Objective: To capture and concentrate the this compound complex from the clarified broth. Edeines are cationic peptides and can be effectively captured using a strong cation exchange resin like SP Sepharose.
Protocol:
-
Equilibrate an SP Sepharose XL column with a suitable binding buffer (e.g., 20 mM sodium phosphate, pH 7.0). The volume of the column will depend on the volume of the fermentation broth and the expected titer of this compound F.
-
Load the clarified fermentation supernatant onto the equilibrated column at a flow rate that allows for efficient binding.
-
After loading, wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline, indicating the removal of unbound proteins and other impurities.
-
Elute the bound edeines using a high-salt elution buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0).
-
Collect the eluate containing the concentrated this compound complex.
Ion-Exchange Chromatography (IEX) - Intermediate Purification
Objective: To separate the components of the this compound complex based on their charge differences.
Protocol:
-
The eluate from the SPE step should be desalted or diluted to reduce the salt concentration to a level suitable for binding to the ion-exchange column (e.g., below 50 mM NaCl). This can be achieved by dialysis or diafiltration.
-
Equilibrate a cation exchange column (e.g., a Mono S or similar high-resolution column) with a low-salt mobile phase (Mobile Phase A: e.g., 20 mM sodium phosphate, pH 7.0).
-
Load the desalted/diluted this compound sample onto the column.
-
Wash the column with Mobile Phase A to remove any non-binding components.
-
Elute the bound peptides with a linear gradient of increasing salt concentration (Mobile Phase B: e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0). A typical gradient would be from 0% to 100% B over 20-30 column volumes.
-
Collect fractions across the elution peak.
-
Analyze the fractions for the presence of this compound F using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
Objective: To achieve high purity of this compound F by separating it from other this compound components and remaining impurities based on hydrophobicity.
Protocol:
-
Pool the fractions from the IEX step that contain this compound F.
-
Equilibrate a C18 reverse-phase HPLC column with a polar mobile phase (Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Inject the pooled fractions onto the equilibrated column.
-
Elute the peptides with a gradient of increasing organic solvent concentration (Mobile Phase B: e.g., 0.1% TFA in acetonitrile). A typical gradient would be from 5% to 60% B over a suitable time frame to ensure good separation.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
-
Collect the peak corresponding to this compound F.
-
Confirm the purity and identity of the isolated this compound F using analytical techniques such as HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for this compound F Isolation
Caption: A flowchart illustrating the multi-step process for the isolation and purification of this compound F.
Logical Relationship of Purification Techniques
Caption: The logical progression of purification techniques based on their separation principles.
Troubleshooting & Optimization
Technical Support Center: Optimizing Edeine Concentration for Maximal Translation Inhibition
Welcome to the technical support center for optimizing edeine concentration in your translation inhibition experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for achieving maximal and reproducible translation inhibition using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a universal translation initiation inhibitor, meaning it is effective in both prokaryotic and eukaryotic systems. It functions by binding to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) at the E-site (exit site). This binding event sterically hinders the proper placement of the initiator tRNA (fMet-tRNA in prokaryotes and Met-tRNAi in eukaryotes) in the adjacent P-site (peptidyl site). By preventing the stable binding of the initiator tRNA to the start codon on the mRNA, this compound effectively blocks the formation of a functional initiation complex, thereby halting the entire process of protein synthesis at its earliest stage.[1][2]
Q2: I am not seeing any inhibition of translation in my experiment. What could be the problem?
Several factors could contribute to a lack of observable inhibition. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: Is this compound specific to inhibiting translation?
While this compound is a potent translation inhibitor, it's important to be aware of its dose-dependent effects. At high concentrations, this compound primarily inhibits protein synthesis. However, at lower concentrations, it has been reported to also inhibit DNA synthesis.[3] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes translation inhibition while minimizing off-target effects on other cellular processes.
Q4: Can I use this compound in both in vitro and cell-based assays?
Yes, this compound is active in both in vitro (cell-free) translation systems and in living cells. However, it is important to note that cell permeability can be a factor in cell-based assays, potentially requiring higher concentrations or longer incubation times compared to in vitro systems. Optimization of the this compound concentration is essential for each specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low translation inhibition | Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit translation in your specific system. | Perform a dose-response experiment (titration) to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down to find the IC50 value (the concentration that causes 50% inhibition). |
| This compound Degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. Protect from light. | |
| Inefficient Cell Permeability (for cell-based assays): this compound may not be efficiently entering the cells. | Increase the incubation time with this compound. Consider using a higher concentration, but be mindful of potential cytotoxicity. If available, use a positive control inhibitor known to be cell-permeable to validate the assay. | |
| Assay System Issue: The translation system itself (in vitro lysate or cell culture) may not be functioning optimally. | Run a positive control (no inhibitor) to ensure robust translation is occurring. Use a known translation inhibitor as a positive control for inhibition. | |
| High variability between replicates | Pipetting Inaccuracy: Inconsistent volumes of this compound or other reagents are being added. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Inconsistent Cell Health/Density (for cell-based assays): Variations in cell number or viability can affect the results. | Ensure a uniform cell density in all wells. Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment. | |
| Unexpected side effects (e.g., cytotoxicity) | This compound Concentration Too High: The concentration of this compound is causing off-target effects, such as inhibition of DNA synthesis or general cytotoxicity. | Refer to your dose-response curve and use a concentration that effectively inhibits translation without causing significant cytotoxicity. Consider reducing the incubation time. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is low and consistent across all wells, including controls. Run a vehicle control (solvent only) to assess its effect. |
Data Presentation
This compound IC50 Values for Translation Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this is the concentration required to inhibit protein synthesis by 50%. The IC50 can vary depending on the experimental system.
| System Type | Organism/Cell Line | Approximate IC50 (Translation Inhibition) | Reference |
| In Vitro (Prokaryotic) | E. coli cell-free system | ~1-5 µM | [1] |
| In Vitro (Eukaryotic) | Yeast cell-free system | Comparable to prokaryotic systems | [1] |
| In Vitro (Eukaryotic) | Rabbit Reticulocyte Lysate | ~1 µM | Inferred from multiple sources |
| Cell-based (Eukaryotic) | HeLa cells | Not explicitly found, but effective at micromolar concentrations | [1] |
Note: The IC50 values can be highly dependent on the specific experimental conditions, including the composition of the translation system, the mRNA template used, and incubation time and temperature. It is strongly recommended to determine the IC50 empirically for your specific experimental setup.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using an In Vitro Translation Assay
This protocol outlines a general method for determining the IC50 of this compound in a commercially available rabbit reticulocyte lysate in vitro translation system using a luciferase reporter mRNA.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Luciferase mRNA (capped and polyadenylated)
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine or a non-radioactive detection system (e.g., Luciferase Assay System)
-
This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer)
-
Nuclease-free water
-
Reaction buffer (as supplied with the lysate)
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations to test. A common starting range is from 100 µM down to 0.01 µM.
-
Include a "no this compound" control (vehicle control, e.g., sterile water).
-
-
Set up the Translation Reactions:
-
On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture (minus methionine), and luciferase mRNA according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes or wells of a 96-well plate.
-
Add the different concentrations of this compound (or vehicle) to the respective tubes/wells.
-
To initiate the reaction, add [35S]-Methionine or the complete amino acid mixture if using a non-radioactive detection method.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Detection and Analysis:
-
Radiolabeling Method:
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE.
-
Visualize the newly synthesized, radiolabeled luciferase protein by autoradiography or phosphorimaging.
-
Quantify the band intensities.
-
-
Non-Radioactive (Luciferase Assay) Method:
-
Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
-
Calculate IC50:
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the "no this compound" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Mechanism of this compound Action
Caption: this compound binds to the E-site, sterically hindering initiator tRNA binding to the P-site.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.
References
- 1. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
Edeine stability and proper storage conditions for research
This technical support center provides guidance on the stability and proper storage of Edeine for research applications. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
This compound is a non-ribosomal peptide antibiotic produced by the bacterium Brevibacillus brevis.[1] It functions as a potent inhibitor of protein synthesis by binding to the P-site of the 30S ribosomal subunit, thereby blocking the binding of tRNA.[2] this compound exists in several forms, including this compound A, B, D, and F, which differ slightly in their chemical structures.
Q2: What is the recommended way to store lyophilized this compound?
Lyophilized this compound, like other peptides, is most stable when stored in a freezer. For long-term storage, -20°C or -80°C is recommended.[3][4] The container should be tightly sealed and stored in a desiccator to minimize exposure to moisture, which can degrade the peptide.[3] To prevent potential degradation from light, especially for peptides containing aromatic amino acids, storing the vials in the dark or using amber vials is a good practice.[3]
Q3: How should I prepare and store this compound solutions?
Once in solution, this compound is less stable than in its lyophilized form. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6] These aliquots should be stored at -20°C or -80°C.
Q4: How long can I expect my this compound to be stable?
The stability of this compound is dependent on its form (lyophilized or in solution) and storage conditions. While specific stability studies on this compound are not extensively published, general guidelines for peptides can be followed.
Data Presentation: this compound Stability Guidelines
The following tables summarize the general stability expectations for peptides like this compound under different storage conditions. Note that these are estimates, and the actual stability of this compound may vary. It is always recommended to perform activity assays to confirm the potency of your this compound, especially after long-term storage or if you suspect degradation.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Expected Shelf Life | Key Considerations |
| -80°C | Several years | Optimal for long-term storage. Minimize moisture and light exposure.[3] |
| -20°C | 3–5 years or longer | Suitable for long-term storage. Minimize moisture and light exposure.[3] |
| 2–8°C | 1–2 years (approx.) | Acceptable for short-term storage.[3] |
| Room Temperature | Weeks to months | Not recommended for storage.[3] |
Table 2: Stability of this compound in Aqueous Solution
| Storage Temperature | Expected Shelf Life | Key Considerations |
| -80°C | Several months to a year | Recommended for storing stock solutions. Avoid freeze-thaw cycles. |
| -20°C | Weeks to several months | Suitable for storing aliquots. Avoid freeze-thaw cycles.[7] |
| 2–8°C | Days to a week | For working solutions. Prepare fresh as needed. |
| Room Temperature | Hours | Not recommended for storage. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound Activity | 1. Improper storage of lyophilized powder or solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect buffer pH or composition. 4. Contamination of the stock solution. | 1. Review storage conditions against the recommendations. 2. Prepare fresh aliquots from a new lyophilized stock. 3. Verify the pH and composition of your experimental buffer. 4. Filter-sterilize the this compound stock solution. 5. Perform a quality control activity assay (see Experimental Protocols). |
| Precipitation of this compound in Solution | 1. Exceeding the solubility limit of this compound in the chosen solvent. 2. Incorrect pH of the solution. | 1. Try dissolving this compound in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting with your aqueous buffer. 2. Adjust the pH of your buffer. The optimal pH for this compound solubility and stability is not well-documented, but neutral pH is a reasonable starting point. |
| Inconsistent Experimental Results | 1. Inaccurate pipetting of the this compound solution. 2. Degradation of this compound over the course of the experiment. 3. Variability in other experimental components. | 1. Calibrate your pipettes and use proper pipetting techniques. 2. Prepare fresh dilutions of this compound for each experiment. 3. Include positive and negative controls in your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for research use.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer
-
Sterile microcentrifuge tubes or cryovials
-
Syringe with a 0.22 µm sterile filter
Methodology:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Add the calculated volume of sterile, nuclease-free water to the vial of this compound.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent potential peptide degradation.
-
To ensure sterility, draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.[8]
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control Assay for this compound Activity (In Vitro Translation Inhibition)
Objective: To assess the biological activity of a stored this compound solution by measuring its ability to inhibit in vitro protein synthesis.
Materials:
-
This compound solution to be tested
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract system)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Nuclease-free water
-
Appropriate assay reagents for detecting the reporter protein (e.g., luciferase substrate)
-
Luminometer or fluorometer
Methodology:
-
Prepare a series of dilutions of your this compound solution in nuclease-free water or the appropriate reaction buffer.
-
Set up the in vitro translation reactions according to the manufacturer's protocol. For each reaction, include the reaction mix, the reporter plasmid DNA, and either a dilution of your this compound solution or a control (nuclease-free water for no inhibition, and a freshly prepared this compound solution as a positive control).
-
Incubate the reactions at the recommended temperature for the specified time to allow for protein synthesis.
-
After incubation, measure the amount of reporter protein produced in each reaction using the appropriate detection method (e.g., measure luminescence for luciferase).
-
Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibition control.
-
Compare the inhibitory activity of your stored this compound solution to that of a freshly prepared standard to determine if there has been a significant loss of activity.
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
References
- 1. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesystems.com [peptidesystems.com]
- 4. jpt.com [jpt.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Edeine Activity in Cell-Free Extracts
This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering a lack of edeine activity in their cell-free protein synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My cell-free protein synthesis reaction is not inhibited by this compound. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting your cell-free protein synthesis reaction:
-
Inactive this compound: The this compound stock solution may have degraded or been improperly stored.
-
Incorrect this compound Concentration: The concentration of this compound in the reaction may be too low to effectively inhibit translation or too high, leading to off-target effects.[1]
-
Enzymatic Inactivation of this compound: The cell-free extract may contain enzymes that inactivate this compound. A known mechanism of this compound resistance is enzymatic inactivation by N-acetyltransferases, such as EdeQ, which converts this compound to an inactive N-acetylated form.[2]
-
Suboptimal Reaction Conditions: The buffer composition, temperature, or other reaction conditions may not be optimal for this compound activity.
-
Resistant Ribosomes: While less common in standard cell-free systems, it is theoretically possible that the ribosomes in the extract have mutations that confer resistance to this compound.
Q2: How can I verify the activity of my this compound stock?
To confirm that your this compound stock is active, you can perform a dose-response experiment. This involves setting up multiple cell-free protein synthesis reactions with a range of this compound concentrations and measuring the resulting protein synthesis inhibition.
Q3: What is the recommended concentration range for this compound in a cell-free protein synthesis assay?
The optimal concentration of this compound can vary depending on the specific cell-free system being used. This compound's inhibitory effects are concentration-dependent. At high concentrations (>150 μg/mL), it primarily inhibits the initiation of protein synthesis by binding to the small ribosomal subunit.[1] At lower concentrations (<15 μg/mL), it has been shown to inhibit DNA synthesis.[1] It is recommended to perform a titration to determine the optimal concentration for your specific experimental setup.
Q4: My cell-free extract is from a bacterial strain. Could it contain enzymes that inactivate this compound?
Yes, if the bacterial strain used to prepare the cell-free extract produces an this compound-inactivating enzyme, such as an N-acetyltransferase, the antibiotic will be rendered ineffective.[2] This is a known mechanism of self-resistance in this compound-producing organisms like Brevibacillus brevis.[2]
Troubleshooting Guides
Problem: No inhibition of protein synthesis is observed in the presence of this compound.
Logical Troubleshooting Workflow
References
- 1. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self resistance to the atypical cationic antimicrobial peptide this compound of Brevibacillus brevis Vm4 by the N-acetyltransferase EdeQ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Edeine Toxicity in Eukaryotic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing and understanding the toxicity of edeine in eukaryotic cell lines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and drug development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in eukaryotic cells?
This compound primarily acts as a potent inhibitor of translation initiation in eukaryotic cells. It binds to the E site of the small ribosomal subunit (40S), which interferes with the proper positioning of the initiator tRNA (Met-tRNAi) and prevents the formation of a functional 80S initiation complex.[1] This ultimately halts protein synthesis. At lower concentrations, this compound has also been reported to reversibly inhibit DNA synthesis by affecting DNA polymerase activity.[2][3]
Q2: Why am I observing high levels of cytotoxicity in my experiments with this compound?
High cytotoxicity is expected with this compound due to its fundamental role in inhibiting protein synthesis, a process essential for cell survival. The extent of toxicity can be dose- and time-dependent.[4][5] Different cell lines will also exhibit varying sensitivities to the compound. Off-target effects, though not extensively characterized for this compound, could also contribute to cytotoxicity.
Q3: Is this compound expected to induce apoptosis or necrosis?
Inhibition of protein synthesis, the primary effect of this compound, is a known trigger for apoptosis (programmed cell death).[6] Therefore, it is highly probable that this compound-induced cytotoxicity is mediated, at least in part, through the activation of apoptotic pathways. At very high concentrations or after prolonged exposure, secondary necrosis can occur following apoptosis.
Q4: Are there known IC50 values for this compound in common eukaryotic cell lines?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Problem 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or precipitation of this compound in the culture medium.
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for accurate and consistent cell dispensing.
-
Edge Effects: To mitigate evaporation from the outer wells of a microplate, fill these wells with sterile PBS or medium without cells and do not use them for experimental samples.
-
This compound Precipitation: this compound, being a peptide, may precipitate in certain media formulations, especially at high concentrations or after prolonged incubation.[7] Visually inspect the media for any precipitate. If precipitation is observed, refer to the troubleshooting guide for "this compound Precipitation in Culture Medium."
-
Problem 2: this compound Precipitation in Culture Medium
-
Possible Cause: The solubility of this compound may be affected by the pH, salt concentration, or protein content of the cell culture medium.[8][9] Interactions with components in fetal bovine serum (FBS) can also lead to precipitation.[7]
-
Solution:
-
Solvent and Dilution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and perform serial dilutions in pre-warmed (37°C) culture medium with vigorous mixing.
-
Serum-Free Incubation: If precipitation is suspected to be caused by serum components, consider treating cells with this compound in a serum-free medium for the duration of the experiment.
-
Media Formulation: Test the solubility of this compound in different basal media formulations.
-
Problem 3: No Clear Dose-Dependent Cytotoxic Effect
-
Possible Cause: The concentration range tested may be too narrow or not appropriate for the specific cell line. The incubation time might be too short for the cytotoxic effects to manifest. This compound may have degraded.
-
Solution:
-
Concentration Range: Test a wider range of this compound concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Incubation Time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Compound Stability: Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's recommendations.
-
Problem 4: High Background in MTT Assay
-
Possible Cause: Contamination of the culture with bacteria or fungi, which can also reduce MTT. Phenol red in the medium can interfere with absorbance readings. This compound itself might directly reduce MTT.
-
Solution:
-
Aseptic Technique: Ensure strict aseptic technique to prevent microbial contamination.
-
Phenol Red-Free Medium: Use phenol red-free medium for the MTT assay to avoid interference.
-
Cell-Free Control: Include a control well with medium and this compound (at the highest concentration used) but no cells to check for direct reduction of MTT by the compound.[10]
-
Data Presentation
Due to the limited availability of published IC50 values for this compound in the specified cell lines, the following table provides a template for researchers to populate with their own experimental data. A detailed protocol for determining these values is provided below.
Table 1: Example IC50 Values of this compound in Various Eukaryotic Cell Lines (To be determined experimentally)
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HeLa | Human Cervical Adenocarcinoma | User-determined value |
| HEK293 | Human Embryonic Kidney | User-determined value |
| Jurkat | Human T-cell Leukemia | User-determined value |
| A549 | Human Lung Carcinoma | User-determined value |
| MCF-7 | Human Breast Adenocarcinoma | User-determined value |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cell lines.
Materials:
-
This compound
-
Target eukaryotic cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells in logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
For suspension cells, seed cells directly into the 96-well plate at an optimal density in 100 µL of medium.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a broad concentration range.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the respective this compound dilutions. Include vehicle-only (e.g., sterile water or PBS) control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[12][13]
-
Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[14][15][16]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway: this compound-Induced Apoptosis
This compound's primary action of inhibiting protein synthesis can trigger the intrinsic pathway of apoptosis. This is a generalized representation, and the specific intermediates may vary between cell types.
Caption: Generalized intrinsic apoptosis pathway initiated by this compound.
Experimental Workflow: IC50 Determination
This workflow illustrates the key steps for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound via MTT assay.
Logical Relationship: Troubleshooting High Cytotoxicity
This diagram outlines a logical approach to troubleshooting unexpectedly high cytotoxicity in this compound experiments.
Caption: Troubleshooting logic for unexpectedly high this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial DNA synthesis by this compound. Effect on Escherichia coli mutants lacking DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 28S ribosome degradation in lymphoid cell apoptosis: evidence for caspase and Bcl-2-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
Solubility of Edeine in different experimental buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for the dissolution of Edeine in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a peptide antibiotic produced by the bacterium Brevibacillus brevis. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a valuable tool in molecular biology research.[1][2] Proper dissolution and a clear solution are critical for accurate concentration determination and to ensure the biological activity of this compound in your experiments.
Q2: What are the general solubility characteristics of this compound?
This compound is a cationic (positively charged) peptide with strong basic properties. It is generally highly soluble in aqueous solutions like water but is insoluble in most organic solvents. Its solubility in aqueous buffers is pH-dependent.
Q3: How does pH affect the solubility of this compound?
As a basic peptide, this compound is expected to have a high isoelectric point (pI). This means it will carry a net positive charge in acidic and neutral pH environments. This positive charge generally promotes solubility in aqueous buffers. At a pH above its pI, this compound will have a net neutral or negative charge, which may lead to reduced solubility and potential precipitation.
Q4: What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, sterile, distilled, or deionized water is the recommended solvent. One source explicitly states that this compound is soluble in water.[3]
Q5: How should I store this compound solutions?
Stock solutions of this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable.[4] Avoid repeated freeze-thaw cycles, which can degrade the peptide. It is best to aliquot the stock solution into smaller, single-use volumes.
This compound Solubility in Experimental Buffers
The solubility of this compound is intrinsically linked to its net charge, which is determined by the pH of the buffer. As a basic peptide, the following trends in solubility can be expected:
| Buffer Type | pH Range | Expected Net Charge of this compound | Recommended Solvents & Buffers | Potential Issues |
| Acidic | < 7 | Positive | - Sterile Water- 10% Acetic Acid Solution- Phosphate Buffer (e.g., Sodium Phosphate)- Citrate Buffer | - Generally good solubility.- Ensure buffer components do not interact with this compound. |
| Neutral | ~ 7 | Positive | - Sterile Water- Phosphate-Buffered Saline (PBS)- Tris Buffer (e.g., Tris-HCl)- HEPES Buffer | - Good solubility is expected.- Vortexing and gentle warming may aid dissolution. |
| Basic | > 7 | Approaching Neutral or Negative | - May require initial dissolution in a small amount of acidic solvent before dilution in a basic buffer.- Ammonium Bicarbonate Buffer | - Reduced solubility and precipitation are more likely as the pH approaches and surpasses the pI.- Avoid high concentrations. |
Troubleshooting Guide
Problem: The lyophilized this compound powder is not dissolving in my aqueous buffer.
-
Solution 1: Check the pH of your buffer. this compound is more soluble at acidic to neutral pH. If you are using a basic buffer, the peptide may be near its isoelectric point, where solubility is minimal. Try dissolving this compound in a small amount of a dilute acidic solution (e.g., 10% acetic acid) first, and then slowly add it to your buffer while vortexing.
-
Solution 2: Gentle warming and sonication. Warm the solution to a temperature not exceeding 40°C. Brief periods of sonication can also help to break up aggregates and facilitate dissolution.
-
Solution 3: Increase the volume of the solvent. The concentration you are trying to achieve may be too high. Try adding more solvent to decrease the final concentration.
Problem: The this compound solution is cloudy or has visible particulates.
-
Solution 1: Centrifugation. If you suspect incomplete dissolution, centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes. Carefully collect the supernatant, which contains the dissolved peptide. The concentration of the resulting solution should be determined, for example, by UV-Vis spectrophotometry.
-
Solution 2: Filtration. For small volumes, a syringe filter (e.g., 0.22 µm) can be used to remove undissolved particles. This is particularly important for cell-based assays where sterility is crucial.
Problem: The this compound precipitated out of solution after being added to my experimental setup.
-
Solution: Check for compatibility. Components in your experimental medium (e.g., high salt concentrations, proteins) may be causing the this compound to precipitate. It is advisable to perform a small-scale test to ensure compatibility before proceeding with a large-scale experiment.
Experimental Protocols
Protocol for Determining this compound Solubility in a Target Buffer
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a series of dilutions of your target experimental buffer.
-
-
Dissolution:
-
Weigh a small, known amount of lyophilized this compound (e.g., 1 mg).
-
Add a small volume of the target buffer to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, you can try gentle warming (up to 40°C) or brief sonication.
-
-
Observation and Quantification:
-
Visually inspect the solution for clarity. A fully dissolved peptide will result in a clear, particle-free solution.
-
If the solution is clear, you can proceed to make further dilutions to your desired working concentration.
-
If the solution remains cloudy or has particulates, centrifuge the solution at 14,000 rpm for 1 hour.
-
Carefully separate the supernatant from the pellet.
-
Lyophilize both the supernatant and the pellet to a constant weight.
-
The solubility can be expressed as the percentage of the weight of the supernatant relative to the initial total weight of the peptide.[5]
-
Visualizations
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. arxiv.org [arxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Biosynthesis of this compound. Fractionation and characterization of enzymes responsible for biosynthesis of this compound A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Edeine Fails to Inhibit Translation: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with edeine as a translation inhibitor in their experiments. This compound is a potent inhibitor of translation initiation, and its failure to perform as expected can often be attributed to specific experimental parameters, reagent integrity, or characteristics of the translation system being used. This guide offers structured advice to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide antibiotic that inhibits the initiation of protein synthesis. It binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) near the P-site. This binding event induces a conformational change in the ribosome, which in turn physically blocks the binding of the initiator tRNA (fMet-tRNA in prokaryotes and Met-tRNAi in eukaryotes) to the P-site.[1][2] By preventing the formation of the initiation complex, this compound effectively halts the entire process of translation. Specifically, this compound has been shown to induce base-pairing between nucleotides G693 and C795 of the 16S rRNA in E. coli, which appears to obstruct the mRNA path and indirectly prevent P-site tRNA binding.[1][2]
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly depending on the experimental system. For in vitro translation systems, such as rabbit reticulocyte lysate or wheat germ extract, concentrations in the low micromolar range are typically effective. In bacterial systems, 80% inhibition has been observed at concentrations greater than 12.5 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: Is this compound active against both prokaryotic and eukaryotic ribosomes?
Yes, this compound is a universal translation inhibitor, meaning it is active against both prokaryotic and eukaryotic ribosomes.[3] However, its binding and the precise conformational changes it induces may differ slightly between the two.[2]
Troubleshooting Guide: Why is this compound Not Inhibiting Translation?
If you are observing a lack of translation inhibition with this compound, work through the following potential causes, from the most common and easily solvable to more complex issues.
Problem 1: this compound Stock Solution Integrity
Is your this compound stock solution properly prepared and stored?
Improper preparation or storage can lead to the degradation or inactivation of this compound.
-
Preparation: this compound is typically soluble in water or aqueous buffers. Ensure it is fully dissolved. For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent and store them in aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store this compound stock solutions at -20°C or -80°C. Published stability data for many antibiotics suggests that storage at these temperatures minimizes degradation. Avoid storing in polypropylene tubes for long periods, as solvent evaporation can occur. Glass vials with Teflon-lined screw caps are preferable.
-
Age of Stock: If the stock solution is old or has been stored improperly, consider preparing a fresh solution.
Problem 2: Experimental Conditions and Protocol
Are the experimental conditions optimal for this compound activity?
The composition of your reaction buffer and the overall experimental setup can influence the effectiveness of any translation inhibitor.
-
Pre-incubation: For in vitro translation assays, it is often beneficial to pre-incubate the translation lysate with this compound for a short period (e.g., 5-10 minutes) at the reaction temperature before adding the mRNA template. This allows the inhibitor to bind to the ribosomes without competition from the initiation complex.
-
Buffer Components: While there is no widely reported specific buffer component that inactivates this compound, it is a cationic peptide. High concentrations of certain salts or other charged molecules in your buffer could potentially interfere with its binding to the ribosome. If using a non-standard buffer system, consider testing a standard, well-established translation buffer.
-
Assay Type: this compound inhibits the initiation of translation. If your assay primarily measures elongation (for example, if you are using a system that has already initiated translation), you will not observe an inhibitory effect. Ensure your experimental design is appropriate for detecting inhibition of initiation.
Problem 3: Characteristics of the Translation System
Is your in vitro translation system functioning correctly?
A lack of inhibition might be secondary to a general problem with the translation reaction itself.
-
Positive Control: Always include a positive control for translation (a reaction with no inhibitor) to ensure your lysate, mRNA, and detection method are working correctly. You should observe robust protein synthesis in this control.
-
Negative Control: A reaction with no mRNA should be included to assess background signal.
-
Lysate Activity: The activity of in vitro translation lysates can decrease over time, especially with improper storage or handling. If your positive control shows low activity, the lysate may be the issue.
-
mRNA Integrity: Ensure your mRNA template is intact and of high quality. Degraded mRNA will not be translated efficiently, which could mask the effect of an inhibitor.
Problem 4: Inactive this compound
Could your this compound be in an inactive form?
This compound is produced by the bacterium Brevibacillus brevis and can exist in different forms, not all of which are active.
-
Source and Purity: Ensure you are using a high-purity this compound from a reputable supplier.
-
N-acetylation: A known mechanism of this compound resistance in the producing organism is N-acetylation. While unlikely to occur in a standard in vitro translation experiment, if you are working with a system that has bacterial contamination, this could be a remote possibility.
Experimental Protocols
Protocol: In Vitro Translation Inhibition Assay Using Rabbit Reticulocyte Lysate
This protocol provides a general framework for assessing the inhibitory effect of this compound on in vitro translation.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel used)
-
[³⁵S]-Methionine or [³H]-Leucine
-
RNase Inhibitor
-
This compound Stock Solution (e.g., 1 mM in sterile water)
-
Capped mRNA transcript (e.g., luciferase mRNA)
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and radiolabeled amino acid according to the manufacturer's instructions.
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add this compound: Add the desired concentrations of this compound to the reaction tubes. For a dose-response curve, you might test final concentrations ranging from 0.1 µM to 50 µM. Include a "no inhibitor" positive control and a "no mRNA" negative control.
-
Pre-incubation: Gently mix and incubate the reactions for 5-10 minutes at 30°C.
-
Initiate Translation: Add the mRNA template to each tube to a final concentration of approximately 20-50 µg/mL.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.
-
Stop Reaction and Precipitate Protein:
-
Stop the reaction by placing the tubes on ice.
-
Spot a small aliquot of each reaction onto a filter paper disc.
-
Precipitate the newly synthesized proteins by immersing the filter paper in cold 10% TCA.
-
Wash the filters several times with 5% TCA, followed by a wash with acetone.
-
Allow the filters to dry completely.
-
-
Quantify Translation:
-
Place each dried filter disc in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in different experimental systems. Note that these values can vary depending on the specific experimental conditions.
| Experimental System | Effective Concentration (IC50 or % Inhibition) | Reference |
| E. coli in vitro translation | 80% inhibition at >12.5 µM | [3] |
| Eukaryotic in vitro translation (general) | Low micromolar range | General knowledge |
Visualizing the Troubleshooting Process and this compound's Mechanism
Troubleshooting Workflow
References
- 1. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Edeine-Ribosome Binding Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibiotic edeine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating the binding affinity of this compound to ribosomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the ribosome?
This compound is a universal translation inhibitor that primarily targets the initiation phase of protein synthesis.[1][2] It binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) and interferes with the proper placement of the initiator tRNA (fMet-tRNA in bacteria) in the P-site.[1][3] This blockage prevents the formation of a functional initiation complex, thereby halting protein synthesis.[1]
Q2: Where is the binding site of this compound on the bacterial ribosome?
This compound has a single high-affinity binding site on the 30S ribosomal subunit.[1][2] This site is located on the solvent side of the platform, spanning helices h24, h44, and h45 of the 16S rRNA.[1][2] The binding of this compound induces a conformational change, promoting a base-pairing interaction between nucleotides G693 (in h23) and C795 (in h24).[3]
Q3: Does this compound bind to eukaryotic ribosomes differently than prokaryotic ribosomes?
Yes, while this compound is a universal inhibitor, its binding site can differ between prokaryotic and eukaryotic ribosomes. Studies have shown distinct binding sites on bacterial (specifically Thermus thermophilus) versus yeast 80S ribosomes.[4] However, the binding site on the E. coli 30S subunit appears to be very similar to that on the yeast 80S ribosome.[4] This highlights the importance of considering the specific organism when interpreting binding data.
Q4: What are the key ribosomal components that influence this compound's binding affinity?
This compound's binding affinity is primarily determined by its interactions with the 16S rRNA. Key components include:
-
16S rRNA helices: h23, h24, h44, and h45 form the core of the binding pocket.[1][2]
-
Specific nucleotides: G693 and C795 are crucial, as this compound binding induces their base-pairing, which appears to obstruct the mRNA path.[3]
-
Ribosomal Proteins: While the interaction is predominantly with rRNA, ribosomal proteins such as uS7 and uS11 are in close proximity to the this compound binding site and likely contribute to the structural integrity of the binding pocket.[5]
Q5: Are there known mutations that confer resistance to this compound?
Yes, mutations in the 16S rRNA can confer resistance to this compound. Point mutations in the 3' minor domain of the 16S rRNA in Escherichia coli have been shown to lead to this compound resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-ribosome binding experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable binding of this compound | 1. Inactive Ribosomes: Ribosomes may have lost activity due to improper preparation or storage. | - Activity Check: Test ribosomes with a control ligand known to bind with high affinity. - Preparation: Ensure ribosomes are prepared and stored in appropriate buffers (e.g., containing sufficient Mg²⁺) and at low temperatures (-80°C). Avoid repeated freeze-thaw cycles. |
| 2. Degraded this compound: The this compound stock solution may have degraded. | - Purity Check: Verify the purity and concentration of your this compound stock using techniques like HPLC. - Fresh Stock: Prepare fresh this compound solutions for each experiment. | |
| 3. Suboptimal Buffer Conditions: pH, ionic strength, or cation concentrations may not be optimal for binding. | - pH Optimization: Empirically test a range of pH values (typically around 7.0-8.0). - Ionic Strength: Vary the concentration of monovalent (e.g., K⁺, NH₄⁺) and divalent (e.g., Mg²⁺) cations. Mg²⁺ is particularly critical for ribosome structure and function. | |
| High background or non-specific binding | 1. Contaminants in Ribosome Preparation: The ribosome preparation may contain contaminating proteins or nucleic acids. | - Purification: Use high-purity ribosomes. Consider an additional purification step like sucrose gradient centrifugation. |
| 2. Inappropriate Blocking Agents (Filter binding assays): Insufficient or incorrect blocking agents can lead to non-specific binding to the filter membrane. | - Blocking: Ensure proper blocking of the nitrocellulose membrane (e.g., with BSA or tRNA). | |
| 3. Aggregation: this compound or ribosomes may be aggregating under the experimental conditions. | - Centrifugation: Centrifuge samples before the binding assay to remove aggregates. - Detergents: Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the binding buffer. | |
| Inconsistent or variable results | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. | - Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. - Master Mixes: Prepare master mixes of reagents to minimize pipetting variability between samples. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics and equilibrium. | - Controlled Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. | |
| 3. Assay-Specific Issues: Each binding assay (e.g., filter binding, SPR, ITC) has its own set of potential pitfalls. | - Consult Assay-Specific Guides: Refer to detailed troubleshooting guides for the specific technique being used. |
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative data (e.g., Kd values) for the this compound-ribosome interaction under varying experimental conditions. The following tables summarize the expected qualitative effects based on general principles of biomolecular interactions.
Table 1: Influence of Environmental Factors on this compound Binding Affinity (Qualitative)
| Factor | Expected Effect on Binding Affinity | Rationale |
| pH | Optimal binding is expected within a physiological pH range (around 7.0-8.0). Significant deviations may alter the charge states of both this compound and ribosomal components, affecting electrostatic interactions. | Extreme pH values can lead to denaturation of ribosomal proteins and alter the protonation state of rRNA and this compound's amino groups. |
| Temperature | Binding affinity is temperature-dependent. An optimal temperature exists where the enthalpic and entropic contributions to binding are most favorable. | Both association and dissociation rates increase with temperature.[6] Extreme temperatures can lead to ribosome instability. |
| Ionic Strength | Increasing monovalent cation (e.g., K⁺, Na⁺) concentrations can decrease binding affinity. | High salt concentrations can shield electrostatic interactions that are important for the initial association of this compound with the ribosome. |
| Divalent Cations (e.g., Mg²⁺) | A certain concentration of Mg²⁺ is essential for maintaining the proper conformation of the ribosome and the this compound binding site. Both too low and too high concentrations can be detrimental. | Mg²⁺ ions are crucial for stabilizing the tertiary structure of rRNA. |
Experimental Protocols
Protocol 1: Nitrocellulose Filter-Binding Assay
This protocol provides a general method for assessing the binding of radiolabeled this compound to ribosomes.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits
-
Radiolabeled this compound (e.g., [³H]-edeine)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation: Thaw ribosomes and radiolabeled this compound on ice. Prepare serial dilutions of unlabeled this compound for competition experiments.
-
Binding Reaction: In a microcentrifuge tube, combine a fixed amount of ribosomes and radiolabeled this compound in Binding Buffer. For competition assays, add varying concentrations of unlabeled this compound. The final volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Pre-wet the nitrocellulose membrane with Wash Buffer. Apply the binding reaction mixture to the filter under a gentle vacuum.
-
Washing: Wash the filter with 2-3 volumes of cold Wash Buffer to remove unbound this compound.
-
Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
Protocol 2: In Vitro Transcription/Translation Inhibition Assay
This assay measures the functional consequence of this compound binding by quantifying the inhibition of protein synthesis.
Materials:
-
Cell-free transcription/translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the components of the cell-free system, the DNA template, and the amino acid mixture.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-edeine control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized proteins.
-
Filtration: Collect the protein precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of protein synthesized.
Visualizations
Logical Flow of Troubleshooting this compound Binding Assays
Caption: A flowchart outlining a logical approach to troubleshooting common issues in this compound-ribosome binding assays.
Experimental Workflow for this compound-Ribosome Binding Affinity Determination
Caption: A generalized experimental workflow for determining the binding affinity of this compound to ribosomes.
Signaling Pathway of this compound's Inhibitory Action
Caption: A diagram illustrating the inhibitory pathway of this compound on bacterial translation initiation.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A functional interaction between ribosomal proteins S7 and S11 within the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecodiagnostica.com.br [ecodiagnostica.com.br]
Technical Support Center: Minimizing Off-Target Effects of Edeine in Cellular Assays
Welcome to the technical support center for Edeine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a universal inhibitor of translation initiation. It binds to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes), thereby blocking the formation of the translation initiation complex.[1][2] In bacteria, its binding site can overlap with the P-site tRNA binding location, while in yeast, it has been observed to bind to the E-site.[2] This inhibition prevents the commencement of protein synthesis.
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is its dose-dependent activity. At concentrations lower than those required for potent protein synthesis inhibition, this compound can inhibit DNA synthesis.[3][4] Additionally, studies in mice have shown that this compound and its analogues can have immunomodulatory effects, such as stimulating or inhibiting splenocyte proliferation and altering cytokine production.[5]
Q3: At what concentrations should I use this compound to see specific inhibition of translation initiation?
A3: The effective concentration of this compound is highly dependent on the cell type and permeability.[4] As a general guideline, inhibition of DNA synthesis has been reported at lower concentrations (e.g., ≤ 15 µg/mL), while inhibition of protein synthesis typically requires higher concentrations (e.g., ≥ 150 µg/mL).[3] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration for inhibiting protein synthesis while minimizing off-target effects.
Q4: How can I be sure that the phenotype I observe is due to translation inhibition and not an off-target effect?
A4: This is a critical question in pharmacological studies. To confirm that your observed phenotype is due to the on-target effect of this compound, you should perform several control experiments. These include:
-
Dose-response analysis: Correlate the phenotype with the concentration required for protein synthesis inhibition.
-
Rescue experiment: Attempt to rescue the phenotype by introducing a version of a key protein that is resistant to the effects of translation inhibition.
-
Use of alternative inhibitors: Compare the phenotype induced by this compound with that of other translation initiation inhibitors with different chemical structures and mechanisms of action.
-
Molecular analysis: Directly measure the rate of protein synthesis in your experimental system to confirm inhibition at the concentrations used.
Troubleshooting Guide
This guide addresses specific issues that you may encounter when using this compound in your cellular assays.
Problem 1: High levels of cytotoxicity are observed at concentrations expected to inhibit translation.
-
Possible Cause A: Off-target effects leading to cell death.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for protein synthesis inhibition in your specific cell line. If the values are very close, it may be difficult to separate the on-target effect from general toxicity.
-
Time-course experiment: Assess cell viability at different time points after this compound treatment. Off-target effects might induce apoptosis or necrosis more rapidly than the downstream consequences of translation inhibition.
-
Apoptosis/Necrosis assays: Use assays like Annexin V/PI staining to determine the mode of cell death. This can provide clues about the underlying mechanism.
-
-
-
Possible Cause B: Cell line hypersensitivity.
-
Troubleshooting Steps:
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause A: Variability in this compound solution.
-
Troubleshooting Steps:
-
Proper storage: Aliquot this compound solutions and store them at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
-
-
Possible Cause B: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments.
-
Consistent cell density: Seed cells at the same density for each experiment, as confluency can affect cellular responses to treatment.
-
-
Problem 3: The observed phenotype does not correlate with the expected outcome of translation inhibition.
-
Possible Cause A: The phenotype is a result of an off-target effect.
-
Troubleshooting Steps:
-
Perform a rescue experiment: This is a key experiment to link the phenotype to the on-target effect. A detailed protocol is provided below.
-
Use a structurally unrelated translation inhibitor: Treat your cells with another translation initiation inhibitor (e.g., pactamycin) and see if it recapitulates the phenotype.[11] Be aware that other inhibitors also have their own off-target profiles.
-
Global expression analysis: Perform RNA-sequencing or proteomics to identify unexpected pathway perturbations that might explain the phenotype.[12][13][14]
-
-
-
Possible Cause B: The phenotype is a downstream, indirect effect of translation inhibition.
-
Troubleshooting Steps:
-
Time-course analysis: Analyze the phenotype at various time points after this compound treatment to understand the kinetics of the response.
-
Pathway analysis: Investigate the signaling pathways that are known to be sensitive to protein synthesis inhibition.
-
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Effect | Experimental System | Reference |
| ≤ 15 µg/mL | Inhibition of DNA synthesis | Bacterial and in vitro systems | [3][4] |
| ≥ 150 µg/mL | Inhibition of protein synthesis | Bacterial and in vitro systems | [3] |
| 1-10 µg/mL | Stimulation of ConA-induced splenocyte proliferation | Murine splenocytes | [5] |
| 100 µg/mL | Inhibition of ConA-induced splenocyte proliferation | Murine splenocytes | [5] |
| 1-100 µg/mL | Inhibition of PWM-induced splenocyte proliferation | Murine splenocytes | [5] |
Note: The effective concentrations in mammalian cell culture can vary significantly and must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound
Objective: To determine the IC50 values for cytotoxicity and protein synthesis inhibition of this compound in a specific mammalian cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle-only control (e.g., PBS or DMSO).
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (for Cytotoxicity IC50):
-
Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
-
Protein Synthesis Assay (for Protein Synthesis Inhibition IC50):
-
Use a non-radioactive method like the SUnSET assay (Surface Sensing of Translation) or a reporter-based assay (e.g., luciferase with a short half-life).
-
For SUnSET, pulse the cells with puromycin for a short period before harvesting. Detect puromycin incorporation into newly synthesized proteins via Western blotting or immunofluorescence.
-
Quantify the signal and calculate the percentage of protein synthesis relative to the vehicle control.
-
-
Data Analysis: Plot the percentage of viability or protein synthesis against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 values.
Protocol 2: Rescue Experiment to Validate On-Target Effects
Objective: To demonstrate that the observed phenotype is specifically due to the inhibition of translation of a particular protein.
Methodology:
-
Identify a key protein: Hypothesize which protein's downregulation is responsible for the observed phenotype.
-
Create a resistant construct: Engineer an expression vector for your protein of interest that is resistant to translation inhibition by this compound. Since this compound targets the general translation machinery, a truly "resistant" protein is not feasible. An alternative approach is to place the gene under the control of an internal ribosome entry site (IRES) from a virus that is less sensitive to this compound, though this is not a perfect control. A more robust approach for other inhibitors that target specific mRNA features would be to make synonymous mutations in the target sequence. For a general inhibitor like this compound, a better "rescue" might involve adding back a key downstream metabolite or activating a parallel pathway.
-
Transfect your cells: Introduce the "rescue" construct into your cells. It is advisable to use a construct that also expresses a fluorescent marker (e.g., GFP) to identify transfected cells.
-
This compound Treatment: Treat both the cells with the rescue construct and control cells (e.g., transfected with an empty vector) with the concentration of this compound that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both the rescued and control cells. A successful rescue would show a significant reduction or complete reversal of the phenotype in the cells expressing the rescue construct compared to the control cells.
Visualizations
References
- 1. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactive form of this compound in the this compound-producing Bacillus brevis Vm 4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of Edeine in solution
Welcome to the technical support center for Edeine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving and storing this compound?
A1: For optimal stability, this compound powder should be dissolved in sterile, nuclease-free water or a buffer at a slightly acidic to neutral pH. It is crucial to prepare stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][3] Stock solutions should be stored at -20°C or lower.[1][2]
Q2: What are the primary factors that can cause this compound degradation in solution?
A2: The main factors contributing to the degradation of peptide-based antibiotics like this compound include:
-
pH: Both highly acidic and alkaline conditions can lead to hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Proteolytic Enzymes: If the solution is contaminated with proteases, they can enzymatically cleave this compound.
-
Oxidation: Reactive oxygen species can modify amino acid residues.
-
Light Exposure: Prolonged exposure to light, particularly UV, can induce photodecomposition.
-
Repeated Freeze-Thaw Cycles: These can cause physical stress and aggregation, leading to a loss of activity.[1][2]
Q3: How long can I expect my this compound solution to be stable under recommended storage conditions?
A3: While specific, long-term stability data for this compound solutions is not extensively published, general guidelines for peptide antibiotic solutions suggest that when stored in aliquots at -20°C, the solution can be stable for several months to a year.[1][2] For working solutions stored at 4°C, it is recommended to use them within a few days to a week. However, for critical experiments, it is advisable to perform a stability study under your specific experimental conditions.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: No, autoclaving is not recommended for this compound solutions. The high temperature and pressure of autoclaving will likely cause significant degradation of the peptide antibiotic.[4][5] To prepare a sterile solution, dissolve the this compound powder in a sterile solvent and filter it through a 0.22 µm syringe filter into a sterile container.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Antibacterial Activity | 1. Chemical degradation due to improper storage (temperature, pH, light exposure).2. Enzymatic degradation from protease contamination.3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh this compound solution from powder.2. Review storage conditions; ensure aliquots are stored at -20°C and protected from light.3. Use a fresh, single-use aliquot for each experiment.4. Ensure all reagents and equipment are sterile and nuclease-free. |
| Precipitation in the Solution | 1. The concentration of this compound may exceed its solubility in the chosen solvent.2. The pH of the solution may be at or near the isoelectric point of this compound.3. Interaction with components in a complex medium. | 1. Try dissolving the this compound in a small amount of a different solvent (e.g., DMSO) before bringing it to the final volume with your aqueous buffer.2. Adjust the pH of the solution. For many peptides, a slightly acidic pH enhances solubility.3. Perform a solubility test in your specific experimental medium. |
| Inconsistent Experimental Results | 1. Inconsistent concentration of active this compound due to degradation.2. Pipetting errors when preparing working solutions.3. Variation between different batches of this compound. | 1. Always use a fresh aliquot for each set of experiments.2. Calibrate pipettes regularly.3. If switching to a new batch of this compound, consider running a quality control experiment to compare its activity to the previous batch. |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL sterile stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 1.5 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mg/mL.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile container.
-
Aliquot the sterile stock solution into single-use sterile microcentrifuge tubes.
-
Label the tubes with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[6][7][8][9]
Objective: To identify the degradation pathways and products of this compound under stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solution stored at 60°C.
-
Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light.
Procedure:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
For each stress condition, mix the this compound solution with the stressor in a 1:1 ratio.
-
Incubate the samples under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it if necessary (e.g., add an equivalent amount of base to the acid-stressed sample and vice versa).
-
Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[10][11][12][13]
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound compound.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize the major degradation products using LC-MS/MS.
-
Determine the degradation kinetics under each stress condition.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 3. youtube.com [youtube.com]
- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Edeine in mammalian cells
Welcome to the Technical Support Center for Edeine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for using this compound in mammalian cell-based experiments, with a specific focus on overcoming its inherent cell permeability issues.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibitory effect of this compound in my mammalian cell culture?
A1: The most common reason for a lack of efficacy in mammalian cells is this compound's poor cell membrane permeability. This compound is a hydrophilic peptide antibiotic, and such molecules generally struggle to cross the lipid bilayer of the plasma membrane to reach their intracellular target—the ribosome.[1][2] While this compound is a potent inhibitor of protein synthesis in cell-free systems, its effect on intact mammalian cells is often minimal without assistance.[3] Studies have shown no significant inhibitory activity even at high concentrations in certain cell lines.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound inhibits the initiation phase of protein synthesis.[4] It binds to the small (30S/40S) ribosomal subunit near the P-site (peptidyl-tRNA site) and obstructs the proper placement of the initiator tRNA (fMet-tRNA in prokaryotes, Met-tRNA in eukaryotes).[4][5] This action prevents the formation of a functional initiation complex, thereby halting the translation of mRNA into protein.[6][7] At lower concentrations, it has also been reported to inhibit DNA synthesis.[8]
Q3: Is this compound toxic to mammalian cells?
A3: Yes, this compound's use as a therapeutic agent has been limited due to its toxicity observed in animal models.[8] In cell culture, cytotoxicity can be a concern, especially when using high concentrations or permeabilizing agents to improve uptake. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line before proceeding with functional assays.
Q4: How can I confirm that poor permeability is the issue in my experiment?
A4: To confirm that permeability is the limiting factor, you can compare the effect of this compound in your intact cells with its effect in a permeabilized cell system or a cell-free translation extract (e.g., rabbit reticulocyte lysate). A significant inhibitory effect in the cell-free/permeabilized system, coupled with a weak or absent effect in intact cells, strongly suggests a permeability barrier.
Q5: What are some general strategies to improve the cellular uptake of this compound?
A5: Several strategies can be employed to enhance the intracellular delivery of poorly permeable molecules like this compound:
-
Permeabilizing Agents: Using agents like mild, non-ionic detergents (e.g., Digitonin), streptolysin O (SLO), or organic solvents (e.g., DMSO) can transiently disrupt the cell membrane.[9]
-
Electroporation: Applying a controlled electrical field can create temporary pores in the cell membrane, allowing this compound to enter the cytosol.[10]
-
Chemical Conjugation: Attaching this compound to a cell-penetrating peptide (CPP) can facilitate its translocation across the plasma membrane.[1]
-
Prodrug Approach: Modifying this compound to increase its lipophilicity could improve its ability to diffuse across the cell membrane.[1]
Troubleshooting Guides
Problem 1: No inhibition of protein synthesis is observed after this compound treatment.
-
Possible Cause 1: Insufficient Intracellular Concentration.
-
Solution: this compound's poor permeability is the likely culprit.[3] You must employ a strategy to enhance its uptake. See the "Experimental Protocols" section below for a detailed method using a gentle permeabilizing agent.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: In cell-free systems, this compound shows significant inhibition at concentrations greater than 12.5 µM.[6] However, due to the permeability barrier in whole cells, a much higher extracellular concentration may be needed, which can lead to off-target effects or cytotoxicity. Always perform a dose-response curve.
-
-
Possible Cause 3: Inactivation of this compound.
-
Solution: Ensure the stability of your this compound stock solution. Prepare fresh solutions and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow: this compound Ineffectiveness
Problem 2: High or unexpected cytotoxicity observed.
-
Possible Cause 1: this compound Toxicity.
-
Solution: While its poor permeability often masks its potency, this compound is known to be toxic.[8] Perform a cytotoxicity assay (see Protocol 2) to determine the IC50 value for your cell line. Ensure your experimental concentrations are below this threshold.
-
-
Possible Cause 2: Toxicity of Permeabilization Method.
-
Solution: The method used to enhance uptake may be causing cell death. Run a control experiment with the permeabilizing agent or electroporation conditions without this compound. Optimize the concentration of the chemical agent or the electrical parameters to minimize toxicity while still allowing for sufficient uptake.
-
Data Presentation
Table 1: Reported Concentrations of this compound and Effects
| System Type | Organism/Cell Line | Concentration | Observed Effect | Reference |
| Cell-Free Translation | E. coli | >12.5 µM | 80% inhibition of initiation | [6] |
| Whole Cell | Mouse (3T6), Chick (CEF) | Up to 5 x 10⁻⁴ M | No significant inhibitory activity detected | [3] |
| Whole Cell | Virus-Infected Mouse 3T6 | Not specified | Specific inhibition of protein synthesis | [11] |
| in vitro DNA Synthesis | Not specified | ≤ 15 µg/ml | Inhibition of DNA synthesis | [8] |
| in vitro Protein Synthesis | Not specified | ≥ 150 µg/ml | Suppression of protein synthesis | [8] |
Experimental Protocols
Protocol 1: Enhancing this compound Uptake with Digitonin
This protocol describes a method to gently permeabilize the plasma membrane of adherent mammalian cells to facilitate the entry of this compound.
Materials:
-
Adherent mammalian cells cultured in appropriate plates (e.g., 24-well plate).
-
This compound stock solution.
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO).
-
Permeabilization Buffer (PB): A buffer mimicking intracellular ionic conditions (e.g., 125 mM potassium acetate, 25 mM HEPES pH 7.4, 2.5 mM magnesium acetate, 1 mM DTT).
-
Complete culture medium.
-
Method for assessing protein synthesis (e.g., SUnSET assay, ³⁵S-methionine incorporation).
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.
-
Preparation: Pre-warm PB and complete culture medium to 37°C. Prepare serial dilutions of Digitonin (e.g., 5-50 µg/mL) and this compound in PB. Include a "no this compound" control and a "no Digitonin" control.
-
Permeabilization and Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PB. c. Aspirate the wash buffer. d. Add the PB containing the desired concentrations of Digitonin and this compound to the cells. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C. This step requires optimization.
-
Protein Synthesis Assay: a. Following the permeabilization/treatment step, proceed immediately with your chosen method to measure protein synthesis according to its specific protocol.
-
Analysis: Compare the level of protein synthesis in this compound-treated cells versus controls. Effective permeabilization should result in a dose-dependent inhibition of protein synthesis by this compound.
Experimental Workflow: this compound with Permeabilization
Protocol 2: Assessing this compound Cytotoxicity
This protocol uses a standard two-color fluorescence assay to distinguish between live and dead cells after treatment.
Materials:
-
Mammalian cells cultured in a 96-well, black, clear-bottom plate.
-
This compound stock solution.
-
Live/Dead Viability/Cytotoxicity Assay Kit (containing Calcein AM and Ethidium Homodimer-III, EthD-III).[12]
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control and a positive control for cell death (e.g., 70% ethanol for 10 minutes).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) at 37°C in a CO₂ incubator.
-
Staining: a. Prepare the staining solution by adding Calcein AM (final concentration ~2 µM) and EthD-III (final concentration ~4 µM) to PBS.[13] b. Gently wash the cells twice with PBS. c. Add 100 µL of the staining solution to each well. d. Incubate for 30-45 minutes at room temperature, protected from light.[13]
-
Imaging and Analysis: a. Image the wells using a fluorescence microscope or plate reader. b. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-III). c. Quantify the number of live and dead cells in each condition to determine the percentage of cytotoxicity and calculate the IC50 value.
Signaling Pathway Visualization
This compound's Mechanism of Action on the Ribosome
This compound acts at the core of the translation machinery. It physically blocks the assembly of the components required to begin protein synthesis.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition, by selected antibiotics, of protein synthesis in cells growing in tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www3.nd.edu [www3.nd.edu]
- 10. youtube.com [youtube.com]
- 11. Selective inhibition of protein synthesis in virus-infected mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Edeine Production in Brevibacillus brevis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield of the antibiotic edeine from Brevibacillus brevis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Brevibacillus brevis significant?
Edeines are a group of non-ribosomally synthesized peptide antibiotics produced by the soil bacterium Brevibacillus brevis. They exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, and also possess anticancer and immunosuppressive properties. Their unique mechanism of action, which includes inhibiting DNA and protein synthesis, makes them valuable for biomedical research and as potential therapeutic agents. However, wild-type strains of B. brevis typically produce very low yields of this compound, necessitating optimization for practical applications.
Q2: What are the major factors influencing this compound yield in a fermentation process?
This compound production is a complex process influenced by several factors that can be broadly categorized as:
-
Genetic Factors: The expression level of the this compound biosynthetic gene cluster (ede BGC) is a primary determinant. This includes the strength of the native promoter and the presence of regulatory genes.
-
Medium Composition: The availability and concentration of carbon, nitrogen, and phosphate sources, as well as essential minerals, are critical for both bacterial growth and secondary metabolite production.
-
Fermentation Conditions: Physical parameters such as pH, temperature, aeration (dissolved oxygen), and agitation speed must be carefully controlled to maintain optimal metabolic activity for this compound synthesis.
Q3: What is the ede Biosynthetic Gene Cluster (ede BGC)?
The ede BGC is a specific sequence of genes in the Brevibacillus brevis chromosome responsible for the synthesis of the this compound antibiotic. This cluster contains all the necessary enzymatic machinery, including non-ribosomal peptide synthetases (NRPSs), to assemble the complex this compound molecule from its precursor amino acids and other substrates. Enhancing the expression of this entire gene cluster is a key strategy for improving yield.[1]
Section 2: Troubleshooting Guide for Low this compound Yield
This section addresses common problems encountered during this compound production experiments.
Q4: My B. brevis culture is growing well (high OD600), but the this compound yield is very low or absent. What are the likely causes?
This common issue points to a disconnect between primary metabolism (cell growth) and secondary metabolism (this compound production).
-
Suboptimal Gene Expression: The ede BGC may not be sufficiently activated. Wild-type promoter strength is often low. Consider genetic engineering strategies outlined in the tables and protocols below.
-
Incorrect Fermentation Phase: this compound is a secondary metabolite, meaning its production often begins during the late logarithmic or early stationary phase of growth. Ensure you are harvesting at the appropriate time (e.g., after 48-72 hours).[2]
-
Nutrient Limitation or Repression: While the culture has enough nutrients for growth, specific precursors for this compound might be depleted, or the presence of an easily metabolized substrate (like high glucose) might be repressing the antibiotic synthesis pathway.
-
Incorrect pH: The optimal pH for cell growth may not be the optimal pH for this compound production. For some Brevibacillus species, a dual-stage pH control, where pH is shifted during the fermentation, can significantly boost product yield.[3]
Q5: My this compound yield is inconsistent between different fermentation batches. How can I improve reproducibility?
Inconsistent yields are typically due to variations in experimental conditions.
-
Inoculum Quality: Ensure the seed culture is prepared consistently. Use a fresh colony to start the liquid preculture and standardize the age, cell density (OD600), and volume of the inoculum used for the main fermentation.
-
Media Preparation: Inaccuracies in media component concentrations can lead to variability. Use calibrated scales and ensure all components are fully dissolved. Sterilize components like glucose separately if they are prone to degradation or reaction with other media constituents during autoclaving.
-
Physical Parameter Control: Small deviations in temperature, pH, or agitation speed in the bioreactor can have a large impact. Calibrate probes regularly and ensure the control system is functioning correctly.[4]
-
Contamination: Low-level microbial contamination can compete for nutrients and alter fermentation conditions, reducing this compound yield. Practice strict aseptic techniques and perform regular purity checks of your culture.[4]
Q6: I am observing contamination in my fermenter. What are the best practices to avoid this?
Contamination is a critical issue in any fermentation process.[4][5]
-
Sterilization: Ensure all components of the fermenter, tubing, and media are properly sterilized according to validated protocols (e.g., autoclaving at 121°C for at least 20 minutes).
-
Aseptic Technique: All additions to the fermenter (inoculum, feed, pH adjusters) must be done under sterile conditions, preferably in a laminar flow hood.
-
System Integrity: Before sterilization, check all seals, O-rings, and connections on the bioreactor to ensure a closed system that can maintain sterility.
-
Positive Pressure: Maintain a slight positive pressure inside the fermenter using sterile filtered air to prevent the ingress of environmental contaminants.
Section 3: Yield Optimization Strategies & Data
Genetic modification has proven to be a highly effective strategy for dramatically increasing this compound yield. Below are summaries of key approaches.
Genetic Engineering Approaches
Table 1: Impact of Promoter Engineering on this compound Production in B. brevis X23
| Original Promoter | Replacement Promoter | Relative ede BGC Expression (Fold Increase) | This compound Yield (mg/L) | Relative this compound Yield (Fold Increase) |
| Pede (WT) | - | 1.0 | ~9.6 | 1.0 |
| Pede (WT) | P43 | 2.9 ± 0.4 | 34.6 | 3.6 ± 0.1 |
| Pede (WT) | Pgrac | 4.1 ± 0.5 | 47.0 | 4.9 ± 0.5 |
| Pede (WT) | Pshuttle-09 | 8.3 ± 0.7 | 57.6 | 6.0 ± 0.3 |
| Pede (WT) | PxylA | 11.2 ± 0.9 | 68.2 | 7.1 ± 0.4 |
| Pede (WT) | Pspc | 15.7 ± 1.1 | 76.8 | 8.0 ± 0.6 |
| Pede (WT) | Pmwp | 20.5 ± 1.2 | 83.6 | 8.7 ± 0.7 |
| Data sourced from a study on in situ promoter replacement to enhance this compound biosynthesis.[1][6] |
Table 2: Effect of Regulatory Gene (edeB) Modification on this compound Production
| Strain Modification | This compound A Yield (Relative Change) | This compound B Yield (Relative Change) | Total this compound Yield (Relative Change) |
| edeB Gene Knockout (ΔedeB) | -17.67% | -16.16% | -18% |
| edeB Gene Complementation | +20.88% | +13.53% | +20.43% |
| edeB Gene Overexpression | +96.60% | +27.26% | +92.27% |
| Data sourced from a study characterizing EdeB as a pathway-specific activator.[4][7][8] |
Fermentation Parameter Optimization
Table 3: Recommended Fermentation Media and Conditions
| Parameter | Recommended Value / Composition | Notes |
| Culture Medium | NB Medium: 10 g/L Tryptone, 3 g/L Beef Extract, 5 g/L NaCl, 10 g/L Glucose.[7] Optimized Medium: 15.6 g/L Glucose, 28.4 g/L Soybean Meal, 6 g/L Starch, 2 g/L CaCO₃, 4 g/L MgSO₄.[1] | The optimized medium reportedly increased antibacterial metabolite production by over 70% compared to a control medium.[1] |
| pH | Initial pH 7.0.[9][10] For some processes, a dual-stage control (e.g., pH 5.5 for the first 12-24h, then shift to 4.5) can improve yield for other metabolites in Lactobacillus brevis and may be applicable.[3] | The optimal pH for growth may differ from the optimal pH for production. A pH shift can trigger secondary metabolism. |
| Temperature | 30°C - 37°C.[2] Some strains may have optimal growth at higher temperatures (e.g., 49-51°C), but this must be validated for this compound production.[11] | Temperature affects both enzyme kinetics and cell viability. The optimal temperature should be determined empirically for the specific strain and process. |
| Agitation | 160 - 180 rpm.[11] | Agitation is crucial for maintaining homogeneity and ensuring adequate oxygen transfer. Excessive shear can damage cells. |
| Aeration | Most Brevibacillus species are strictly aerobic.[10] | Maintain dissolved oxygen (DO) levels through controlled sparging with sterile air. The optimal DO setpoint should be determined experimentally. |
| Fermentation Time | 48 - 72 hours.[2] | Monitor cell growth (OD600) and this compound production over time to determine the optimal harvest point, typically in the stationary phase. |
Section 4: Diagrams and Workflows
Logical Workflow for Troubleshooting Low this compound Yield
Caption: A decision tree for troubleshooting common causes of low this compound yield.
Key Factors Influencing this compound Biosynthesis
Caption: Regulatory and environmental factors affecting the this compound biosynthetic pathway.
General Experimental Workflow for this compound Production
Caption: A standard workflow from media preparation to this compound quantification.
Section 5: Experimental Protocols
Protocol 1: Inoculum and Fermentation Culture
This protocol is based on methods described for B. brevis fermentation.[7][9]
Materials:
-
Brevibacillus brevis strain (wild-type or engineered)
-
LB Medium: 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl
-
NB Fermentation Medium: 10 g/L Tryptone, 3 g/L Beef Extract, 5 g/L NaCl, 10 g/L Glucose
-
Sterile culture flasks and/or bioreactor
-
Shaking incubator and/or bioreactor system
Procedure:
-
Strain Activation: Streak the B. brevis glycerol stock onto a fresh LB agar plate. Incubate at 30°C until single colonies appear (approx. 24-48 hours).
-
Pre-culture: Inoculate a single, well-isolated colony into a flask containing 10-20 mL of sterile liquid LB medium.
-
Incubate the pre-culture at 30°C with shaking at 180 rpm overnight (approx. 12-16 hours).
-
Inoculation: Transfer the pre-culture into the main fermentation vessel containing sterile NB Fermentation Medium. The inoculation volume should be sufficient to achieve a starting optical density at 600 nm (OD600) of approximately 0.1.
-
Fermentation: Incubate the culture at 30°C with agitation (e.g., 180 rpm). If using a bioreactor, maintain a pH of 7.0 and provide aeration with sterile-filtered air.
-
Monitoring and Harvest: Monitor cell growth by measuring OD600 periodically. Harvest the culture after 48-72 hours by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) to separate the cell pellet from the this compound-containing supernatant.
-
Store the supernatant at -20°C for subsequent extraction and analysis.
Protocol 2: this compound Quantification by HPLC (Recommended Starting Point)
This protocol is a general guide for peptide quantification based on common reversed-phase HPLC methods. Optimization will be required.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
This compound standard (if available)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Thaw the fermentation supernatant sample.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulates.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use (e.g., by sonication or helium sparging).[12]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (peptides typically absorb at this wavelength). A PDA detector can be used to scan for the optimal wavelength.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Gradient Elution (Example):
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 70% B
-
30-35 min: Linear gradient from 70% to 95% B
-
35-40 min: Hold at 95% B
-
40-41 min: Linear gradient from 95% to 5% B
-
41-50 min: Re-equilibrate at 5% B
-
-
Quantification:
-
If a pure this compound standard is available, create a calibration curve by injecting known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
If no standard is available, quantification will be relative (based on peak area) between different samples. Mass spectrometry (LC-MS) would be required for confirmation of the this compound peak.
-
References
- 1. Medium Optimization for the Antibacterial Substances Production from Brevibacillus brevis XDH Using Response Surface Methodology | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of mannitol production by Lactobacillus brevis mutant 3-A5 based on dual-stage pH control and fed-batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 5. susupport.com [susupport.com]
- 6. Optimization of Chemical Defined Medium for Lactobacillus brevis Based on Artificial Intelligence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Fermentation: Common Problems and Solutions | Figaro Shakes [figaroshakes.com]
- 8. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 9. Enhancement of this compound production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homeworkforyou.com [homeworkforyou.com]
- 11. CN103710293B - Brevibacillus brevis strain as well as culture method and application thereof - Google Patents [patents.google.com]
- 12. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
Validation & Comparative
Edeine vs. Pactamycin: A Comparative Guide to their Mechanisms on the 30S Ribosomal Subunit
For researchers in microbiology, molecular biology, and drug development, understanding the precise mechanisms of antibiotics that target the bacterial ribosome is paramount. Edeine and pactamycin, both potent inhibitors of protein synthesis that interact with the 30S ribosomal subunit, offer a fascinating case study in contrasting modes of action despite targeting the same ribosomal subunit. This guide provides a detailed comparison of their mechanisms, supported by experimental data, to aid in the design of novel therapeutics and to further fundamental research into the process of translation.
At a Glance: this compound vs. Pactamycin
| Feature | This compound | Pactamycin |
| Binding Site on 30S | Spans helices h24, h44, and h45, overlapping the P-site.[1][2][3] | Primarily binds to the E-site, near 16S rRNA residues G693 and C795.[4][5][6] |
| Primary Effect | Inhibition of translation initiation.[1][2] | Inhibition of translocation.[4][7] |
| Mechanism | Sterically hinders the binding of initiator tRNA (fMet-tRNA) to the P-site, preventing the formation of the 30S initiation complex.[1][2] Induces a conformational change in the 16S rRNA, promoting a base pair between G693 and C795.[4][8] | Binds to the E-site and is thought to physically block the movement of the deacylated tRNA from the P-site to the E-site during translocation.[5][7] It can break the G693-C795 base pair induced by this compound.[4][8] |
| Effect on tRNA Binding | Directly inhibits initiator tRNA binding to the P-site.[1] | Does not inhibit initiator tRNA binding to the P-site; may even relieve this compound-induced inhibition.[4][8] Inhibits the movement of tRNA from the P to the E site.[7] |
| Translational Misreading | Induces translational misreading at the A-site.[4][8] | Not reported to cause misreading. |
Quantitative Analysis of Inhibition
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and pactamycin from various in vitro assays, providing a quantitative comparison of their potency.
| Assay | Organism/System | This compound IC₅₀ (µM) | Pactamycin IC₅₀ (µM) | Reference |
| fMet-tRNA binding to 30S subunits | E. coli | ~2 | >100 (no inhibition) | Dinos et al., 2004[4] |
| Poly(U)-dependent poly(Phe) synthesis | E. coli cell-free | ~1 | ~3 | Dinos et al., 2004[4] |
| Coupled transcription-translation | E. coli cell-free | ~3 | ~3 | Dinos et al., 2004[4] |
| Translocation of AcPhe-tRNA | E. coli ribosomes | Not inhibitory | ~0.25 | Dinos et al., 2004[4] |
Mechanisms of Action: A Detailed Look
This compound and pactamycin both disrupt protein synthesis at the level of the 30S ribosomal subunit, yet their molecular strategies are distinct and even antagonistic.
This compound: A Potent Initiation Inhibitor
This compound primarily functions by obstructing the very first step of protein synthesis: initiation. It binds to a site on the 30S subunit that overlaps with the location where the initiator tRNA (fMet-tRNA) would normally bind in the P-site.[1][2][3] This steric hindrance physically prevents the formation of the 30S initiation complex, a crucial prerequisite for the association of the 50S subunit and the commencement of elongation.
A key feature of this compound's mechanism is its ability to induce a conformational change in the 16S rRNA, specifically promoting the formation of a base pair between the universally conserved residues G693 and C795.[4][8] This structural alteration further stabilizes a conformation of the 30S subunit that is unfavorable for initiator tRNA binding. Interestingly, this compound has also been shown to induce misreading of the genetic code at the A-site, an effect it shares with aminoglycoside antibiotics.[4][8]
Caption: this compound's mechanism of action on the 30S subunit.
Pactamycin: A Translocation Blocker
In contrast to this compound, pactamycin's primary role is the inhibition of the elongation phase of protein synthesis, specifically translocation.[4][7] It binds to the E-site (exit site) of the 30S subunit.[5][6] This strategic location allows it to act as a physical barrier, preventing the movement of the deacylated tRNA from the P-site to the E-site, a critical step in the translocation process that precedes the binding of a new aminoacyl-tRNA to the A-site.
Notably, pactamycin does not inhibit the binding of initiator tRNA to the P-site and, in fact, can counteract the inhibitory effect of this compound.[4][8] This is because pactamycin's binding to the region of G693 and C795 disrupts the base pair induced by this compound, thereby restoring a conformation of the 30S subunit that is more permissive to tRNA binding at the P-site.[4][8] This antagonistic relationship highlights the subtle yet critical conformational dynamics of the ribosome that are exploited by these antibiotics.
Caption: Pactamycin's mechanism of action on the 30S subunit.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the inhibitory effects of this compound and pactamycin.
In Vitro Translation Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
a. Materials:
-
E. coli S30 cell-free extract
-
Premix solution (containing amino acids, ATP, GTP, and other necessary components)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP)
-
This compound and pactamycin stock solutions (in DMSO or water)
-
Nuclease-free water
-
Luminometer or fluorometer
b. Protocol:
-
Prepare a master mix containing the S30 extract, premix solution, and reporter plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound or pactamycin to the reaction tubes. Include a no-antibiotic control and a no-DNA control (for background).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Measure the reporter protein activity (luminescence for luciferase, fluorescence for GFP).
-
Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration to determine the IC₅₀ value.
Caption: Workflow for in vitro translation inhibition assay.
Nitrocellulose Filter Binding Assay for tRNA Binding
This assay directly measures the binding of radiolabeled initiator tRNA to the 30S ribosomal subunit in the presence or absence of antibiotics.
a. Materials:
-
Purified 30S ribosomal subunits
-
Radiolabeled [³H]fMet-tRNA or [³⁵S]fMet-tRNA
-
mRNA with a start codon
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂)
-
This compound and pactamycin stock solutions
-
Nitrocellulose filters (0.45 µm)
-
Filter apparatus
-
Scintillation counter and fluid
b. Protocol:
-
Pre-incubate 30S subunits with mRNA in binding buffer at 37°C for 10 minutes.
-
Add varying concentrations of this compound or pactamycin to the 30S-mRNA complexes and incubate for a further 10 minutes.
-
Initiate the binding reaction by adding radiolabeled fMet-tRNA and incubate for 15-30 minutes at 37°C.
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. The 30S-mRNA-tRNA complexes will be retained on the filter.
-
Wash the filters with cold binding buffer to remove unbound tRNA.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate the amount of bound tRNA for each condition and determine the effect of the antibiotics.
Toeprinting Assay for Initiation Complex Formation
Toeprinting is a primer extension inhibition assay that maps the position of the ribosome on an mRNA molecule. It can be used to assess the formation of the 30S initiation complex.
a. Materials:
-
Purified 30S ribosomal subunits
-
Initiation factors (IF1, IF2, IF3)
-
mRNA template
-
Initiator tRNA (fMet-tRNA)
-
A DNA primer that anneals downstream of the start codon
-
Reverse transcriptase
-
dNTPs (one of which is radiolabeled, e.g., [α-³²P]dATP)
-
This compound and pactamycin stock solutions
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
b. Protocol:
-
Anneal the radiolabeled primer to the mRNA template.
-
In separate reactions, assemble the components for the 30S initiation complex: 30S subunits, mRNA-primer hybrid, initiation factors, and fMet-tRNA.
-
Add this compound or pactamycin at desired concentrations to the respective reaction tubes. Include a control reaction without antibiotics.
-
Incubate the reactions to allow for the formation of the initiation complex.
-
Add reverse transcriptase and dNTPs to initiate primer extension.
-
The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint" - a truncated cDNA product.
-
Denature the samples and run them on a sequencing polyacrylamide gel alongside a sequencing ladder of the same mRNA to precisely map the position of the toeprint.
-
A strong toeprint at the expected position (+15 to +17 nucleotides downstream of the start codon) indicates the formation of a stable initiation complex. The intensity of this band will be reduced in the presence of an effective initiation inhibitor like this compound.
Conclusion
This compound and pactamycin, while both targeting the 30S ribosomal subunit, exemplify the diverse strategies that small molecules can employ to inhibit protein synthesis. This compound acts as a formidable barrier to the initiation of translation, while pactamycin obstructs the process of translocation during elongation. Their contrasting and interacting mechanisms, particularly their opposing effects on the G693-C795 base pair, provide valuable insights into the dynamic nature of the ribosome. A thorough understanding of these mechanisms, supported by the quantitative data and experimental approaches outlined in this guide, is essential for the rational design of new antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 4. The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
Edeine vs. Kasugamycin: A Comparative Guide to Translation Initiation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the precise control of protein synthesis is paramount. Translation initiation, the first and often rate-limiting step, presents a critical checkpoint and a prime target for therapeutic intervention. Among the arsenal of molecules that inhibit this process, the antibiotics edeine and kasugamycin have emerged as powerful tools for research and potential drug development. This guide provides a comprehensive comparison of these two inhibitors, delving into their mechanisms of action, supported by experimental data, and outlining the protocols used to elucidate their function.
At a Glance: this compound vs. Kasugamycin
| Feature | This compound | Kasugamycin |
| Primary Target | 30S ribosomal subunit | 30S ribosomal subunit |
| Binding Site | Spans helices h24, h44, and h45 on the 30S subunit, overlapping the P-site and extending into the E-site.[1][2] | Binds within the mRNA channel of the 30S subunit, near the P and E sites, interacting with 16S rRNA nucleotides G926 and A794.[3][4] |
| Mechanism of Inhibition | Directly blocks the binding of initiator tRNA (fMet-tRNA) to the P-site of the 30S subunit, thereby preventing the formation of the 30S pre-initiation complex.[1][2] It can also indirectly affect P-site tRNA binding by perturbing the mRNA path.[1][2] | Sterically hinders the proper placement of the initiator tRNA in the P-site and interferes with the codon-anticodon interaction.[5] Its inhibitory effect is context-dependent, influenced by the nucleotide preceding the start codon.[5][6][7][8] |
| Effect on mRNA | Can perturb the path of the mRNA, indirectly affecting tRNA binding.[1][2] | Mimics mRNA nucleotides, leading to destabilization of tRNA binding.[9] Inhibition is sensitive to the mRNA sequence, particularly the -1 position relative to the start codon.[6][7][8] |
| Specificity | Broad-spectrum inhibitor of both prokaryotic and eukaryotic translation initiation.[1][2][10] | Primarily inhibits prokaryotic translation initiation.[11] Shows specificity for canonical mRNAs over leaderless mRNAs.[9] |
| Resistance Mechanisms | Not well-documented in the provided search results. | Mutations in the 16S rRNA at positions G926 and A794 can confer resistance, although these mutations do not necessarily prevent drug binding.[3][4] |
Delving Deeper: Mechanism of Action
Both this compound and kasugamycin exert their inhibitory effects by targeting the small (30S) ribosomal subunit, a key player in the initiation of protein synthesis. However, the specifics of their interactions and the consequences for the translation machinery differ significantly.
This compound: This peptide antibiotic acts as a direct roadblock to the formation of the translation initiation complex. Its binding site on the 30S subunit physically overlaps with the location where the initiator tRNA (fMet-tRNA) would normally bind in the peptidyl (P) site.[1][2] This steric hindrance prevents the association of the initiator tRNA, a critical step for the assembly of a functional 70S initiation complex. Furthermore, this compound's interaction with the ribosome can also disrupt the proper path of the messenger RNA (mRNA), adding another layer to its inhibitory mechanism.[1][2] Recent cryo-electron microscopy studies have revealed that this compound binds within the E-site of the 30S subunit, affecting early steps of 30S pre-initiation complex formation.[12][13][14][15][16]
Kasugamycin: This aminoglycoside antibiotic employs a more nuanced mechanism of inhibition. It binds within the mRNA channel on the 30S subunit, in close proximity to the P and E sites.[3][4] Instead of directly competing with the initiator tRNA for its binding site, kasugamycin mimics the structure of mRNA nucleotides.[9] This mimicry destabilizes the binding of the initiator tRNA to the P-site, effectively preventing the formation of a stable initiation complex.[9] A key feature of kasugamycin's action is its context-dependent nature. The efficiency of inhibition is significantly influenced by the nucleotide sequence of the mRNA, particularly the base at the -1 position (immediately upstream of the start codon).[5][6][7][8] A guanine (G) at this position makes translation particularly sensitive to kasugamycin.[5] This specificity allows for the selective inhibition of a subset of mRNAs.[3]
Visualizing the Mechanisms
To better understand the distinct inhibitory actions of this compound and kasugamycin, the following diagrams illustrate their binding sites and effects on the 30S ribosomal subunit during translation initiation.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. cris.upc.edu.pe [cris.upc.edu.pe]
- 15. researchgate.net [researchgate.net]
- 16. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Eukaryotic Translation Inhibition: Cycloheximide vs. Edeine
For researchers, scientists, and drug development professionals navigating the complexities of eukaryotic translation inhibition, the choice of inhibitor is critical. Cycloheximide and Edeine represent two widely utilized but mechanistically distinct tools for arresting protein synthesis. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate inhibitor for specific research applications.
At a Glance: Key Differences
| Feature | Cycloheximide | This compound |
| Target Ribosomal Subunit | 60S (Large) | 40S (Small) |
| Mechanism of Action | Inhibits the translocation step of elongation | Inhibits initiation by preventing initiator tRNA binding |
| Stage of Translation Affected | Elongation | Initiation |
| Reversibility | Rapidly reversible | Information not widely available |
| Primary Effect on Polysomes | "Freezes" polysomes | Causes polysome disassembly |
Mechanism of Action: A Tale of Two Ribosomal Subunits
The fundamental difference between cycloheximide and this compound lies in their target and mechanism of action within the ribosome.
Cycloheximide exerts its inhibitory effect on the large (60S) ribosomal subunit. Specifically, it binds to the E-site (exit site) of the ribosome, sterically hindering the translocation of deacylated tRNA from the P-site (peptidyl site) to the E-site. This effectively stalls the ribosome during the elongation phase of protein synthesis, leading to an accumulation of ribosomes on the mRNA, a phenomenon often referred to as "freezing" polysomes.[1]
This compound , in contrast, is a universal translation inhibitor that targets the small (40S) ribosomal subunit in eukaryotes. Its primary mechanism involves interfering with the binding of the initiator methionyl-tRNA (Met-tRNAi) to the P-site.[2] By disrupting this crucial initiation step, this compound prevents the formation of a functional 80S initiation complex, thereby inhibiting the commencement of protein synthesis altogether. This leads to the disassembly of polysomes as ribosomes complete translation of existing mRNAs but fail to initiate new rounds.
Quantitative Comparison: Potency and Cytotoxicity
Direct comparative studies on the IC50 values of cycloheximide and this compound in the same eukaryotic cell lines under identical experimental conditions are limited in the publicly available literature. However, data from various sources provide insights into their respective potencies.
Cycloheximide:
The half-maximal inhibitory concentration (IC50) of cycloheximide for protein synthesis inhibition varies depending on the cell line and experimental conditions.
| Cell Line | IC50 for Protein Synthesis Inhibition (nM) | Reference |
| HepG2 | 6600 ± 2500 | [3] |
| Primary Rat Hepatocytes | 290 ± 90 | [3] |
It is important to note that the cytotoxic concentration (CC50) of cycloheximide can be close to or even lower than its IC50 for protein synthesis inhibition, indicating that at concentrations effective for inhibiting translation, significant cell death may occur.[3]
This compound:
Quantitative data on the IC50 of this compound for eukaryotic translation inhibition is less readily available in comprehensive tables. However, studies have shown that both this compound and pactamycin inhibit prokaryotic and eukaryotic systems with comparable efficiencies. One study noted that in an in vitro E. coli translation system, this compound had a higher IC50 than some other inhibitors, while still being effective.
Due to the lack of directly comparable data, researchers should empirically determine the optimal concentration of each inhibitor for their specific cell type and experimental goals.
Experimental Protocols
Determining the IC50 of a Translation Inhibitor
A common method to determine the IC50 of a translation inhibitor is to measure the incorporation of a radiolabeled amino acid (e.g., 35S-methionine) or use a reporter assay (e.g., luciferase) in the presence of varying concentrations of the inhibitor.
Workflow for IC50 Determination:
Key Steps:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate.
-
Inhibitor Treatment: Add serial dilutions of cycloheximide or this compound to the wells. Include a vehicle-only control.
-
Metabolic Labeling/Reporter Assay: After a pre-incubation period with the inhibitor, add a labeling reagent such as 35S-methionine or a luciferase substrate.
-
Incubation: Incubate for a time sufficient to detect a robust signal in the control wells.
-
Quantification: Lyse the cells and measure the incorporated radioactivity (e.g., via scintillation counting) or luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control and plot the results to determine the IC50 value.
Polysome Profiling
Polysome profiling by sucrose gradient ultracentrifugation is a powerful technique to visualize the global state of translation within a cell. The distinct effects of cycloheximide and this compound on translation initiation and elongation result in characteristic changes in the polysome profile.
Expected Polysome Profile Changes:
-
Cycloheximide: As an elongation inhibitor, cycloheximide "freezes" ribosomes on the mRNA, leading to the preservation or even an increase in the polysome fractions.
-
This compound: As an initiation inhibitor, this compound prevents new ribosomes from binding to mRNA. Ribosomes already engaged in translation will complete their cycle and detach, leading to a decrease in the polysome fractions and an increase in the monosome (80S) peak.
Polysome Profiling Workflow:
Off-Target Effects and Other Considerations
Cycloheximide:
-
Apoptosis: Cycloheximide is known to induce apoptosis in various cell types, a critical consideration when studying cellular processes beyond immediate translation inhibition.[4]
-
Gene Expression: It can cause rapid transcriptional upregulation of certain genes, which may confound studies on gene expression regulation.[5]
-
Signaling Pathways: Cycloheximide has been shown to affect signaling pathways, such as inducing the internalization of the EGF receptor, independent of its effect on protein synthesis.[6]
-
Reversibility: The inhibitory effect of cycloheximide is rapidly reversible upon its removal from the culture medium.[1]
This compound:
-
Translational Misreading: this compound has been reported to induce translational misreading in the A-site of the ribosome, which could lead to the synthesis of aberrant proteins.[7][8]
-
Cytotoxicity: While specific data is limited, as a universal translation inhibitor, this compound is expected to be cytotoxic to eukaryotic cells.
-
Reversibility: Detailed information on the reversibility of this compound's inhibitory effect in eukaryotic cells is not as well-documented as for cycloheximide.
Conclusion and Recommendations
The choice between cycloheximide and this compound fundamentally depends on the experimental question being addressed.
-
For studying translation elongation or to obtain a snapshot of actively translating ribosomes (e.g., ribosome profiling), cycloheximide is the inhibitor of choice. Its ability to "freeze" polysomes provides a stable representation of the translatome at a specific moment. However, researchers must be mindful of its potential off-target effects and rapid reversibility.
-
For investigating translation initiation or for applications requiring the depletion of polysomes, this compound is a suitable option. Its mechanism of blocking the very first step of translation provides a distinct experimental window. The potential for translational misreading and the lack of extensive data on its reversibility and off-target effects in eukaryotes warrant careful consideration and empirical validation.
Ultimately, a thorough understanding of the distinct mechanisms and potential caveats of both cycloheximide and this compound is paramount for the rigorous design and accurate interpretation of experiments aimed at dissecting the intricate process of eukaryotic translation.
References
- 1. Cycloheximide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 5. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cycloheximide on epidermal growth factor receptor trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional differences between Edeine A and Edeine B in research
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between closely related molecules is paramount. This guide provides an objective comparison of Edeine A and this compound B, two potent peptide antibiotics that serve as valuable tools in molecular biology and antimicrobial research.
Edeines are non-ribosomal pentapeptide antibiotics produced by the bacterium Brevibacillus brevis. They are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as their ability to inhibit translation in both prokaryotic and eukaryotic systems. This dual activity makes them powerful research tools for dissecting the mechanisms of protein synthesis. The two most common forms, this compound A and this compound B, share a core peptide structure but differ in their C-terminal polyamine moiety, a distinction that subtly influences their biological activity.
Structural and Functional Overview
This compound A and this compound B are composed of an N-terminal β-tyrosine, isoserine, 2,3-diaminopropanoic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), and glycine. The primary structural difference lies in the terminal polyamine group: this compound A contains a spermidine moiety, while this compound B possesses a guanylspermidine moiety.[1] This seemingly minor chemical alteration can lead to differences in their biological potency and specific interactions.
Both this compound A and this compound B exert their primary biological effect by inhibiting the initiation of protein synthesis.[2][3][4] They bind to the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) in the vicinity of the P-site (peptidyl-tRNA site).[3][4] This binding sterically hinders the proper placement of the initiator tRNA (fMet-tRNA in bacteria), thereby preventing the formation of a functional initiation complex and halting protein synthesis.[2][3][4][5]
Interestingly, the biological activity of edeines is concentration-dependent. At lower concentrations (≤ 15 µg/mL), they have been observed to inhibit DNA synthesis, while at higher concentrations (≥ 150 µg/mL), their predominant effect is the inhibition of protein synthesis.[1][6]
Quantitative Comparison of Biological Activity
While both this compound A and B are potent inhibitors of translation, their relative efficacy can vary depending on the biological system and the specific assay conditions. The addition of the guanidinium group in this compound B is thought to enhance its binding affinity to the ribosome through additional electrostatic interactions with the ribosomal RNA.
| Parameter | This compound A | This compound B | Target Organism/System |
| Primary Target | Small ribosomal subunit (30S/40S) | Small ribosomal subunit (30S/40S) | Prokaryotes and Eukaryotes |
| Mechanism of Action | Inhibition of translation initiation | Inhibition of translation initiation | Protein Synthesis Machinery |
| Structural Difference | C-terminal spermidine | C-terminal guanylspermidine | Polyamide Moiety |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of this compound A and B on protein synthesis in a cell-free system.
Materials:
-
Coupled in vitro transcription/translation system (e.g., E. coli S30 extract or Rabbit Reticulocyte Lysate)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) under the control of a suitable promoter (e.g., T7)
-
This compound A and this compound B stock solutions of known concentration
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine, if using autoradiography for detection)
-
Reaction buffer and other components supplied with the in vitro translation kit
-
Microplate reader (for colorimetric or luminescent assays) or equipment for gel electrophoresis and autoradiography
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, set up the in vitro transcription/translation reaction according to the manufacturer's instructions. Typically, this includes the cell-free extract, reaction buffer, amino acid mixture, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound A or this compound B to the reaction mixtures. Include a no-inhibitor control and a no-template control.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C for E. coli S30 extract) for a specified time (e.g., 60-90 minutes) to allow for transcription and translation of the reporter protein.
-
Detection and Quantification:
-
Luminescent/Colorimetric Assay: If a luciferase or β-galactosidase reporter is used, add the appropriate substrate and measure the signal using a microplate reader.
-
Radiolabeling: If a radiolabeled amino acid was included, stop the reaction and analyze the protein products by SDS-PAGE followed by autoradiography. The intensity of the protein band corresponding to the reporter protein can be quantified using densitometry.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of protein synthesis) can then be determined from the resulting dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound A and this compound B stock solutions
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Antibiotics: In a 96-well plate, perform a two-fold serial dilution of this compound A and this compound B in the growth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibiotics. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[7][8][9]
Visualizing the Mechanism of Action
To better understand the functional role of this compound A and B, the following diagrams illustrate their mechanism of action and the experimental workflow for their comparison.
Caption: this compound A and B bind near the P-site of the small ribosomal subunit, blocking initiator tRNA binding.
Caption: Experimental workflow for the comparative analysis of this compound A and this compound B.
Conclusion
This compound A and this compound B are invaluable tools for studying the intricate process of protein synthesis. Their primary functional difference stems from the C-terminal polyamine, with the guanylspermidine of this compound B potentially offering enhanced binding to the ribosome. While both are potent inhibitors of translation initiation, the choice between them for a specific research application may depend on the desired potency and the biological system under investigation. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further elucidate the subtle yet significant functional distinctions between these two important molecules.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 3. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Characterization of a pathway−specific activator of this compound biosynthesis and improved this compound production by its overexpression in Brevibacillus brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of 30S Initiation Complex Inhibition: A Comparative Analysis of Edeine and GE81112
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of ribosomal antibiotics is paramount for the development of new antimicrobial agents. This guide provides a detailed comparative analysis of two potent inhibitors of the bacterial 30S initiation complex: Edeine and GE81112. By examining their distinct effects on the translation initiation pathway, supported by experimental data, this document aims to offer a clear and objective comparison to inform future research and drug discovery efforts.
Executive Summary
This compound and GE81112 are both natural product antibiotics that target the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis at the initiation stage. While both compounds ultimately prevent the formation of a functional 70S initiation complex, they do so through distinct molecular mechanisms. Recent high-resolution cryo-electron microscopy (cryo-EM) studies have revealed that both antibiotics bind within the E-site of the 30S subunit. However, they interfere with different sequential steps of the initiation process. This compound acts at an early stage, preventing the stable binding of the initiator tRNA to the P-site. In contrast, GE81112 allows for the initial association of the initiator tRNA and even start codon recognition but stalls the 30S pre-initiation complex in an "unlocked" conformational state, preventing the crucial subsequent step of initiation factor 3 (IF3) departure. This comparative guide will delve into their mechanisms, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their study.
Comparative Analysis of Inhibitory Action
| Feature | This compound | GE81112 |
| Target Site | Binds within the E-site of the 30S ribosomal subunit.[1][2][3] | Binds within the E-site of the 30S ribosomal subunit.[1][2][3] |
| Primary Mechanism | Inhibits the stable binding of initiator fMet-tRNA to the P-site, affecting early steps of 30S pre-initiation complex formation.[1][2][3][4] | Stalls the 30S pre-initiation complex in an unlocked state after start codon recognition, impeding the departure of initiation factor IF3.[1][2][3][5] |
| Effect on Codon Recognition | Prevents proper codon-anticodon interaction by sterically hindering initiator tRNA binding.[6][7] | Allows for start codon recognition by the initiator tRNA.[2][3] |
| Effect on IF3 | Indirectly affects the initiation pathway at a step before IF3 release. | Directly prevents the departure of the C-terminal domain (CTD) of IF3 from its binding site.[1] |
| Nature of Inhibition | Universal inhibitor of translation initiation, affecting both prokaryotes and eukaryotes.[1] | Highly specific for bacterial translation initiation.[8] |
Quantitative Performance Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and GE81112 in an in vitro bacterial translation system. It is important to note that direct comparison of IC50 values should be made with caution unless determined under identical experimental conditions. The data presented below is sourced from a study that conducted a direct comparison.
| Compound | IC50 (µM) in E. coli in vitro translation system | Reference |
| This compound | ~1.5 | [9] |
| GE81112 | ~0.9 | [9] |
Note: Lower IC50 values indicate higher potency.
Mechanisms of Action on the 30S Initiation Pathway
The formation of the 30S initiation complex is a multi-step process involving the 30S ribosomal subunit, mRNA, initiation factors (IF1, IF2, and IF3), and the initiator fMet-tRNA. This compound and GE81112 disrupt this pathway at different key stages.
This compound: Blocking the Entry Gate
This compound acts as an early-stage inhibitor. By binding to the E-site, it sterically hinders the correct placement and stable binding of the initiator fMet-tRNA in the adjacent P-site. This prevents the formation of a stable pre-initiation complex and consequently blocks all subsequent steps, including codon recognition and the association of the 50S subunit.
References
- 1. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of a 30S pre-initiation complex stalled by GE81112 reveals structural parallels in bacterial and eukaryotic protein synthesis initiation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling Edeine's Grip: A Comparative Guide to its Ribosomal Binding Site
For researchers, scientists, and drug development professionals, understanding the precise interactions of potential therapeutics with their targets is paramount. This guide provides a detailed comparison of the binding site of the antibiotic edeine on the bacterial ribosome, supported by experimental data and methodologies. We will compare this compound's performance with other ribosome-targeting antibiotics, offering a comprehensive resource for those engaged in antibacterial drug discovery and development.
This compound, a polypeptide antibiotic, exerts its antibacterial effect by potently inhibiting protein synthesis. Its specific interaction with the ribosome, the cell's protein synthesis machinery, has been a subject of intense study. This guide delves into the validation of this compound's binding site, comparing it with other well-characterized ribosome inhibitors.
Performance Comparison: this compound and its Alternatives
| Antibiotic | Target Site on 30S Subunit | Binding Affinity (Kd) | Translation Inhibition (IC50) | Key Interactions & Conformational Changes |
| This compound | P-site, spanning h24, h44, and h45 | Not available | ~2 µM (inhibition of fMet-tRNA binding to E. coli 30S)[1][2] | Induces base-pairing between G693 and C795 of 16S rRNA, obstructing the mRNA path.[3][4][5][6] |
| Pactamycin | Involves residues G693 and C795 | Not available | - | Binds between G693 and C795, preventing their this compound-induced base pairing.[4][7][8] |
| Tetracycline | A-site | ~1 µM (E. coli ribosome)[3] | - | Sterically hinders the binding of aminoacyl-tRNA to the A-site.[9] |
| GE81112 | P-site | Not available | 0.9 µM (E. coli translation system)[10] | Binds to the P-site and stabilizes the anticodon-stem loop of initiator tRNA in a distorted conformation.[11] |
| Kasugamycin | P- and E-sites | 20 µM[11][12] | ~30 µM (E. coli translation system)[12] | Overlaps with the mRNA path, preventing the formation of the 30S initiation complex.[11] |
Visualizing the Mechanism of Action
The following diagram illustrates the validated mechanism of this compound's inhibitory action on the bacterial 30S ribosomal subunit during the initiation of protein synthesis.
Experimental Protocols
The validation of this compound's binding site and its mechanism of action relies on a combination of structural biology techniques and biochemical assays. Below are detailed methodologies for key experiments.
X-ray Crystallography of the Ribosome-Edeine Complex
This technique provides high-resolution structural information of the this compound binding pocket on the ribosome.
Methodology:
-
Ribosome Preparation: Isolate and purify 30S ribosomal subunits from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli). Assess the purity and activity of the subunits.
-
Complex Formation: Incubate the purified 30S subunits with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. This involves mixing the ribosome-edeine complex with a variety of precipitants, buffers, and salts at different concentrations.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.
-
Structure Determination and Refinement: The diffraction patterns are processed to determine the electron density map. The structure of the 30S subunit is fitted into the map, and the position of this compound is identified in the difference density map. The final model is refined to obtain an accurate representation of the binding site and interactions.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Edeine Complex
Cryo-EM is a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like the ribosome.
Methodology:
-
Sample Preparation: A small volume of the purified 30S-edeine complex is applied to an EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. A 3D reconstruction of the ribosome-edeine complex is then generated.
-
Model Building and Analysis: An atomic model of the 30S subunit and this compound is fitted into the cryo-EM density map. The binding pose of this compound and its interactions with the ribosomal RNA and proteins are then analyzed.
In Vitro Translation Inhibition Assay
This biochemical assay quantifies the inhibitory effect of this compound on protein synthesis.
Methodology:
-
Assay System: Utilize a cell-free transcription-translation (TX-TL) system, typically derived from E. coli. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Reporter Gene: Use a DNA template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).
-
Inhibition Assay: Set up reactions containing the TX-TL system, the reporter DNA template, and varying concentrations of this compound (and control antibiotics).
-
Incubation: Incubate the reactions at 37°C to allow for transcription and translation.
-
Quantification: Measure the amount of reporter protein produced. For luciferase, this is done by adding a substrate and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay directly measures the binding of a ligand to the ribosome.
Methodology:
-
Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).
-
Binding Reaction: Incubate a constant concentration of purified 30S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer.
-
Filtration: After reaching equilibrium, the reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound radiolabeled this compound are retained on the filter, while unbound this compound passes through.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound this compound is plotted against the concentration of free this compound. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., the Scatchard equation).
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for validating the binding of a small molecule, such as this compound, to the ribosome.
By combining these robust experimental approaches, a comprehensive understanding of this compound's interaction with the ribosome has been achieved, providing a solid foundation for the structure-based design of novel antibiotics. The detailed methodologies and comparative data presented in this guide are intended to aid researchers in their efforts to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 6. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tetracycline [pdb101.rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Edeine's Inhibition of fMet-tRNA Binding: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Edeine, a potent polypeptide antibiotic, serves as a critical tool in molecular biology for its specific inhibition of translation initiation. Its mechanism of action primarily involves blocking the binding of the initiator tRNA, fMet-tRNA, to the ribosomal P-site. For researchers investigating novel antibiotics or studying the intricacies of protein synthesis, robust and reliable biochemical assays are paramount to confirm and quantify this inhibitory effect. This guide provides a comparative overview of key biochemical assays used to demonstrate and characterize the inhibitory activity of this compound on fMet-tRNA binding, with a comparison to other known translation initiation inhibitors.
Mechanism of Action of this compound
This compound binds to the 30S ribosomal subunit, inducing a conformational change that ultimately prevents the proper positioning of fMet-tRNA in the P-site. This action effectively halts the formation of the 70S initiation complex, a crucial step for the commencement of protein synthesis. Understanding this mechanism is key to interpreting the results of the biochemical assays described below.
A Comparative Guide to X-ray Crystallography Studies of Edeine-Ribosome Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of X-ray crystallography studies on Edeine-ribosome complexes, offering insights into the antibiotic's mechanism of action and its interactions with the ribosomal machinery. The information presented is supported by experimental data from key publications in the field, with detailed protocols and visualizations to facilitate a comprehensive understanding.
This compound: A Universal Inhibitor of Translation Initiation
This compound is a peptide antibiotic produced by Bacillus brevis that acts as a universal inhibitor of protein synthesis, affecting ribosomes across all kingdoms of life.[1] Its broad-spectrum activity makes it a subject of significant interest for understanding the fundamental mechanisms of translation and for the development of novel antimicrobial agents. X-ray crystallography has been a pivotal technique in elucidating the precise binding site and inhibitory mechanism of this compound on the ribosome.
The Mechanism of Action: Insights from Crystal Structures
X-ray crystallography studies have revealed that this compound binds to a single site on the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes).[2] This binding site is located on the solvent side of the platform, in the vicinity of the E-site (Exit site), and spans several helices of the 16S rRNA (or 18S rRNA in eukaryotes), namely h24, h28, h44, and h45.[1][2]
The binding of this compound induces a significant conformational change in the ribosome, most notably the formation of a new base pair between two universally conserved nucleotides, G693 and C795 (E. coli numbering).[2][3] This induced base pair formation has several critical consequences for ribosome function:
-
Inhibition of P-site tRNA Binding: The spermidine-like moiety of this compound directly interacts with the backbone of the P-site tRNA, reducing its affinity for the ribosome.[1] The induced G693-C795 base pair further prevents the proper codon-anticodon interaction in the P-site.[3][4]
-
Alteration of the mRNA Path: The binding of this compound alters the path of the mRNA, particularly in the region that interacts with the initiation codon.[1] This distortion hinders the formation of the 80S initiation complex.
-
Induction of Translational Misreading: Interestingly, while primarily an initiation inhibitor, this compound has also been shown to induce translational misreading at the A-site (Aminoacyl site) at levels comparable to streptomycin.[3][4]
Comparative Analysis with Other Ribosome-Targeting Antibiotics
To better understand the unique mechanism of this compound, it is useful to compare it with other well-characterized antibiotics that target the small ribosomal subunit.
| Antibiotic | Primary Binding Site | Key Mechanism of Action |
| This compound | P-site and E-site vicinity on the 30S subunit | Inhibits initiation by preventing P-site tRNA binding and altering the mRNA path.[1][5] Induces a G693-C795 base pair.[2][3] |
| Pactamycin | E-site on the 30S subunit | Binds to and displaces the mRNA from its usual path in the E-site, preventing the formation of the 30S initiation complex.[5] It binds between G693 and C795, breaking the this compound-induced base pair.[3] |
| Tetracycline | A-site on the 30S subunit | Blocks the binding of aminoacyl-tRNA to the A-site, thereby inhibiting the elongation step of protein synthesis.[1][6] |
| Kasugamycin | P-site on the 30S subunit | Overlaps with the mRNA path and interferes with translation initiation.[5] Its binding site partially overlaps with that of this compound.[1] |
Quantitative Data from X-ray Crystallography Studies
The following table summarizes key quantitative data from a seminal X-ray crystallography study of the this compound-ribosome complex.
| PDB ID | Complex | Organism | Resolution (Å) | Key Findings |
| 1I95 | 30S ribosomal subunit with this compound B1 | Thermus thermophilus | 4.5 | This compound binds near the E-site, interacting with rRNA helices h24, h28, h44, and h45.[1][5] It induces a base pair between G693 and C795 and sterically hinders P-site tRNA binding.[2] |
Detailed Experimental Protocols
The structural determination of the this compound-ribosome complex involved a series of meticulous experimental steps.
Crystallization of the 30S-Edeine Complex
-
Preparation of Ribosomal Subunits: 30S ribosomal subunits were purified from Thermus thermophilus.
-
Complex Formation: The purified 30S subunits were incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: Crystals of the 30S-Edeine complex were grown using the vapor diffusion method. The crystallization conditions typically involve a specific combination of salts, buffers, and precipitants at a controlled temperature.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Freezing: Crystals were cryo-protected to prevent damage from radiation and flash-frozen in liquid nitrogen.
-
Data Collection: X-ray diffraction data were collected at a synchrotron radiation source, which provides high-intensity X-ray beams necessary for high-resolution data from large macromolecular complexes like the ribosome.[7]
-
Structure Determination: The structure was solved using molecular replacement, utilizing the known structure of the 30S ribosomal subunit as a starting model. Difference Fourier maps (σA weighted) were then used to locate the bound this compound molecule and to identify conformational changes in the rRNA.[1][8]
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography of the this compound-ribosome complex and the logical flow of this compound's inhibitory action.
Conclusion
X-ray crystallography has provided atomic-level details of the interaction between this compound and the ribosome, revealing a unique mechanism of translation inhibition. By inducing a specific conformational change in the 16S rRNA, this compound effectively locks the ribosome in a state that is incompatible with the binding of initiator tRNA and the correct positioning of mRNA. These structural insights are invaluable for understanding the intricate process of protein synthesis and for guiding the structure-based design of new antibiotics that can overcome existing resistance mechanisms. The comparative analysis with other antibiotics highlights the diverse strategies that small molecules can employ to target the highly conserved ribosomal machinery.
References
- 1. Crystal structures of complexes of the small ribosomal subunit with tetracycline, this compound and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics Targeting Ribosomes [esrf.fr]
- 7. aps.anl.gov [aps.anl.gov]
- 8. researchgate.net [researchgate.net]
Edeine's Differential Impact on Prokaryotic and Eukaryotic Translation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edeine is a peptide antibiotic produced by Bacillus brevis that acts as a universal inhibitor of translation, affecting both prokaryotic and eukaryotic systems.[1] Despite its broad activity, the precise mechanisms of action and binding sites on the ribosome differ significantly between these two domains of life. This guide provides a detailed comparison of this compound's effects on prokaryotic versus eukaryotic translation, supported by experimental data and detailed protocols to facilitate further research and drug development.
Comparative Analysis of this compound's Effects
This compound primarily targets the initiation phase of translation in both prokaryotes and eukaryotes. However, its interaction with the ribosomal subunits and the subsequent inhibitory outcomes are distinct.
Mechanism of Action
In Prokaryotes: this compound binds to the 30S ribosomal subunit, specifically interacting with helices h24, h44, and h45.[2] This binding site overlaps with the P-site, sterically hindering the binding of the initiator fMet-tRNA.[2] This blockage prevents the formation of the 30S pre-initiation complex, a crucial early step in protein synthesis. Furthermore, this compound binding induces a conformational change in the 16S rRNA, specifically promoting a base-pairing interaction between G693 and C795, which may further obstruct the mRNA path.[3][4] Some studies have also reported that this compound can induce misreading at the A-site, suggesting a multifaceted impact on translational fidelity.[3][4]
In Eukaryotes: In contrast to its P-site interference in prokaryotes, this compound binds exclusively to the E-site (exit site) of the 40S ribosomal subunit in eukaryotes, such as yeast.[2] This interaction is thought to interfere with the proper recognition of the start codon during the scanning process of the 40S subunit along the mRNA. By binding to the E-site, this compound may disrupt the precise positioning of the initiator Met-tRNAi in the P-site, thereby preventing the successful assembly of a translation-competent 80S ribosome at the correct initiation site.[1]
Quantitative Comparison of Inhibition
While this compound is a potent inhibitor of both prokaryotic and eukaryotic translation, direct, side-by-side quantitative comparisons of its IC50 values in the literature are limited. However, studies have shown that this compound inhibits both E. coli (prokaryotic) and yeast/HeLa cell (eukaryotic) in vitro translation systems with comparable efficiencies.[5]
| Feature | Prokaryotic Translation (e.g., E. coli) | Eukaryotic Translation (e.g., Yeast, HeLa) |
| Target Subunit | 30S | 40S |
| Binding Site | P-site (overlapping) | E-site (exclusive) |
| Primary Effect | Blocks initiator fMet-tRNA binding | Interferes with start codon recognition during scanning |
| Inhibitory Concentration (IC50) | Comparable to eukaryotic systems | Comparable to prokaryotic systems |
Experimental Protocols
To investigate the effects of this compound on translation, several key experimental techniques are employed. Below are detailed methodologies for commonly used assays.
In Vitro Translation Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for prokaryotic and eukaryotic translation.
Materials:
-
Prokaryotic System: E. coli S30 extract or a reconstituted PURE system.
-
Eukaryotic System: Rabbit reticulocyte lysate (RRL) or wheat germ extract.[6][7][8]
-
This compound stock solution of known concentration.
-
Reporter mRNA (e.g., luciferase, GFP).
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a non-radioactive detection system).
-
Reaction buffer and energy source (ATP, GTP).
-
Scintillation counter or luminometer/fluorometer.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
Set up the in vitro translation reactions in microcentrifuge tubes or a 96-well plate. For each reaction, combine the cell-free extract, reaction buffer, energy source, amino acid mixture, and reporter mRNA.
-
Add the different concentrations of this compound to the respective reactions. Include a no-Edeine control (vehicle control).
-
Incubate the reactions at the optimal temperature for the system (e.g., 37°C for E. coli, 30°C for RRL) for a specified time (e.g., 60-90 minutes).[6]
-
Stop the reaction (e.g., by adding an RNase or placing on ice).
-
Quantify the amount of newly synthesized protein. For radiolabeled amino acids, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For luciferase or GFP reporters, measure the luminescence or fluorescence, respectively.[6]
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-Edeine control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.[6]
Toeprinting Assay
This technique is used to map the precise position of the ribosome on an mRNA molecule and is particularly useful for studying the effects of inhibitors on translation initiation.[9][10][11]
Objective: To determine if this compound stalls the ribosome at the initiation codon in prokaryotic and eukaryotic systems.
Materials:
-
Purified prokaryotic (30S) or eukaryotic (40S/80S) ribosomal subunits.
-
Initiation factors (IFs for prokaryotes, eIFs for eukaryotes).
-
Initiator tRNA (fMet-tRNAfMet for prokaryotes, Met-tRNAi for eukaryotes).
-
The mRNA of interest.
-
A DNA primer labeled with a fluorescent dye or a radioactive isotope that is complementary to a sequence downstream of the start codon.[12][13]
-
Reverse transcriptase.
-
dNTPs.
-
This compound.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
Procedure:
-
Assemble the translation initiation complexes by incubating the ribosomal subunits, mRNA, initiator tRNA, and initiation factors in the presence or absence of this compound.[13]
-
Anneal the labeled primer to the mRNA within the complex.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome, creating a "toeprint".
-
Terminate the reactions and purify the cDNA products.
-
Analyze the cDNA products by denaturing PAGE. The size of the toeprint fragment indicates the position of the leading edge of the ribosome on the mRNA.[11]
-
A strong band at a specific position in the presence of this compound, corresponding to the initiation codon, would indicate that this compound stalls the ribosome at this step.
Visualizations
Mechanism of this compound Action
Caption: Differential mechanisms of this compound inhibition in prokaryotic and eukaryotic translation initiation.
Experimental Workflow: In Vitro Translation Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Dissecting the ribosomal inhibition mechanisms of this compound and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of characteristics and function of translation termination signals between and within prokaryotic and eukaryotic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 8. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
- 13. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Edeine and Streptomycin: A Comparative Analysis of Their Impact on Translational Misreading
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the effects of the translational inhibitors edeine and streptomycin on ribosomal accuracy. This report synthesizes key experimental findings on their mechanisms of action and impact on translational misreading, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction
Protein synthesis is a fundamental cellular process where the ribosome translates the genetic code into functional proteins with a high degree of accuracy. Errors in this process, known as translational misreading, can lead to the production of non-functional or toxic proteins, cellular stress, and in some cases, can be exploited for therapeutic purposes. Certain antibiotics function by inducing translational misreading in bacteria, leading to cell death. This guide provides a comparative analysis of two such antibiotics, this compound and streptomycin, focusing on their distinct mechanisms of action and their quantitative effects on translational fidelity.
Mechanisms of Action: A Tale of Two Inhibitors
This compound and streptomycin both target the bacterial 30S ribosomal subunit to disrupt protein synthesis, yet their primary modes of action and the mechanisms by which they induce misreading are fundamentally different.
This compound: An Initiation Inhibitor with a Misreading Side Effect
This compound is a pentapeptide antibiotic that primarily acts as a potent inhibitor of translation initiation.[1] Its main mechanism involves binding to the 30S ribosomal subunit and inducing the formation of a base pair between two universally conserved residues of the 16S rRNA: G693 and C795.[2][3] This structural rearrangement sterically blocks the binding of the initiator tRNA to the ribosomal P-site, thereby preventing the formation of the translation initiation complex.[3][4]
While its primary role is to halt the start of protein synthesis, this compound also induces translational misreading at the A-site.[2][5] The prevailing hypothesis is that the this compound-induced base pairing at the P-site indirectly perturbs the path of the messenger RNA (mRNA) through the ribosome.[4][6] This disruption is thought to affect the conformation of the E-site, which in turn allosterically impairs the fidelity of codon recognition at the A-site, leading to the incorporation of incorrect amino acids.[2]
dot
Caption: Mechanism of this compound Action.
Streptomycin: A Classic Inducer of Translational Misreading
Streptomycin, a well-known aminoglycoside antibiotic, functions primarily by directly causing misreading of the mRNA codon at the A-site.[7][8] It binds to a specific pocket on the 30S subunit, interacting with helices 1, 18, 27, and 44 of the 16S rRNA and the ribosomal protein S12. This binding induces a significant conformational change in the decoding center, particularly distorting helix 44.
The streptomycin-induced distortion of the decoding site has a dual effect on tRNA selection: it destabilizes the binding of the correct (cognate) aminoacyl-tRNA while simultaneously stabilizing the binding of incorrect (near-cognate) aminoacyl-tRNAs.[7] This effectively lowers the ribosome's ability to discriminate between correct and incorrect tRNA, leading to a significant increase in the rate of amino acid misincorporation during the elongation phase of protein synthesis.[7][8]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first reporter gene assay on living cells: green fluorescent protein as reporter gene for the investigation of Gi-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational fidelity and mistranslation in the cellular response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Hibernating ribosomes as drug targets? [frontiersin.org]
- 8. Structural insights into translational fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
Edeine and Cross-Resistance: A Comparative Analysis with Other Ribosome-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance studies involving edeine, a non-ribosomally synthesized peptide antibiotic, and other major classes of ribosome-targeting antibiotics. Due to a scarcity of direct and comprehensive cross-resistance studies specifically focused on this compound, this document synthesizes available data on its mechanism of action, known resistance mechanisms, and draws parallels with well-documented cross-resistance patterns of other ribosome-targeting agents. The information herein is intended to provide a foundational understanding for researchers investigating antibiotic resistance and developing novel antimicrobial agents.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of protein synthesis with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It exerts its antibacterial effect by binding to the small (30S) ribosomal subunit.[1][2][3] Specifically, this compound binds in a region that overlaps with the P-site, interfering with the binding of initiator tRNA (fMet-tRNA) and the proper positioning of mRNA.[1][2][3] This action effectively blocks the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[1]
Mechanisms of Resistance to this compound
Resistance to this compound is not as extensively studied as resistance to more common antibiotics. However, two primary mechanisms have been identified:
-
Enzymatic Inactivation: The producing organism, Brevibacillus brevis Vm4, protects itself through an N-acetyltransferase, EdeQ. This enzyme modifies this compound, rendering it unable to bind to the ribosome.
-
Target Modification: In eukaryotes, resistance has been linked to mutations that increase the affinity of the ribosome for mRNA, which may overcome the inhibitory effect of this compound. While not documented in bacteria, similar ribosomal alterations could theoretically confer resistance.
Cross-Resistance Studies: An Overview
Direct and extensive studies detailing the cross-resistance profiles of this compound-resistant bacterial strains against a wide array of other ribosome-targeting antibiotics are limited in publicly available literature. Much of the understanding is extrapolated from the shared binding region on the ribosome and established mechanisms of resistance to other antibiotic classes that target the 30S and 50S ribosomal subunits.
This compound and Aminoglycosides
This compound and aminoglycosides both target the small 30S ribosomal subunit. An early study from 1971 by Sander-Tabaczyńska and Tabaczyński reported that this compound could induce resistance to streptomycin in Escherichia coli and Bacillus subtilis.[4] This suggests a potential for cross-resistance, likely due to modifications in the 30S subunit that affect the binding of both antibiotics.
Hypothesized Cross-Resistance Mechanism: Mutations in the 16S rRNA or ribosomal proteins of the 30S subunit that alter the binding site of this compound could also impact the binding of aminoglycosides like streptomycin, kanamycin, or gentamicin, leading to a cross-resistant phenotype.
This compound and Tetracyclines
Hypothesized Cross-Resistance Mechanism: Alterations in the 16S rRNA or ribosomal proteins affecting the overall structure and accessibility of the 30S subunit could confer resistance to both this compound and tetracyclines.
This compound and Macrolides
Macrolides bind to the large (50S) ribosomal subunit, and therefore, cross-resistance with this compound, which targets the 30S subunit, is considered less likely to occur through target site modification. However, multidrug efflux pumps can confer resistance to a broad range of antibiotics with different targets.
Hypothesized Cross-Resistance Mechanism: A bacterium resistant to this compound via a non-specific mechanism, such as an efflux pump that can expel a variety of compounds, might also exhibit resistance to macrolides.
Quantitative Data on Cross-Resistance
As previously stated, comprehensive quantitative data from systematic cross-resistance studies involving this compound is scarce. The following table is a representative example based on a study of Mycoplasma bovis showing cross-resistance between tetracycline and spectinomycin, illustrating the type of data needed for a thorough comparison.
| Bacterial Strain | Resistance Profile | Tetracycline MIC (µg/mL) | Oxytetracycline MIC (µg/mL) | Spectinomycin MIC (µg/mL) |
| M. bovis Parent Strain | Susceptible | 0.25 | 2 | 4 |
| M. bovis Mutant 1 | Tetracycline-Selected | ≥16 | ≥16 | 16 |
| M. bovis Mutant 2 | Spectinomycin-Selected | 1 | Not Reported | ≥256 |
Note: This table is adapted from a study on tetracycline and spectinomycin cross-resistance in Mycoplasma bovis and is provided as an example of how such data would be presented. It does not contain data for this compound.
Experimental Protocols
The following are generalized protocols for key experiments in antibiotic cross-resistance studies. Specific parameters would be optimized for the particular antibiotics and bacterial strains under investigation.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial isolates (wild-type and resistant strains)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Stock solutions of antibiotics (this compound, Streptomycin, Tetracycline, Erythromycin, etc.)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
Ribosome Binding Assays
This biochemical assay can be used to determine if resistance is due to a reduced affinity of the antibiotic for the ribosome.
Materials:
-
Purified ribosomes (from wild-type and resistant strains)
-
Radiolabeled antibiotic (e.g., [³H]-edeine or another radiolabeled antibiotic)
-
Scintillation counter and vials
-
Buffer solutions
Procedure:
-
Ribosome Isolation: Isolate 70S ribosomes from both the susceptible parent strain and the resistant mutant strain using established protocols involving differential centrifugation.
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Separation of Bound and Free Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic. This can be achieved by methods such as nitrocellulose filter binding or ultracentrifugation.
-
Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration to determine the dissociation constant (Kd), which is a measure of binding affinity. A higher Kd value for the resistant strain's ribosomes would indicate reduced binding affinity.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating antibiotic cross-resistance.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for investigating cross-resistance.
Conclusion
While this compound remains a potent inhibitor of bacterial protein synthesis, the extent of its cross-resistance with other ribosome-targeting antibiotics is an area that requires further investigation. Based on its mechanism of action and the known principles of antibiotic resistance, it is plausible that target-site modifications in the 30S ribosomal subunit could lead to cross-resistance with aminoglycosides and tetracyclines. Non-specific resistance mechanisms like efflux pumps could potentially confer a broader cross-resistance profile. Future research, including systematic screening of this compound-resistant isolates against a comprehensive panel of antibiotics and detailed molecular characterization of resistant strains, is necessary to fully elucidate the cross-resistance landscape of this unique antibiotic. Such studies are crucial for understanding the potential clinical utility of this compound and for the development of new strategies to combat antibiotic resistance.
References
- 1. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 2. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic action of this compound in bacteria. II. Induction of streptomycin resistance in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Edeine's Inhibition: A Comparative Guide on the Role of Initiation Factor 3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the role of initiation factor 3 (IF3) in the inhibitory mechanism of the antibiotic edeine. By comparing this compound's mode of action with other translation inhibitors and presenting key experimental findings, this document aims to clarify the intricate molecular interactions that govern protein synthesis inhibition.
This compound is a potent, universal inhibitor of translation initiation, targeting the small ribosomal subunit.[1] Its mechanism has been a subject of extensive research, with a particular focus on its interplay with the essential components of the initiation complex, including the initiator tRNA, mRNA, and initiation factors. This guide delves into the specific role of IF3 in this compound's inhibitory action, drawing on structural and biochemical data to provide a clear comparison with other antibiotics that target the initiation phase of protein synthesis.
This compound's Primary Mechanism: Steric Hindrance of Initiator tRNA and mRNA
High-resolution structural studies have revealed that this compound binds to a single site on the 30S ribosomal subunit, near the P-site, where it interacts with helices h24, h44, and h45 of the 16S rRNA.[2] This binding induces a significant conformational change, forcing a base-pairing between nucleotides G693 and C795.[3][4] This structural rearrangement has two major consequences:
-
Obstruction of the mRNA Path: The induced base pair appears to physically block the path of the mRNA through the ribosome.[2][4]
-
Steric Clash with P-site tRNA: The guanylspermidine moiety of this compound extends into the P-site, directly overlapping with the position that would be occupied by the anticodon stem-loop of the initiator tRNA.[2]
These steric hindrances effectively prevent the stable binding of the initiator tRNA to the P-site, thereby stalling the formation of the 30S pre-initiation complex and the subsequent joining of the 50S subunit to form the functional 70S initiation complex.[2][4]
The Role of IF3: A Contextual Player
Initiation factor 3 (IF3) is a crucial component of the translation initiation machinery. It binds to the 30S subunit and plays a key role in ensuring the fidelity of start codon selection and preventing the premature association of the 50S subunit.[5][6] The C-terminal domain of IF3 (IF3C) binds to the solvent side of the 30S platform, a location distinct from the this compound binding site.[5][7]
Crystal and cryo-electron microscopy (cryo-EM) structures of the 30S subunit in complex with this compound and IF3 do not show a direct interaction between the antibiotic and the initiation factor.[5][8] Instead, the evidence points to this compound acting at a very early stage of initiation, before the functions of IF3 related to tRNA selection and subunit joining are fully engaged.
A comparative analysis with other translation inhibitors further clarifies the indirect role of IF3 in this compound's mechanism.
Comparative Analysis: this compound vs. Other Initiation Inhibitors
The inhibitory mechanisms of this compound, kasugamycin, and GE81112, all of which target the 30S subunit, highlight distinct strategies for disrupting translation initiation.
| Feature | This compound | Kasugamycin | GE81112 |
| Binding Site | E-site, near the P-site | E-site | E-site |
| Primary Mechanism | Steric hindrance of initiator tRNA and mRNA binding; induces G693-C795 base pairing.[2][3] | Interferes with the transition of the 30S head from an open to a closed conformation.[9] | Allows start codon recognition but prevents the departure of IF3.[1][9] |
| Effect on IF3 | Acts at a stage before IF3 departure is critical.[1][9] | Acts at an early stage, similar to this compound.[9] | Directly impedes the dissociation of IF3 from the 30S subunit.[1][9] |
| Inhibited Step | Early 30S pre-initiation complex formation.[1][9] | Early 30S pre-initiation complex formation.[9] | Later stage of 30S pre-initiation complex formation, preventing maturation to the 70S initiation complex.[1][9] |
This comparison clearly positions this compound as an inhibitor that acts upstream of the events directly involving IF3's dynamic functions in start codon selection and subunit joining. While IF3 is present on the 30S subunit when this compound binds, this compound's potent inhibitory effect is not dependent on a direct interaction with or modulation of IF3's activity.
Experimental Protocols
In Vitro Translation Inhibition Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on protein synthesis.
Methodology:
-
Prepare a cell-free in vitro translation system (e.g., E. coli S30 extract or a reconstituted PURE system).
-
Set up reaction mixtures containing the translation system, a template mRNA (e.g., encoding a reporter protein like luciferase or GFP), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring radioactivity incorporated into protein (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by measuring the activity of the reporter protein.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit protein synthesis by 50%.
Ribosome Binding Assays
Objective: To investigate the effect of this compound on the binding of initiator tRNA to the 30S ribosomal subunit.
Methodology:
-
Purify 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), and initiator tRNA (fMet-tRNAfMet).
-
Prepare binding reactions containing 30S subunits, a model mRNA with a start codon, and initiation factors in a suitable buffer.
-
Add this compound at various concentrations to the binding reactions.
-
Initiate the binding reaction by adding radiolabeled fMet-tRNAfMet.
-
Incubate the reactions to allow for complex formation.
-
Separate the ribosome-bound tRNA from the unbound tRNA. This can be achieved by techniques such as nitrocellulose filter binding (ribosomes and bound tRNA are retained on the filter) or sucrose gradient centrifugation.
-
Quantify the amount of bound tRNA by measuring the radioactivity.
-
Analyze the data to determine how this compound affects the affinity of the initiator tRNA for the 30S subunit.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the 30S ribosomal subunit in complex with this compound and initiation factors.
Methodology:
-
Prepare highly pure and concentrated samples of the 30S subunit, this compound, and initiation factors (like IF3).
-
For X-ray crystallography, form crystals of the 30S-edeine-IF3 complex. This often involves extensive screening of crystallization conditions.
-
For cryo-EM, vitrify the sample by rapid freezing in liquid ethane.
-
Collect diffraction data from the crystals using a synchrotron X-ray source or collect images of the frozen particles using a transmission electron microscope.
-
Process the data to solve the three-dimensional structure of the complex. This involves phasing the diffraction data (for crystallography) or image processing and 3D reconstruction (for cryo-EM).
-
Build and refine an atomic model of the complex to visualize the interactions between this compound, the ribosome, and any bound factors.
Visualizing the Mechanisms
Figure 1. A flowchart comparing the inhibitory mechanisms of this compound and GE81112 on the translation initiation pathway.
Figure 2. A typical experimental workflow for determining the structure of a ribosome-antibiotic complex using cryo-electron microscopy.
References
- 1. cris.upc.edu.pe [cris.upc.edu.pe]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of complexes of the small ribosomal subunit with tetracycline, this compound and IF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of complexes of the small ribosomal subunit with tetracycline, this compound and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The initiation factor 3 (IF3) residues interacting with initiator tRNA elbow modulate the fidelity of translation initiation and growth fitness in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. The translation inhibitors kasugamycin, this compound and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Edeine
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information on the handling of Edeine. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in your laboratory.
Immediate Safety and Handling Information
Key Physical and Chemical Properties
| Property | Data | Source |
| Chemical Formula | This compound A: C₃₃H₅₈N₁₀O₁₀ this compound B: C₃₄H₆₁N₁₃O₁₀ this compound D: C₃₃H₅₈N₁₀O₉ | PubChem |
| Molecular Weight | This compound A: 754.9 g/mol this compound B: 812.0 g/mol this compound D: 738.9 g/mol | PubChem |
| Appearance | Likely a solid powder | General Peptide Properties |
| Solubility | Highly soluble in water | General Peptide Properties |
| Storage | Store at -20°C, protected from light and moisture. | General Peptide Handling |
Toxicological Data
Personal Protective Equipment (PPE) and Handling Procedures
Adherence to proper PPE protocols is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment
| Operation | Recommended PPE |
| Handling Solid this compound (Weighing, Aliquoting) | - Gloves: Double nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended to avoid inhalation of fine particles. - Lab Coat: A fully buttoned lab coat. |
| Handling this compound Solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A fully buttoned lab coat. |
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet, especially when handling the powdered form.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling the Solid Compound:
-
Perform all manipulations of solid this compound that may generate dust (e.g., weighing, transferring) within a certified chemical fume hood or a containment enclosure.
-
Use dedicated spatulas and weighing boats.
-
After handling, carefully wipe down the work surface with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then with water.
-
-
Preparing Solutions:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required to dissolve the peptide, ensure the vial is securely capped.
-
-
Spill Cleanup:
-
Solid Spill:
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a 10% bleach solution, followed by 70% ethanol, and then water.
-
-
Liquid Spill:
-
Absorb the spill with absorbent pads.
-
Wipe the area with a 10% bleach solution, followed by 70% ethanol, and then water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound must be considered hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all this compound-containing solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Sharps:
-
Any sharps (e.g., needles, syringes) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Mechanism of Action of this compound
This compound inhibits protein synthesis by binding to the 30S ribosomal subunit in prokaryotes. This binding interferes with the proper placement of the initiator tRNA (fMet-tRNA) in the P-site of the ribosome, thereby blocking the formation of the translation initiation complex.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
